5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-methyl-5-oxo-4H-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-7-4(10)5-2(6-7)3(8)9/h1H3,(H,8,9)(H,5,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWELPWHVKYHTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Triazole Derivative
This technical guide delves into the core properties and potential of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the aim is to provide a comprehensive resource that is both scientifically rigorous and practically insightful. It is important to note that while the 1,2,4-triazole scaffold is well-represented in a vast array of pharmaceuticals and agrochemicals, this specific derivative is less documented in publicly available literature.[1] Consequently, this guide synthesizes established knowledge of related compounds and theoretical predictions to illuminate the characteristics of the title compound, clearly indicating where data is inferred.
Molecular Identity and Physicochemical Characteristics
This compound, with the molecular formula C₄H₅N₃O₃, exists in tautomeric equilibrium with its keto form, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid. This tautomerism is a key feature of the 1,2,4-triazole ring system and influences its chemical reactivity and biological interactions.
Structural Representation
Caption: Tautomeric forms of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₃ | PubChem |
| Molecular Weight | 143.10 g/mol | PubChem |
| XLogP3 | -0.7 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 143.0331 g/mol | PubChem |
| Monoisotopic Mass | 143.0331 g/mol | PubChem |
| Topological Polar Surface Area | 88.9 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Complexity | 196 | PubChem |
Note: These values are computationally derived and should be confirmed experimentally. The negative XLogP3 value suggests high water solubility.
Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for this compound is not prominently published, a plausible synthetic route can be conceptualized based on established methods for the synthesis of substituted 1,2,4-triazoles.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis would involve the cyclization of a suitably substituted semicarbazide derivative. The key starting materials would likely be methylhydrazine and a derivative of oxalic acid.
Caption: Retrosynthetic approach for the target molecule.
Conceptual Synthetic Protocol
The following protocol is a conceptual workflow based on general principles of 1,2,4-triazole synthesis. Optimization and validation would be required.
-
Formation of a Semicarbazide Intermediate:
-
React methylhydrazine with a suitable acylating agent derived from oxalic acid, such as ethyl oxalyl chloride, under controlled temperature conditions in an appropriate solvent (e.g., dichloromethane, THF).
-
The reaction should be carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
-
This step would yield a 1-methyl-2-(ethoxycarbonyl)semicarbazide intermediate.
-
-
Cyclization to the Triazole Ring:
-
The semicarbazide intermediate can be cyclized under basic conditions. A common method involves heating with an aqueous or alcoholic solution of a base like sodium hydroxide or potassium carbonate.
-
The cyclization would proceed via an intramolecular condensation to form the 1,2,4-triazolone ring.
-
-
Hydrolysis of the Ester:
-
If the synthesis starts with an ester of oxalic acid, the resulting product will be the methyl ester of the target carboxylic acid.
-
This ester can then be hydrolyzed to the final carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.
-
Self-Validating System: Throughout this proposed synthesis, progress can be monitored using techniques like Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of intermediates and the final product. The identity and purity of the synthesized compounds at each step should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.
Potential Applications and Biological Significance
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide range of approved drugs with diverse biological activities.[1] These include antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2]
Antiviral Potential
The structurally related compound, 1H-1,2,4-triazole-3-carboxamide (the aglycone of Ribavirin), is a broad-spectrum antiviral agent. This suggests that this compound could be investigated as a potential antiviral agent or as a scaffold for the development of novel antiviral drugs.
Anticancer and Enzyme Inhibition
Derivatives of 1,2,4-triazole have shown significant antiproliferative activity and the ability to inhibit various enzymes.[2] The carboxylic acid and hydroxyl functionalities on the target molecule provide handles for further chemical modification to explore structure-activity relationships and develop potent and selective enzyme inhibitors.
Agrochemical Applications
Many 1,2,4-triazole derivatives are used as fungicides and herbicides in agriculture. The structural motifs present in this compound could be explored for the development of new agrochemicals.
Sources
An In-Depth Technical Guide to 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While direct and extensive literature on this specific molecule is nascent, this document consolidates available data and provides expert insights based on the well-established chemistry of the 1,2,4-triazole scaffold. We will explore its chemical structure and properties, propose a logical synthetic pathway, detail expected characterization data, and discuss its potential applications as a key intermediate in the development of novel therapeutics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and utilization of novel triazole derivatives in drug discovery programs.
Introduction: The Prominence of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive pharmacophore.[1] Compounds incorporating the 1,2,4-triazole moiety exhibit a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] The subject of this guide, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, represents a key building block for the synthesis of more complex and potentially bioactive molecules. Its bifunctional nature, possessing both a carboxylic acid and a lactam within the triazole ring, offers versatile handles for chemical modification and library generation.
Physicochemical Properties and Structural Features
1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1368716-21-5 | |
| Molecular Formula | C₄H₅N₃O₃ | |
| Molecular Weight | 143.10 g/mol | , |
| Purity | ≥95% - 97% | , |
| InChI Key | PWELPWHVKYHTOK-UHFFFAOYSA-N |
The structure of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is characterized by a five-membered triazole ring containing a lactam functionality (an amide within a cyclic system) and a carboxylic acid group at position 3. The methyl group is attached to the nitrogen at position 1.
Caption: Chemical structure of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of the Thiosemicarbazide Intermediate.
-
To a solution of methylhydrazine in a suitable solvent (e.g., ethanol), an activated form of oxalic acid (e.g., mono-ester mono-acid chloride) is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for several hours at room temperature to yield the corresponding acylthiosemicarbazide.
-
The intermediate can be isolated by filtration or extraction.
-
-
Step 2: Cyclization to the Thioxo-triazole.
-
The acylthiosemicarbazide intermediate is dissolved in an alkaline solution (e.g., aqueous sodium hydroxide) and heated to reflux.
-
The cyclization is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and acidified to precipitate the 1-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.
-
-
Step 3: Oxidation to the Oxo-triazole.
-
The thioxo-triazole is suspended in a mixture of acetic acid and hydrogen peroxide.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The final product, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, is isolated by filtration and can be further purified by recrystallization.
-
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid would rely on a combination of spectroscopic techniques. Based on the analysis of related structures, the following spectral data can be anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet corresponding to the N-methyl protons, expected to appear in the range of 3.0-4.0 ppm.
-
A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
-
A broad singlet for the N-H proton of the triazole ring, the chemical shift of which would be solvent-dependent.
-
-
¹³C NMR:
-
A signal for the N-methyl carbon, expected around 30-40 ppm.
-
A signal for the carbonyl carbon of the lactam (C5), expected in the range of 150-165 ppm.
-
A signal for the carboxylic acid carbonyl carbon, expected around 160-175 ppm.
-
A signal for the C3 carbon of the triazole ring, expected in the range of 140-150 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A C=O stretching band for the carboxylic acid, around 1700-1725 cm⁻¹.
-
A C=O stretching band for the lactam, around 1680-1700 cm⁻¹.
-
N-H stretching and bending vibrations.
-
C-N stretching vibrations.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₄H₅N₃O₃). The mass spectrum would show the molecular ion peak [M+H]⁺ at m/z 144.0304.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid make it a valuable intermediate for the synthesis of a wide array of potential drug candidates.
As a Scaffold for Library Synthesis
The carboxylic acid functionality serves as a convenient attachment point for diversification. It can be readily converted to amides, esters, and other derivatives, allowing for the rapid generation of a library of compounds for high-throughput screening.
Caption: Diversification potential of the target compound.
Bioisosteric Replacement
The triazole ring system can act as a bioisostere for amide or ester groups, potentially improving the pharmacokinetic properties of a drug candidate, such as metabolic stability and cell permeability.[1]
Precursor to Bioactive Molecules
Given the broad biological activities of 1,2,4-triazoles, this compound is an excellent starting point for the synthesis of novel agents with potential applications in:
-
Anticancer Therapy: Many triazole derivatives have shown potent anticancer activity.[3]
-
Antiviral Agents: The triazole nucleus is a key component of several antiviral drugs.[4]
-
Anti-inflammatory Drugs: Triazole derivatives have been investigated for their anti-inflammatory properties.[2]
-
Agrochemicals: Triazoles are also used in the development of fungicides and other pesticides.[4]
Safety and Handling
As with any laboratory chemical, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in the public domain, this guide has provided a comprehensive overview of its properties, a plausible synthetic route, expected characterization data, and a discussion of its potential applications. The insights provided herein, grounded in the established chemistry of the 1,2,4-triazole scaffold, should empower researchers to effectively synthesize and utilize this valuable intermediate in their quest for novel and improved therapeutic agents.
References
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MySkinRecipes. Methyl 5-oxo-4,5-dihydro-1H-[4][5][6]triazole-3-carboxylate. [Link]
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AccelaChem. 1368716-21-5, 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. [Link]
-
Jain, A. K., et al. (2015). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 23(15), 4363-4386. [Link]
-
MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(10), 4169. [Link]
-
ResearchGate. (2025). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]
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PubChem. 1H-1,2,4-triazole-3-carboxylic acid. [Link]
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- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate [myskinrecipes.com]
- 5. 1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid
CAS Number: 1368716-21-5
Affiliation: Google AI
Abstract: This technical guide provides a comprehensive overview of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in chemical and pharmaceutical research. Due to the limited availability of public domain information, this document focuses on the foundational knowledge of this molecule, including its structural and basic chemical properties. While detailed experimental protocols and extensive application data are not yet widely published, this guide serves as a foundational resource for researchers and professionals in drug development, offering insights into its potential based on the well-established chemistry of the broader 1,2,4-triazole class of compounds.
Introduction to this compound
This compound is a distinct molecule within the versatile 1,2,4-triazole family. The 1,2,4-triazole ring is a well-recognized pharmacophore, a molecular feature responsible for a drug's biological activity, and is a core component of numerous therapeutic agents. This includes a wide range of drugs such as antifungals (e.g., fluconazole), antivirals (e.g., ribavirin), and anticancer agents. The specific substitutions on the triazole ring, in this case, a hydroxyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid at the 3-position, are anticipated to confer unique chemical properties and biological activities.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These have been compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1368716-21-5 | Biosynth[1] |
| Molecular Formula | C₄H₅N₃O₃ | PubChemLite[2] |
| Molecular Weight | 143.10 g/mol | PubChemLite[2] |
| Appearance | White to off-white solid | (General knowledge for similar compounds) |
| Purity | Typically ≥95% | AK Scientific, Inc.[3] |
Synthesis and Chemical Logic
A plausible synthetic approach could involve the use of a substituted thiosemicarbazide, which is a common precursor for 1,2,4-triazoles. The general logic behind such a synthesis is illustrated in the following conceptual workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Causality in Experimental Choices:
-
Choice of Starting Materials: A methylated hydrazine would be a logical starting point to introduce the N1-methyl group. The choice of the acylating agent (an oxalic acid derivative) would provide the C3-carboxylic acid functionality.
-
Cyclization Conditions: The cyclization step is critical and the conditions (acidic vs. basic) would be chosen based on the stability of the intermediates and the desired regioselectivity of the final product. The formation of the 5-hydroxy group (or its keto tautomer) would likely occur during the cyclization/oxidation step.
Potential Applications in Drug Development
The 1,2,4-triazole scaffold is of significant interest in medicinal chemistry due to its favorable properties, including metabolic stability and the ability to form hydrogen bonds, which are crucial for binding to biological targets.
Hypothesized Areas of Application:
-
Antiviral Agents: Given that the closely related 1H-1,2,4-triazole-3-carboxylic acid is a key intermediate in the synthesis of the broad-spectrum antiviral drug ribavirin, it is plausible that this compound could be explored as a building block for novel antiviral nucleoside analogues.
-
Antifungal Agents: The triazole moiety is central to the mechanism of action of many antifungal drugs, which inhibit the enzyme lanosterol 14α-demethylase, essential for ergosterol biosynthesis in fungi.
-
Anticancer Agents: Certain triazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.
The following diagram illustrates the potential role of this compound as a building block in drug discovery:
Caption: Potential derivatization pathways for drug discovery.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within the pharmacologically significant 1,2,4-triazole family. While its CAS number is registered and it is commercially available for research, a significant gap exists in the public scientific literature regarding its synthesis, detailed properties, and biological activity.
Future research efforts should be directed towards:
-
Development and publication of a robust and scalable synthesis protocol.
-
Thorough characterization of its physicochemical properties.
-
Screening for biological activity in various therapeutic areas, particularly as an antiviral, antifungal, and anticancer agent.
This foundational guide is intended to stimulate further investigation into this promising compound and to serve as a starting point for researchers and drug development professionals interested in the vast potential of novel triazole derivatives.
References
-
PubChemLite. this compound (C4H5N3O3).[Link]
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An In-depth Technical Guide to the Solubility of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and presents practical, field-proven protocols for its accurate measurement.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the developability of a chemical entity for pharmaceutical or agrochemical applications. For a compound like this compound, understanding its solubility is paramount as it directly influences bioavailability, dosage form design, and in vitro assay performance.[1][2] Low aqueous solubility can lead to erratic absorption, diminished efficacy, and a higher risk of failure during development.[2] This guide will, therefore, equip the researcher with the necessary knowledge to systematically characterize the solubility profile of this and similar molecules.
Physicochemical Properties of the Target Compound
A foundational understanding of the molecule's structure is essential for predicting and interpreting its solubility behavior.
Structure:
-
Molecular Formula: C₄H₅N₃O₃[3]
-
Molecular Weight: 143.10 g/mol [4]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): An acidic group that will be deprotonated (anionic) at higher pH, significantly influencing solubility.
-
Hydroxyl Group (-OH) on the Triazole Ring: This group can exhibit acidic properties (enol form), contributing to pH-dependent solubility.
-
1,2,4-Triazole Core: A heterocyclic system capable of hydrogen bonding.
-
N-Methyl Group (-CH₃): A small lipophilic substituent.
-
The presence of multiple ionizable and hydrogen-bonding groups suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.
Theoretical Framework: Factors Governing Solubility
The solubility of a compound is governed by a complex interplay of its intrinsic properties and the external environment.[5]
The Henderson-Hasselbalch Equation and pH-Dependent Solubility
For an ionizable compound like this compound, the relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation. The aqueous solubility of acidic compounds increases with a rise in pH, while the opposite is true for basic compounds.[6] Since our target molecule possesses a carboxylic acid and a potentially acidic hydroxy-triazole moiety, its solubility is expected to increase as the pH becomes more alkaline.[7][8][9]
The overall solubility (Stotal) is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form. For a monoprotic acid, this can be expressed as:
Stotal = S₀ * (1 + 10(pH - pKa))
Given the two potential acidic centers, the solubility profile is likely to be more complex, with solubility increasing significantly above the respective pKa values.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements in a research and development setting:
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves when a solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[10][11] It is a high-throughput method often used in early discovery to flag potential solubility issues.[5][12] The resulting solution can be supersaturated.
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, representing the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.[10][13] This measurement is more time-consuming but provides a more accurate and relevant value for formulation and biopharmaceutical assessment.[2][13]
The choice between these assays depends on the stage of development, with kinetic solubility being valuable for initial screening and thermodynamic solubility being the gold standard for lead optimization and pre-formulation.[5][11]
Other Influencing Factors
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with higher temperatures.[14][15][16] For biopharmaceutical relevance, solubility studies are often conducted at physiological temperature (37 °C).[17][18]
-
Ionic Strength: The presence of salts in the medium can either increase or decrease solubility (salting-in or salting-out effects).[6] This is particularly relevant when using buffered solutions.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.
Experimental Determination of Solubility
This section provides detailed protocols for measuring both kinetic and thermodynamic solubility.
Mandatory Visualization of Workflows
The following diagrams illustrate the generalized workflows for determining kinetic and thermodynamic solubility.
Caption: High-level workflow for a kinetic solubility assay.
Caption: Standard workflow for a thermodynamic solubility assay.
Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This method is considered the "gold standard" for determining the true solubility of a compound.[13]
Objective: To determine the equilibrium solubility of this compound in aqueous buffers at various pH levels.
Materials:
-
Solid this compound
-
Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 or 7.4 (Phosphate buffer)[17][18]
-
Glass vials with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Methodology:
-
Preparation:
-
Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) and add it to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.[10][13]
-
Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial.[13]
-
Prepare at least three replicates for each pH condition.[17][18]
-
-
Equilibration:
-
Sample Processing:
-
After incubation, allow the vials to stand briefly for the solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove all undissolved particles.[19] This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Prepare a standard curve using known concentrations of the compound in the same buffer to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of the compound in each replicate using the standard curve.
-
The average concentration across the replicates represents the thermodynamic solubility at that specific pH and temperature.
-
Protocol 2: Kinetic Solubility via High-Throughput Assay
This method is suitable for rapid screening of multiple compounds or conditions.[20]
Objective: To rapidly assess the kinetic solubility of this compound.
Materials:
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, at pH 7.4).[20]
-
96-well microplates (UV-transparent plates if using UV detection).
-
Plate reader (Nephelometer or UV-Vis spectrophotometer).[5][11]
-
Multichannel pipette.
Methodology:
-
Plate Preparation:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should typically be kept low (≤1-2%).[10]
-
-
Incubation:
-
Mix the plate thoroughly on a plate shaker.
-
Incubate at room temperature for a defined period, typically 1 to 2 hours.[11]
-
-
Detection (Two Common Approaches):
-
Nephelometry (Light Scattering):
-
Direct UV Assay:
-
After incubation, filter the solutions using a 96-well filter plate to remove any precipitate.[5]
-
Measure the UV absorbance of the filtrate in a new UV-transparent plate.
-
Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a solvent system where the compound is fully soluble (e.g., 50:50 acetonitrile:water) to quantify the concentration of the dissolved compound.[20]
-
-
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear and structured format for easy comparison.
Table 1: Example Solubility Data for this compound
| Solubility Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Thermodynamic | 1.2 | 25 | [Insert Data] | [Insert Data] | HPLC-UV |
| Thermodynamic | 4.5 | 25 | [Insert Data] | [Insert Data] | HPLC-UV |
| Thermodynamic | 7.4 | 25 | [Insert Data] | [Insert Data] | HPLC-UV |
| Thermodynamic | 7.4 | 37 | [Insert Data] | [Insert Data] | HPLC-UV |
| Kinetic | 7.4 | 25 | [Insert Data] | [Insert Data] | Nephelometry |
Interpretation:
Based on the molecule's structure, it is anticipated that the thermodynamic solubility will be lowest at pH 1.2 and will increase significantly at pH 4.5 and further at pH 7.4, corresponding to the deprotonation of the carboxylic acid and potentially the hydroxyl group. This pH-dependent profile is a critical piece of information for developing oral dosage forms, as the compound will traverse the varying pH environments of the gastrointestinal tract. A good solubility goal for drug discovery compounds is often considered to be >60 µg/mL.[5]
Conclusion
The solubility of this compound is a critical parameter that must be thoroughly characterized to support its development. Due to its ionizable nature, a strong dependence on pH is expected. By employing systematic and robust methodologies such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate the high-quality data needed to make informed decisions. This guide provides the theoretical basis and practical protocols to achieve a comprehensive understanding of this compound's solubility profile, thereby enabling its progression in the development pipeline.
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An In-depth Technical Guide to the Tautomeric Landscape of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Abstract
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its wide array of biological activities.[1] The functionality of these molecules is profoundly influenced by their structural dynamics, particularly prototropic tautomerism. This guide presents a comprehensive technical exploration of the tautomeric forms of a specific derivative, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid. By fixing the N1-position with a methyl group, we simplify the potential for annular tautomerism, allowing for a focused investigation into the critical keto-enol and zwitterionic equilibria. This document provides a robust framework for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings, computational prediction methodologies, and rigorous experimental validation protocols necessary to characterize and understand the tautomeric behavior of this important heterocyclic scaffold.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between interconverting isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical and biological properties of molecules.[1] In the realm of drug development, the predominant tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and electronic distribution. These features, in turn, govern its interaction with biological targets such as enzymes and receptors.[1]
The 1,2,4-triazol-5-one core is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The tautomeric state of this heterocyclic system is a delicate balance influenced by substituents, solvent polarity, pH, and temperature.[1] A comprehensive understanding of this equilibrium is therefore not merely academic but a critical component of rational drug design.
This guide focuses on 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid . The N1-methylation simplifies the tautomeric landscape by precluding proton migration to this position, thereby focusing our analysis on the interplay between the oxo group at C5 and the carboxylic acid at C3.
Elucidation of Potential Tautomeric Forms
The structure of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid allows for three primary tautomeric forms. The equilibrium between these forms is governed by their relative thermodynamic stabilities.
-
Keto (Amide) Form (2A): This is the amide tautomer, which computational studies on related 1,2,4-triazol-3-ones predict to be the most stable form in both the gas phase and aqueous solution.[2] Its stability is attributed to the favorable amide resonance.
-
Enol (Imidol) Form (2B): This tautomer arises from the migration of a proton from the N4 position to the exocyclic oxygen at C5, creating a hydroxyl group and an aromatic triazole ring. While generally less stable than the keto form, its population can be influenced by solvent and substituent effects.[3] The aromaticity of the triazole ring in this form is generally higher than in the keto form.[2]
-
Zwitterionic Form (2C): The presence of both a carboxylic acid and a basic triazole nitrogen (N4) allows for the possibility of an intramolecular proton transfer, resulting in a zwitterion. This form may be significantly populated in polar protic solvents where the charged moieties can be effectively solvated.
The dynamic equilibrium between these three principal tautomers is depicted below.
Figure 1: Tautomeric equilibria for the target molecule. (Note: Images are placeholders)
Computational Analysis of Tautomeric Stability
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers and providing insights into the factors governing their equilibrium. A rigorous computational approach allows for the estimation of Gibbs free energies (ΔG) for each tautomer, thereby predicting their relative populations under different conditions.
Step-by-Step Computational Protocol
-
Structure Generation: Build the 3D structures of the keto (2A), enol (2B), and zwitterionic (2C) tautomers using molecular modeling software.
-
Conformational Search: For each tautomer, perform a systematic conformational search to identify the lowest energy conformer, particularly concerning the orientation of the carboxylic acid group.
-
Geometry Optimization and Frequency Calculation:
-
Perform full geometry optimization and vibrational frequency calculations for the lowest energy conformer of each tautomer.
-
A recommended level of theory, based on literature for similar systems, is B3LYP with the 6-311++G(d,p) basis set.[3]
-
The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
-
Solvation Modeling: To simulate solution-phase behavior, apply a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, using relevant solvents (e.g., water, DMSO, chloroform).[4][5]
-
Energy Calculation and Analysis:
-
Calculate the Gibbs free energy (G) for each optimized tautomer in the gas phase and in each solvent.
-
Determine the relative free energies (ΔG_rel) with respect to the most stable tautomer.
-
Calculate the Boltzmann population of each tautomer at a given temperature (e.g., 298.15 K) to predict the equilibrium composition.
-
Predicted Relative Stabilities (Hypothetical Data)
The following table summarizes hypothetical data based on general trends observed for 1,2,4-triazol-5-ones.[2][3]
| Tautomer | ΔG_rel (Gas Phase, kcal/mol) | ΔG_rel (Water, kcal/mol) | ΔG_rel (Chloroform, kcal/mol) |
| Keto (2A) | 0.00 | 0.00 | 0.00 |
| Enol (2B) | +5.8 | +4.2 | +5.1 |
| Zwitterion (2C) | +15.2 | +2.5 | +12.8 |
This data is illustrative and should be confirmed by specific calculations for the target molecule.
Figure 2: Computational workflow for tautomer stability analysis.
Experimental Characterization and Validation
While computational methods provide powerful predictions, experimental validation is essential to definitively determine the tautomeric composition in both solution and solid states. A multi-technique approach is recommended for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a premier technique for studying tautomeric equilibria in solution.[6] Specific nuclei provide distinct clues to the molecular structure.
Protocol:
-
Sample Preparation: Dissolve the synthesized compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) to assess the impact of solvent polarity.
-
Acquire Spectra:
-
¹H NMR: The chemical shift of the N-H proton is highly indicative. The keto form will show an N4-H proton, while the enol form will show an O-H proton. The zwitterionic form will show an N4-H⁺ proton, typically at a significantly downfield chemical shift.
-
¹³C NMR: The chemical shift of the C5 carbon is a key indicator. It will appear as a carbonyl carbon (~160-170 ppm) in the keto and zwitterionic forms, and as a C-O carbon (~150-160 ppm) in the enol form.
-
¹⁵N NMR: This is a highly sensitive method for distinguishing tautomers. The chemical shifts of the ring nitrogens are directly influenced by their hybridization state and protonation status.[6]
-
-
Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations in different solvents. Low-temperature NMR may be required to slow down the interconversion rate if the equilibrium is fast on the NMR timescale.
Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[7]
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure to determine the precise atomic positions. The location of hydrogen atoms, particularly on the N4, O5, and carboxylic acid positions, will definitively identify the solid-state tautomer.
-
Analysis: Analyze bond lengths and intermolecular interactions (e.g., hydrogen bonding). For instance, a C5=O double bond length (~1.22 Å) confirms the keto form, while a C5-O single bond length (~1.36 Å) would indicate the enol form.
Figure 3: Integrated workflow for experimental tautomer validation.
Conclusion
The tautomeric landscape of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a critical determinant of its chemical and biological properties. While theoretical calculations strongly suggest the predominance of the keto form, the presence of the enol and zwitterionic tautomers, particularly in polar protic environments, cannot be discounted. A synergistic approach, combining high-level computational modeling with rigorous experimental validation through NMR spectroscopy and X-ray crystallography, is imperative for a complete characterization. The insights gained from such studies are essential for advancing the rational design of novel therapeutics based on the 1,2,4-triazol-5-one scaffold.
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Discovery and History of 1,2,4-Triazole Carboxylic Acids: A Legacy of Therapeutic Innovation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 1,2,4-triazole nucleus, a five-membered heterocyclic ring, represents a "privileged scaffold" in medicinal chemistry. Its unique combination of metabolic stability, hydrogen bonding capability, and dipole character has made it a cornerstone in the development of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the discovery and historical development of 1,2,4-triazole carboxylic acids and their derivatives. We will explore the foundational synthetic methodologies that enabled their creation, detail key experimental protocols, and examine the mechanistic pathways that underpin their diverse pharmacological activities, from antifungal and antiviral to anticancer applications.[1][4]
Introduction: The 1,2,4-Triazole Carboxylic Acid Scaffold
The 1,2,4-triazole ring is a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4.[5] The inclusion of a carboxylic acid group, typically at the 3- or 5-position, provides a crucial functional handle for further derivatization and acts as a key interaction point with biological targets. This scaffold is an isostere for amides, esters, and carboxylic acids, allowing it to mimic endogenous ligands and bind with high affinity to enzyme active sites and receptors.[3] Its inherent chemical stability and favorable pharmacokinetic properties have cemented its importance in drug design.[1]
Caption: Structure of 1H-1,2,4-Triazole-3-carboxylic acid.
Historical Milestones: From Discovery to Foundational Syntheses
The journey of the 1,2,4-triazole ring system began in the late 19th century.
-
1885: The name "triazole" was first given to this class of carbon-nitrogen ring systems by the Swedish chemist J. A. Bladin, marking the formal beginning of this field of heterocyclic chemistry.[4][5]
-
1905 & 1914: The Einhorn-Brunner Reaction: Alfred Einhorn (1905) and Karl Brunner (1914) developed a key synthetic route involving the reaction of imides (diacylamines) with hydrazines to form 1,2,4-triazoles.[6][7][8][9] This acid-catalyzed condensation reaction was a significant step forward, providing a reliable method for accessing substituted triazole cores.[7][10]
-
1911: The Pellizzari Reaction: Guido Pellizzari reported the synthesis of 1,2,4-triazoles via the thermal condensation of an amide with an acylhydrazide.[11][12] Though often requiring high temperatures and long reaction times, this method provided a direct and versatile pathway to 3,5-disubstituted-1,2,4-triazoles.[11][12]
These foundational reactions were critical, as they opened the door for chemists to synthesize a wide array of triazole derivatives and explore their chemical and biological properties.
Core Synthetic Methodologies
The construction of the 1,2,4-triazole ring is achievable through several robust and well-established synthetic pathways. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
The Pellizzari Reaction
This reaction involves the condensation of an amide and an acylhydrazide, typically at high temperatures (200-250°C), to form a 1,2,4-triazole.[11][13] The mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic triazole ring.[12][13] A significant drawback of the classical method is the potential for low yields and long reaction times; however, modern variations using microwave irradiation have drastically improved efficiency.[11][12]
Caption: Generalized mechanism of the Pellizzari reaction.
The Einhorn-Brunner Reaction
This reaction provides a direct route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[7] The mechanism begins with the protonation of the hydrazine, followed by a nucleophilic attack on one of the imide's carbonyl groups.[7][10] A series of dehydration and intramolecular cyclization steps leads to the formation of the stable, aromatic 1,2,4-triazole ring.[6] A key advantage of this reaction is its predictable regioselectivity when using unsymmetrical imides; the acyl group from the stronger corresponding carboxylic acid preferentially occupies the 3-position of the resulting triazole.[7]
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Experimental Protocols
The following protocols provide generalized, step-by-step methodologies for the synthesis of 1,2,4-triazole derivatives.
Protocol 1: Microwave-Assisted Pellizzari Synthesis of a 3,5-Disubstituted-1,2,4-Triazole
This protocol describes a modern, efficient approach to the Pellizzari reaction, leveraging microwave irradiation to reduce reaction times and improve yields.[11]
Materials:
-
Amide (e.g., Benzamide) (1.0 eq)
-
Acylhydrazide (e.g., Benzoylhydrazide) (1.0 eq)
-
High-boiling solvent (e.g., n-butanol or diphenyl ether)
-
Microwave synthesizer vial
-
Microwave synthesizer
Procedure:
-
Preparation: In a microwave synthesizer vial, combine the amide (1.0 eq) and the acylhydrazide (1.0 eq).
-
Solvent Addition: Add the high-boiling solvent (e.g., 10 mL of n-butanol).[11]
-
Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 150-200°C) for a specified time (e.g., 30-120 minutes).[11] Reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a cold solvent (e.g., ethanol) to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3,5-disubstituted-1,2,4-triazole.[13]
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.[13]
Protocol 2: General Synthesis of a Substituted 1,2,4-Triazole via the Einhorn-Brunner Reaction
This protocol outlines the classical procedure for the Einhorn-Brunner reaction.
Caption: Experimental workflow for a typical Einhorn-Brunner synthesis.
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Standard reflux apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine (1.0 eq) in glacial acetic acid.[10]
-
Addition of Hydrazine: While stirring, slowly add the substituted hydrazine (1.1 eq) to the solution.[10]
-
Heating: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-8 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[10]
-
Work-up and Precipitation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water, which will cause the crude product to precipitate.[10]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be dried under vacuum and further purified by recrystallization.[10]
The Rise of a Privileged Pharmacophore: Therapeutic Applications
The true significance of 1,2,4-triazole carboxylic acids and their derivatives lies in their vast pharmacological applications.
Antifungal Agents: The Lanosterol 14α-Demethylase (CYP51) Inhibitors
Perhaps the most well-known application of 1,2,4-triazoles is in antifungal therapy. Drugs like Fluconazole and Itraconazole are mainstays in treating fungal infections.[1][14][15]
Mechanism of Action: These agents potently inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][16][17] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10][16] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, blocking its function.[2] This leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately disrupting the fungal membrane's integrity and inhibiting growth.[2][16]
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.
Antiviral Agents: The Case of Ribavirin
Ribavirin (1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral agent, famously used in combination therapy for Hepatitis C.[18][19] Its synthesis is a prime example of the application of 1,2,4-triazole carboxylic acid chemistry. The established chemical synthesis route involves the glycosylation of methyl 1,2,4-triazole-3-carboxylate with a protected ribofuranose, followed by aminolysis to form the final carboxamide.[20] Enzymatic and fermentative methods have also been developed to produce this crucial drug.[20][21]
Anticancer Agents
Derivatives of 1,2,4-triazole have also emerged as potent anticancer agents.[22] Letrozole, an aromatase inhibitor, is used in the treatment of hormone-responsive breast cancer. Other derivatives have been shown to induce cell death in leukemia cell lines and inhibit tubulin polymerization, indicating a diversity of mechanisms through which they can exert their antiproliferative effects.[22]
Quantitative Analysis: Structure-Activity Relationship Insights
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole core. The following table summarizes the activity of representative compounds against various targets.
| Compound Class | Example Compound | Target Organism/Cell Line | Biological Activity | Reference |
| Antifungal | Fluconazole | Candida albicans | MIC: 0.25-2.0 µg/mL | [17] |
| Antifungal | Itraconazole | Aspergillus fumigatus | MIC: 0.25-1.0 µg/mL | [23] |
| Anticancer | Letrozole | Aromatase Enzyme | IC₅₀: ~2.7 nM | [7] |
| Anticancer | Triazole-carboxamide derivative | Leukemia (HL-60) cells | IC₅₀: ~5 µM | [22] |
| Antibacterial | Triazolo-thiadiazine derivative | E. coli | MIC: 3.125 µg/mL | [3] |
MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration.
Conclusion and Future Perspectives
From its initial description in the 19th century, the 1,2,4-triazole scaffold has evolved into one of the most vital heterocyclic systems in medicinal chemistry. The foundational work of Pellizzari, Einhorn, and Brunner paved the way for the synthesis of countless derivatives, leading to landmark drugs like fluconazole and ribavirin. The versatility of the 1,2,4-triazole carboxylic acid core ensures its continued relevance. Future research will likely focus on developing novel, sustainable synthetic methods and exploring new therapeutic applications, particularly in the areas of oncology and neurodegenerative diseases, further cementing the enduring legacy of this remarkable chemical entity.
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An In-Depth Technical Guide to 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide provides a comprehensive exploration of a specific, yet underrepresented derivative: 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid . In the absence of extensive direct literature, this document leverages established principles of triazole chemistry and pharmacology to present a scientifically grounded overview. We will delve into a proposed synthetic pathway, analyze its physicochemical characteristics, and explore its potential biological activities and applications in drug discovery, with a particular focus on its role as a potential enzyme inhibitor. This guide is intended to serve as a foundational resource for researchers interested in the nuanced chemistry and therapeutic possibilities of substituted 1,2,4-triazoles.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with biological targets.[1] Its features, including hydrogen bonding capabilities, dipole character, and metabolic stability, make it an attractive moiety for the design of novel therapeutic agents.[2]
Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Many of these biological effects stem from the ability of the triazole ring and its substituents to interact with and inhibit various enzymes.[5]
This guide will focus on the specific derivative, this compound, a molecule that combines the foundational triazole core with substituents that are poised to influence its biological activity and pharmacokinetic profile.
Physicochemical Properties
While experimental data for this compound is not extensively available, its key physicochemical properties can be predicted based on its structure.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₄H₅N₃O₃ | [6] |
| Molecular Weight | 143.10 g/mol | [6] |
| IUPAC Name | 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | - |
| Hydrogen Bond Donors | 2 (hydroxyl and carboxylic acid protons) | - |
| Hydrogen Bond Acceptors | 4 (triazole nitrogens and carbonyl oxygens) | - |
| LogP (Octanol-Water Partition Coefficient) | Likely low, indicating good water solubility due to the presence of polar functional groups. | [2] |
| pKa | The carboxylic acid moiety is expected to have a pKa in the acidic range, while the hydroxy group on the triazole ring will be weakly acidic. | [7] |
The presence of both a carboxylic acid and a hydroxyl group suggests that this molecule will be polar and possess good aqueous solubility. The tautomeric nature of the 5-hydroxy-1,2,4-triazole ring, existing in equilibrium with its 5-oxo form, is a critical feature that will influence its electronic properties and interactions with biological targets.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process starting from readily available precursors. The proposed pathway leverages established reactions in triazole chemistry.
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
This step involves the N-methylation of the starting triazole ester. A patent for the preparation of 1-methyl-1H-1,2,4-triazole-3-methyl formate describes a method that can be adapted for this purpose.[8]
-
Reaction Setup: To a solution of methyl 1H-1,2,4-triazole-3-carboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a slight molar excess of a base (e.g., potassium carbonate or sodium hydride) at room temperature.
-
Methylation: Slowly add one equivalent of methyl iodide to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of Methyl 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylate (Inferred)
The introduction of a hydroxyl group at the 5-position of the triazole ring is a more challenging step and is inferred from general organic synthesis principles, as direct literature for this specific transformation is scarce. One potential approach could involve an oxidative hydroxylation.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.
-
Reaction Setup: Dissolve the methyl 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylate in a mixture of water and a co-solvent like methanol or ethanol.
-
Hydrolysis: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) or a stoichiometric amount of a strong base (e.g., NaOH or KOH).
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. If the reaction was base-catalyzed, acidify the mixture with a strong acid to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried.
Potential Biological Activities and Applications in Drug Development
The biological activity of this compound has not been explicitly reported. However, based on the extensive research on related 1,2,4-triazole derivatives, we can infer its potential therapeutic applications.
Enzyme Inhibition
A significant body of research highlights the role of 1,2,4-triazoles as potent enzyme inhibitors.[5] The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, while the overall structure can mimic the transition state of an enzymatic reaction.
Figure 2: General mechanism of enzyme inhibition by a triazole derivative.
Systemic triazole antifungals, for instance, are well-known inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2C9, and CYP2C19.[9][10] This inhibition is the basis for many drug-drug interactions observed with these antifungals.[11] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against various enzymes, making it a candidate for further investigation in areas such as:
-
Antifungal Agents: By targeting fungal-specific enzymes.
-
Anticancer Agents: By inhibiting enzymes crucial for cancer cell proliferation.
-
Neurological Disorders: By targeting enzymes like acetylcholinesterase or butyrylcholinesterase.[5]
Bioisosterism of Carboxylic Acids
The 5-hydroxy-1,2,4-triazole moiety can act as a bioisostere for a carboxylic acid.[7][12] This means it can mimic the acidic properties and hydrogen bonding patterns of a carboxylic acid group while potentially offering advantages in terms of metabolic stability, cell permeability, and pharmacokinetic profile. This makes the title compound an interesting scaffold for modifying existing drugs that contain a carboxylic acid moiety to improve their therapeutic properties.
Conclusion and Future Directions
While direct experimental data on this compound is limited, this in-depth guide provides a robust framework for its synthesis and potential applications based on the well-established chemistry and pharmacology of the 1,2,4-triazole class. The proposed synthetic route offers a logical and feasible approach for its preparation, opening the door for its empirical investigation.
Future research should focus on:
-
Validating the proposed synthetic pathway and optimizing reaction conditions.
-
Conducting a comprehensive evaluation of its physicochemical properties, including pKa, solubility, and stability.
-
Screening for biological activity against a panel of relevant enzymes and cellular targets to uncover its therapeutic potential.
-
Investigating its role as a carboxylic acid bioisostere in the modification of known pharmacologically active compounds.
The exploration of this and other novel 1,2,4-triazole derivatives will undoubtedly continue to enrich the field of medicinal chemistry and contribute to the development of new and improved therapeutic agents.
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Introduction: The 1,2,4-Triazole as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole, a five-membered heterocyclic ring with three nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry and drug development.[1][2][3] Its designation as a "privileged scaffold" is not arbitrary; it stems from a unique combination of physicochemical properties that make it an ideal building block for creating diverse and potent therapeutic agents.[3][4][5] The triazole ring is metabolically stable, resistant to degradation, and possesses the ability to engage in hydrogen bonding and dipole interactions, enhancing binding affinity to biological targets.[4][6][7] Furthermore, it can act as a bioisostere for amide, ester, or carboxyl groups, allowing for fine-tuning of a molecule's pharmacological profile.[6][7][8]
This versatility has led to the incorporation of the 1,2,4-triazole core into a vast array of clinically successful drugs, spanning antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory therapies.[4][5][9] This guide provides a detailed exploration of the multifaceted biological significance of this remarkable heterocycle, delving into its mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate its therapeutic potential.
Antifungal Activity: The Hallmark of 1,2,4-Triazole
The most prominent and commercially successful application of the 1,2,4-triazole core is in the development of antifungal agents.[5][10] Drugs like fluconazole, itraconazole, and voriconazole have revolutionized the treatment of systemic fungal infections.[5][11][12]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary mechanism of action for triazole antifungals is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component that maintains the integrity and fluidity of the fungal cell membrane.[8][10][12]
The causality of this interaction is precise: the N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[8] This binding event blocks the demethylation of lanosterol, the precursor to ergosterol. The subsequent accumulation of toxic 14α-methylated sterols disrupts the packing of phospholipids, increases membrane permeability, and ultimately leads to the inhibition of fungal growth and cell death.[8]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Quantitative Data: Antifungal Activity
The efficacy of 1,2,4-triazole derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Reference |
| Fluconazole | 0.25 - 2.0 | 16 - 64 | [1][4] |
| Itraconazole | 0.03 - 0.125 | 0.25 - 1.0 | [11] |
| Voriconazole | 0.03 - 0.125 | 0.25 - 1.0 | [11] |
| Posaconazole | ≤0.015 - 0.25 | ≤0.03 - 0.5 | [11] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a self-validating system for determining the MIC of a triazole derivative against a fungal strain, based on CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Preparation of Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to obtain the final inoculum concentration.
-
Drug Dilution: Prepare a stock solution of the 1,2,4-triazole compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Controls: Include a positive control well (inoculum without drug) to ensure fungal viability and a negative control well (medium only) to check for contamination.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of visible growth compared to the positive control.
Anticancer Activity: A Multifaceted Approach
The 1,2,4-triazole scaffold is a key component in numerous anticancer agents, demonstrating remarkable versatility by targeting various pathways essential for cancer cell growth and survival.[14][15][16][17] Unlike the singular target in antifungal action, triazole-based anticancer agents operate through diverse mechanisms.
Mechanisms of Action
1,2,4-triazole derivatives exhibit antiproliferative effects by inhibiting key enzymes, inducing apoptosis, and modulating cell cycle progression.[14][17]
-
Enzyme Inhibition: Many derivatives act as potent inhibitors of crucial cancer-related enzymes. This includes tubulin polymerization, preventing the formation of the mitotic spindle necessary for cell division.[18][19] Others, like Letrozole and Anastrozole, are aromatase inhibitors that block estrogen synthesis, crucial for hormone-responsive breast cancers.[12][16] More recent research has identified derivatives that inhibit protein kinases like EGFR and BRAF, which are often dysregulated in cancer.[19]
-
Apoptosis Induction: Certain triazole compounds can trigger programmed cell death (apoptosis) in cancer cells, often by activating caspase pathways or disrupting mitochondrial function.[4]
-
Cell Cycle Arrest: By interfering with cellular machinery, these compounds can cause cancer cells to halt their progression through the cell cycle, typically at the G2/M phase, preventing them from dividing.[4]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of 1,2,4-triazole derivatives is commonly assessed by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%.
| Compound Derivative | Cell Line (Cancer Type) | IC50 (µM) | Mechanism/Target | Reference |
| 8c (4-fluorophenyl) | HCT116 (Colon) | 0.65 ± 0.05 | Tubulin/BRAF Inhibition | [20] |
| 8c (4-fluorophenyl) | A549 (Lung) | 0.89 ± 0.07 | Tubulin/BRAF Inhibition | [20] |
| 10g | MCF-7 (Breast) | 1.25 | Not specified | [19] |
| Letrozole | ER+ Breast Cancer Cells | Varies | Aromatase Inhibition | [12][16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability, providing a reliable measure of a compound's cytotoxic effects.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the 1,2,4-triazole compound (prepared by serial dilution). Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the treated cells for a specified period, typically 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity: Interfering with Viral Replication
The 1,2,4-triazole scaffold is integral to several antiviral drugs, most notably Ribavirin, a broad-spectrum agent effective against various RNA and DNA viruses.[6][12][21]
Mechanism of Action
Triazole-based antiviral agents often function as nucleoside analogs.[6][21] Ribavirin, for instance, features a 1,2,4-triazole-carboxamide moiety that mimics purine nucleosides (adenosine and guanosine).[6] This mimicry allows it to interfere with viral replication through several proposed mechanisms:
-
Inhibition of Viral Polymerase: The triphosphate form of Ribavirin can competitively inhibit viral RNA-dependent RNA polymerase, disrupting the synthesis of viral genomes.
-
Lethal Mutagenesis: Its incorporation into the viral genome can induce mutations, leading to a non-viable viral progeny.
-
Inhibition of IMP Dehydrogenase: It can inhibit the host enzyme inosine monophosphate dehydrogenase, leading to the depletion of GTP pools necessary for viral replication.
Other triazole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, binding to a different site on the enzyme to block its function.[6]
Quantitative Data: Antiviral Efficacy
| Compound | Virus | Assay | EC50 | Reference |
| Ribavirin | Hepatitis C Virus (HCV) | Replicon Assay | ~8 µM | [6] |
| Doravirine Analog (with triazole) | HIV-1 | Reverse Transcriptase Assay | Comparable to Doravirine | [6] |
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles.
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known quantity of virus (e.g., Herpes Simplex Virus) sufficient to produce a countable number of plaques. Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the 1,2,4-triazole compound.
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) form.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). The plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) compared to an untreated control is calculated.
Broader Biological Spectrum and Agricultural Importance
While its roles in fighting infections and cancer are prominent, the biological significance of the 1,2,4-triazole core extends to other areas.
-
Antibacterial Activity: Numerous 1,2,4-triazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4][22] Mechanisms often involve the inhibition of essential bacterial enzymes like DNA gyrase.[4] Fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b][4][14][23]thiadiazines, have shown excellent antibacterial efficacy.[4]
-
Anti-inflammatory and Analgesic Activity: Certain derivatives exhibit significant anti-inflammatory and analgesic properties, with some compounds showing efficacy comparable to or greater than standard drugs like ibuprofen.[24][25]
-
CNS Activity: The fusion of a triazole ring into other scaffolds has produced drugs with significant effects on the central nervous system, such as Alprazolam (an anxiolytic) and Trazodone (an antidepressant).[1][22]
-
Agricultural Applications: In agriculture, 1,2,4-triazoles are indispensable. They form the chemical backbone of a major class of fungicides (e.g., tebuconazole, triadimefon) used to protect crops from a wide range of fungal diseases.[26][27][28] They are also used to synthesize effective herbicides and insecticides, playing a critical role in global food security.[26][27][29]
Conclusion
The 1,2,4-triazole core is a testament to the power of a privileged scaffold in drug discovery. Its unique structural and electronic properties have enabled the development of a remarkable diversity of biologically active compounds. From its foundational role in market-leading antifungal agents to its multifaceted applications in anticancer, antiviral, and antibacterial therapies, the triazole ring continues to be a fertile ground for innovation. The ongoing exploration of novel derivatives and hybrid molecules promises to further expand its therapeutic impact, addressing critical unmet needs in both human health and agriculture. For researchers and drug development professionals, a deep understanding of the structure-activity relationships and mechanisms of action associated with this core is essential for harnessing its full potential in designing the next generation of highly effective and selective therapeutic agents.
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Parchenko, V. V. (2024). a review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. [Link]
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Al-Ostath, A. I., et al. (2024). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Molecules, 29(14), 3352. [Link]
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El-Sayed, N. N. E., & Al-Ghorbani, M. (2021). Recent Advances in 1,2,4-Triazole Scaffolds as Antiviral Agents. Letters in Drug Design & Discovery, 18(1), 2-15. [Link]
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Al-Wahaibi, L. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6721. [Link]
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Asadi, M., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 115, 105220. [Link]
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Kumar, R., et al. (2013). SYNTHESIS AND BIOLOGICAL SIGNIFICANCES OF 1, 2, 4-TRIAZOLE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(8), 2943. [Link]
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Kumar, S., et al. (2012). 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. International Journal of Pharmaceutical Sciences and Research, 3(12), 4596. [Link]
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Parchenko, V. V. (2023). Synthetic strategies due to new 1,2,4-triazoles getting (literature review). Research Square. [Link]
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Yokuş, M. A. (2022). Antifungal Properties of 1,2,4-Triazoles. International Journal of Life Sciences and Biotechnology, 5(3), 522-533. [Link]
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A Comprehensive Guide to 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid: Sourcing, Synthesis, and Application
An In-depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 35375-65-8), a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its chemical properties, reliable procurement channels, plausible synthetic pathways, and key applications, offering a technical resource for professionals in the field.
Introduction: The Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a privileged scaffold in modern drug discovery, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets[1]. This five-membered heterocycle is a cornerstone of numerous clinically approved drugs, particularly in the antifungal and anticancer domains[1]. The specific subject of this guide, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, is a functionalized derivative that serves as a versatile building block for more complex molecules. Its structure, featuring a carboxylic acid handle for derivatization, a methylated nitrogen for modulating solubility and metabolic stability, and an oxo group, makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 35375-65-8 | Internal Compilation |
| Molecular Formula | C₄H₅N₃O₃ | [2] |
| Molecular Weight | 143.10 g/mol | [2][3] |
| IUPAC Name | 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | [3] |
| Purity | Typically ≥97% | [3] |
| InChI Key | PWELPWHVKYHTOK-UHFFFAOYSA-N | [3] |
Procurement and Vendor Analysis
Sourcing high-quality starting materials is a critical first step in any research endeavor. The reliability of experimental data is directly linked to the purity and consistency of the chemical reagents used. Below is a comparative analysis of known suppliers for 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.
| Vendor | Brand | Product Number | Purity | Notes |
| CymitQuimica | Fluorochem | 098934 | 97% | Intended for laboratory use only.[3] |
Note: Availability and product specifications are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) from the vendor to confirm purity and identity before use.
Synthetic Pathways and Strategic Considerations
While many vendors provide this compound directly, understanding its synthesis is crucial for specialized applications, such as isotopic labeling, or for developing novel analogues. The synthesis of related 1,2,4-triazole-3-carboxylates often involves the cyclization of precursors followed by functional group manipulations. A plausible synthetic workflow for the target compound could involve the formation of a triazole ester, followed by N-methylation and subsequent saponification.
The synthesis of the core intermediate, methyl 1,2,4-triazole-3-carboxylate, has been achieved through various routes, including non-diazotization methods that improve safety by avoiding explosive diazonium salt intermediates[4][5]. One modern approach involves the reaction of trichloroacetonitrile with formyl hydrazine, followed by cyclization and alcoholysis, which offers high yields and reduces safety risks[4].
Below is a conceptual workflow illustrating a potential synthetic strategy.
Caption: Conceptual workflow for the synthesis of the target compound.
Applications in Research and Drug Development
The structural motifs within 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid make it a highly valuable building block.
-
Pharmaceutical Intermediate: Its parent ester, methyl 1H-1,2,4-triazole-3-carboxylate, is a key precursor in the synthesis of Ribavirin, a broad-spectrum antiviral agent[5][6]. This highlights the triazole-3-carboxylate core's proven utility in developing antiviral therapies. The N-methyl and 5-oxo functionalities of the target compound offer vectors for creating novel analogues with potentially altered pharmacological profiles.
-
Bioactive Molecule Development: The carboxylic acid group serves as a convenient attachment point for amide bond formation, esterification, or other conjugations, allowing for its incorporation into larger, more complex molecules. Researchers have used similar triazole carboxamides to develop compounds with antiproliferative and antimicrobial activities[7].
-
Agrochemical Research: Related triazole structures are employed in the design of novel pesticides, where the goal is to achieve high efficacy and selectivity[2].
Experimental Protocol: Quality Control and Stock Solution Preparation
To ensure reproducibility, the identity and purity of the starting material must be confirmed, and solutions must be prepared accurately.
Protocol: Purity Verification via High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for assessing the purity of the title compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A buffered aqueous-organic mobile phase is standard for reversed-phase chromatography of polar, ionizable compounds like carboxylic acids. Formic acid aids in protonating the carboxylate, leading to better peak shape and retention.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Water/Acetonitrile to create a 1 mg/mL stock solution.
-
Rationale: A mixed solvent system is chosen to ensure complete dissolution of a potentially polar compound.
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Detection: UV at 220 nm.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Rationale: A C18 column provides good retention for moderately polar compounds. The rapid gradient allows for a quick assessment of purity, and UV detection at 220 nm is suitable for capturing most organic molecules with chromophores.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol: Preparation of a 10 mM Stock Solution
-
Calculation: Determine the mass required for the desired volume. For 10 mL of a 10 mM solution (MW = 143.10 g/mol ):
-
Mass (mg) = 10 mmol/L * 0.010 L * 143.10 g/mol * 1000 mg/g = 1.43 mg.
-
-
Procedure:
-
Accurately weigh 1.43 mg of the compound into a clean vial.
-
Add 1 mL of DMSO to dissolve the solid. Gentle vortexing or sonication may be required.
-
Once fully dissolved, add an additional 9 mL of the desired final solvent (e.g., cell culture medium, buffer), and mix thoroughly.
-
Rationale: DMSO is a common solvent for creating high-concentration stocks of organic compounds due to its strong solvating power. This stock can then be diluted into aqueous buffers for final assays, minimizing the final DMSO concentration.
-
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a strategically important heterocyclic building block with considerable potential in pharmaceutical and chemical research. Its well-defined structure provides a reliable platform for synthetic diversification. By understanding its properties, sourcing from reputable vendors, and employing rigorous quality control and safe handling practices, researchers can effectively leverage this compound to advance their scientific objectives.
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methyl 1H-1,2,4-triazole-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, research-level guide for the proposed synthesis of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties.[1] This protocol outlines a plausible multi-step synthetic route, starting from readily available precursors. The proposed methodology is grounded in established principles of 1,2,4-triazole ring formation and functional group manipulation, with each step justified by authoritative literature. This application note is intended to serve as a comprehensive guide for researchers aiming to synthesize and explore the potential of this and related compounds.
Introduction and Scientific Background
The 1,2,4-triazole nucleus is a key structural motif in a variety of pharmacologically active compounds.[2] The unique arrangement of nitrogen atoms in the five-membered ring allows for a range of interactions with biological targets. The specific substitution pattern of the target molecule, with a hydroxyl group at the 5-position, a methyl group at the N1 position, and a carboxylic acid at the 3-position, suggests its potential as a scaffold for the development of novel therapeutic agents.
The synthesis of substituted 1,2,4-triazoles can be achieved through various methods, including the Pellizzari and Einhorn-Brunner reactions, as well as modern metal-catalyzed approaches.[1][3] A common and versatile strategy involves the cyclization of thiosemicarbazide derivatives, which allows for the introduction of diverse substituents onto the triazole core.[4] This proposed protocol leverages this established methodology to construct the target molecule.
Proposed Synthetic Strategy
The synthesis of this compound is proposed to proceed via a three-step sequence, as illustrated in the workflow diagram below. This strategy is designed to be robust and adaptable, utilizing common laboratory reagents and techniques.
Figure 1: Proposed workflow for the synthesis of this compound.
The key steps in this proposed synthesis are:
-
Acylation of 4-Methyl-3-thiosemicarbazide: The synthesis commences with the acylation of 4-methyl-3-thiosemicarbazide with oxalyl chloride monomethyl ester to form the key intermediate, 1-(methoxycarbonylacetyl)-4-methyl-3-thiosemicarbazide.
-
Base-Mediated Cyclization: The intermediate undergoes an intramolecular cyclization reaction in the presence of a base to yield the 1,2,4-triazole ring, specifically methyl 5-mercapto-1-methyl-1H-1,2,4-triazole-3-carboxylate.
-
Oxidative Desulfurization and Ester Hydrolysis: The final step involves the conversion of the mercapto group to a hydroxyl group, followed by the hydrolysis of the methyl ester to afford the target carboxylic acid. This transformation can be achieved using an oxidizing agent in an acidic medium.[5][6]
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 1-(Methoxycarbonylacetyl)-4-methyl-3-thiosemicarbazide
-
Rationale: This step introduces the necessary carbon and nitrogen backbone for the triazole ring, with the methyl ester serving as a protected form of the final carboxylic acid.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Methyl-3-thiosemicarbazide | 105.17 | 10 | 1.05 g |
| Oxalyl chloride monomethyl ester | 122.51 | 10 | 1.23 g |
| Pyridine | 79.10 | 11 | 0.89 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
Protocol:
-
In a 100 mL round-bottom flask, dissolve 4-methyl-3-thiosemicarbazide (1.05 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Add pyridine (0.89 mL, 11 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride monomethyl ester (1.23 g, 10 mmol) in 20 mL of anhydrous DCM to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(methoxycarbonylacetyl)-4-methyl-3-thiosemicarbazide.
Step 2: Synthesis of Methyl 5-mercapto-1-methyl-1H-1,2,4-triazole-3-carboxylate
-
Rationale: Base-mediated cyclization is a common method for the formation of 1,2,4-triazole rings from acylthiosemicarbazides.[7]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-(Methoxycarbonylacetyl)-4-methyl-3-thiosemicarbazide | 205.23 | 5 | 1.03 g |
| Sodium Hydroxide | 40.00 | 10 | 0.40 g |
| Water | - | - | 20 mL |
| Concentrated Hydrochloric Acid | - | - | As needed |
Protocol:
-
Dissolve 1-(methoxycarbonylacetyl)-4-methyl-3-thiosemicarbazide (1.03 g, 5 mmol) in a solution of sodium hydroxide (0.40 g, 10 mmol) in 20 mL of water in a 50 mL round-bottom flask.
-
Heat the reaction mixture at reflux for 2 hours.
-
Cool the solution to room temperature and then in an ice bath.
-
Acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield methyl 5-mercapto-1-methyl-1H-1,2,4-triazole-3-carboxylate.
Step 3: Synthesis of this compound
-
Rationale: Oxidative desulfurization is a known method to convert a mercapto group on a heterocyclic ring to a hydroxyl group.[5][6] The acidic conditions will also facilitate the hydrolysis of the methyl ester.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl 5-mercapto-1-methyl-1H-1,2,4-triazole-3-carboxylate | 187.20 | 2 | 0.37 g |
| Nitric Acid (50%) | - | - | 10 mL |
Protocol:
-
In a 50 mL round-bottom flask, suspend methyl 5-mercapto-1-methyl-1H-1,2,4-triazole-3-carboxylate (0.37 g, 2 mmol) in 10 mL of 50% nitric acid.
-
Heat the mixture at 60 °C for 6 hours.[5]
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain the final product, this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
-
Melting Point Analysis: To assess the purity of the solid products.
Reaction Mechanism
The proposed mechanism for the base-catalyzed cyclization in Step 2 is as follows:
Figure 2: Proposed mechanism for the cyclization step.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the proposed synthesis of this compound. While this specific molecule's synthesis is not explicitly detailed in the readily available literature, the proposed route is based on well-established and reliable reactions for the construction and modification of 1,2,4-triazole systems. This guide is intended to empower researchers to synthesize this and related compounds for further investigation in drug discovery and development programs.
References
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Not specified.
- Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem. (n.d.). BenchChem.
- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.
- A review on methods of synthesis of 1,2,4-triazole deriv
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH.
- Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. (n.d.).
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P
- CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. (n.d.).
- Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters | The Journal of Organic Chemistry. (2021).
- 1,2,4-Triazole-3(5)-thiol. (n.d.). Organic Syntheses Procedure.
- 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. (n.d.). ChemSynthesis.
- CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate. (n.d.).
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- 5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid. (n.d.). Smolecule.
- 1H-1,2,4-Triazole-3-carboxylic acid synthesis. (n.d.). ChemicalBook.
- This compound. (n.d.). Biosynth.
- ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (2025).
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"1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid" synthetic routes
An in-depth guide to the synthetic routes for 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is presented for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of plausible synthetic pathways, grounded in established principles of triazole chemistry.
Introduction
1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a methylated triazolone core with a carboxylic acid moiety, presents a versatile scaffold for the synthesis of novel bioactive molecules. The 1,2,4-triazole ring system is a well-known pharmacophore found in a variety of clinically used drugs, exhibiting a broad range of biological activities including antifungal, antiviral, and anticancer properties.[1][2] The strategic placement of the methyl group, oxo-group, and carboxylic acid functionality offers multiple points for derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide outlines two primary synthetic strategies for the preparation of this target molecule. Each route is presented with a detailed, step-by-step protocol, a discussion of the underlying reaction mechanisms, and an analysis of critical experimental parameters.
Synthetic Strategy Overview
Two logical and scientifically sound synthetic routes are proposed for the synthesis of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.
-
Route 1: Convergent Synthesis via Cyclization of a Methylated Semicarbazide Derivative. This approach involves the initial synthesis of a methylated semicarbazide intermediate, which is then cyclized with an appropriate C2 synthon to directly form the target triazolone ring. This route is advantageous for its convergency and potential for controlling the regiochemistry of the methylation.
-
Route 2: Linear Synthesis with Late-Stage N-Methylation. This strategy focuses on the initial construction of the 1,2,4-triazole-3-carboxylic acid core, followed by methylation of the nitrogen atom in a subsequent step. This route may be preferable if the unmethylated triazole precursor is commercially available or more readily synthesized.
Route 1: Convergent Synthesis via Cyclization
This route commences with the preparation of 4-methylthiosemicarbazide, followed by acylation and subsequent cyclization to yield the desired triazolone.
Reaction Pathway
Caption: Synthetic pathway for Route 1.
Mechanistic Considerations
The key transformation in this route is the base-catalyzed intramolecular cyclization of the acylated thiosemicarbazide intermediate. The reaction proceeds via nucleophilic attack of a nitrogen atom onto the carbonyl carbon of the ester group, followed by elimination of the alcohol to form the triazole ring. The subsequent oxidative desulfurization replaces the sulfur atom with an oxygen atom to yield the final oxo-triazole.
Experimental Protocol
Step 1: Synthesis of 4-Methylthiosemicarbazide
-
To a stirred solution of thiosemicarbazide in a suitable solvent such as ethanol, add one equivalent of a base (e.g., sodium ethoxide).
-
Cool the mixture in an ice bath and add one equivalent of methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain 4-methylthiosemicarbazide.
Step 2: Acylation of 4-Methylthiosemicarbazide
-
Dissolve 4-methylthiosemicarbazide in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Add one equivalent of an acid scavenger, such as triethylamine or pyridine.
-
Slowly add one equivalent of a suitable oxalyl chloride monoester (e.g., methyl or ethyl oxalyl chloride).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated intermediate.
Step 3: Cyclization to form the Triazolethione
-
Dissolve the crude acylated intermediate in an alcoholic solvent (e.g., ethanol).
-
Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate.[3]
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the 1-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid ester.
Step 4: Oxidative Desulfurization
-
Suspend the triazolethione in a mixture of acetic acid and water.
-
Cool the suspension in an ice bath and slowly add an excess of 30% hydrogen peroxide.[4]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
The product, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid ester, may precipitate from the reaction mixture. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization.
Step 5: Ester Hydrolysis
-
Dissolve the ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature for 2-4 hours, or until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.
Critical Parameters and Insights
-
Methylation: The methylation of thiosemicarbazide should be performed under controlled conditions to avoid over-methylation. The use of one equivalent of methyl iodide and a suitable base is crucial.
-
Cyclization: The choice of base and solvent can influence the rate and yield of the cyclization reaction. Stronger bases may lead to faster reaction times but could also promote side reactions.
-
Oxidation: The oxidative desulfurization step is exothermic and should be carried out with careful temperature control. The slow addition of hydrogen peroxide is essential to prevent a runaway reaction.
Route 2: Linear Synthesis with Late-Stage N-Methylation
This alternative route involves the initial synthesis of a 1H-1,2,4-triazole-3-carboxylic acid derivative, followed by N-methylation.
Reaction Pathway
Sources
- 1. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid as a Versatile Building Block in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid as a strategic building block in medicinal chemistry. This document outlines its synthetic rationale, key physicochemical properties, and its role as a bioisosteric replacement for carboxylic acids, supported by detailed experimental protocols.
Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in numerous marketed drugs and clinical candidates.[1][2] Its prevalence stems from a combination of favorable properties, including metabolic stability, the ability to engage in hydrogen bonding, and a polar nature that can enhance solubility.[2] Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of biological activities, including antifungal, antiviral, and anticancer effects.[3][4] The subject of this guide, this compound, offers unique advantages by incorporating features that allow it to act as a sophisticated modulator of molecular properties in drug design.
Physicochemical Properties and Structural Features
The structural attributes of this compound are key to its utility. The molecule possesses both a carboxylic acid group and a hydroxylated triazole ring, presenting multiple points for chemical modification and interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C4H5N3O3 | [5] |
| Molecular Weight | 143.10 g/mol | [6] |
| XlogP (predicted) | -0.7 | [5] |
The presence of the N-methyl group prevents tautomerization, locking the scaffold in a specific isomeric form. The hydroxyl group on the triazole ring is acidic, a feature that is central to its application as a bioisostere.
Synthesis Protocol: A Proposed Route
While specific literature on the synthesis of this compound is not abundant, a plausible and robust synthetic route can be designed based on established methodologies for related 1,2,4-triazole derivatives.[7][8] The proposed synthesis starts from the more readily available methyl 1,2,4-triazole-3-carboxylate.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: N-Methylation of Methyl 1,2,4-triazole-3-carboxylate
-
Rationale: Introduction of the methyl group at the N1 position is a critical step. The choice of a suitable base and methylating agent is crucial for regioselectivity.
-
Procedure:
-
To a solution of methyl 1,2,4-triazole-3-carboxylate (1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq.) dropwise and continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.
-
Step 2: Hydroxylation of the Triazole Ring
-
Rationale: The introduction of a hydroxyl group at the C5 position can be achieved through various oxidative methods. The choice of oxidant and reaction conditions will be critical to avoid over-oxidation or degradation.
-
Procedure:
-
This step is conceptually proposed and requires experimental optimization. A potential approach involves metallation of the C5 position followed by reaction with an oxygen source.
-
Alternatively, a multi-step process involving halogenation at C5 followed by nucleophilic substitution with a hydroxide source could be explored.
-
Step 3: Ester Hydrolysis
-
Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid. Standard basic hydrolysis conditions are generally effective.
-
Procedure:
-
Dissolve the methyl 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylate (1 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq.) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Application in Medicinal Chemistry: A Carboxylic Acid Bioisostere
A primary application of the 5-hydroxy-1,2,4-triazole moiety is as a bioisostere for a carboxylic acid.[9][10] Bioisosteric replacement is a powerful strategy in drug design to modulate physicochemical and pharmacokinetic properties while retaining or improving biological activity.[11]
The Rationale for Bioisosteric Replacement
Carboxylic acids are common in drug molecules but can lead to poor membrane permeability and rapid metabolic clearance.[9] The 5-hydroxy-1,2,4-triazole group can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid with a pKa that can be tuned by substitution, while offering a more lipophilic and metabolically stable scaffold.[10][12]
Diagram of Bioisosteric Relationship
Caption: Bioisosteric relationship between a carboxylic acid and the 5-hydroxy-1,2,4-triazole moiety.
Advantages of this compound in Drug Design:
-
Modulation of Acidity: The hydroxyl group on the triazole ring provides an acidic proton, with a pKa that can differ significantly from a simple carboxylic acid, potentially leading to altered ionization at physiological pH and improved cell permeability.
-
Metabolic Stability: The triazole core is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Vectorial Substitution: The triazole ring offers multiple sites for substitution, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.
-
Reduced Clearance: By replacing a carboxylic acid with this bioisostere, it may be possible to reduce rapid clearance mechanisms such as glucuronidation.[9]
Case Study: Hypothetical Application in Lead Optimization
Consider a lead compound with a critical carboxylic acid moiety for target binding but with poor oral bioavailability. Replacing this carboxylic acid with this compound could:
-
Maintain Target Affinity: The acidic proton and hydrogen bonding capabilities of the hydroxy-triazole can preserve the key interactions with the biological target.
-
Improve Pharmacokinetics: The increased lipophilicity and metabolic stability of the triazole core could enhance membrane permeability and extend the half-life of the compound.
-
Explore New SAR: The additional carboxylic acid on the building block itself provides a handle for further derivatization to explore new interactions within the binding pocket.
Conclusion
This compound is a promising and versatile building block for medicinal chemists. Its unique combination of a stable heterocyclic core, a carboxylic acid handle for further synthesis, and a hydroxyl group that can act as a carboxylic acid bioisostere makes it a valuable tool for lead optimization and the design of novel therapeutic agents. The synthetic protocols and design principles outlined in these notes provide a solid foundation for the successful application of this building block in drug discovery programs.
References
- Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). European Journal of Medicinal Chemistry, 284, 117192.
- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google P
- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023). Life Chemicals.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025).
- Examples of 1,2,4-triazole derivatives used in drugs. The red color...
- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.).
- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. (n.d.).
- Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5 - Sigma-Aldrich. (n.d.).
- CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google P
- This compound - PubChemLite. (n.d.).
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- This compound - Biosynth. (n.d.).
- 5-methyl-2H-1,2,3-triazole-4-carboxylic acid - ChemSynthesis. (2025).
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry.
- (PDF)
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
- 1,2,4-Triazole - Wikipedia. (n.d.).
- Methyl 1,2,4-triazole-3-carboxyl
- 5-Amino-1H- 1,2,4 -triazole-3-carboxylic acid methyl ester 96 3641-14-3 - Sigma-Aldrich. (n.d.).
- Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. (n.d.).
- ChemScene: Building blocks | Bioactive small molecules. (n.d.).
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Application Notes and Protocols: In Vitro Biological Evaluation of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocyclic structure that is considered a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability and hydrogen bonding capabilities, enable it to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous clinically approved drugs containing the 1,2,4-triazole core, with applications ranging from antifungal (e.g., Fluconazole) to anticancer therapies (e.g., Letrozole).[2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[3][4][5]
This guide provides a comprehensive framework for the initial in vitro biological evaluation of novel derivatives of "1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid." Given the well-documented anticancer potential of many triazole-containing compounds, the protocols herein are focused on a tiered screening cascade designed to identify and characterize new chemical entities with cytotoxic and pro-apoptotic activity against cancer cells.[1][6][7] The workflow is designed to progress from a broad assessment of cytotoxicity to more specific mechanistic assays, providing a robust dataset for hit identification and lead optimization.
Part 1: Foundational Steps - Compound Management and Quality Control
The integrity of any biological data is fundamentally dependent on the quality and handling of the test compounds. Inaccurate concentrations or compound instability are common sources of non-reproducible results. Therefore, establishing a rigorous compound management protocol is the mandatory first step.
Protocol 1.1: Preparation of Stock Solutions and Solubility Assessment
-
Compound Weighing: Using a calibrated analytical balance, accurately weigh approximately 1-5 mg of each triazole derivative into a sterile, pre-labeled microcentrifuge tube or glass vial.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solutions due to its broad solubilizing power.
-
Stock Solution Preparation: Add a calculated volume of 100% DMSO to achieve a high-concentration primary stock solution, typically 10-50 mM. For example, for a 2 mg compound with a molecular weight of 250 g/mol , adding 800 µL of DMSO yields a 10 mM stock.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Solubility Assessment: Visually inspect the solution against a light source. A clear, particulate-free solution indicates good solubility at the prepared concentration. If insolubility is observed, the stock concentration must be lowered.
-
Aliquoting and Storage: Aliquot the primary stock solution into smaller volumes in tightly sealed, clearly labeled tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Causality Behind Experimental Choices: High-concentration DMSO stocks are an industry standard for compound libraries. Aliquoting is critical because repeated freeze-thaw cycles can lead to compound degradation or precipitation, altering the effective concentration and compromising data reliability.
Part 2: Primary Screening - Assessment of General Cytotoxicity
The first biological evaluation should determine the concentration range at which the compounds exhibit cytotoxic effects. This provides a crucial measure of potency (e.g., the IC50 value) and informs the concentrations used in subsequent mechanistic assays. The MTT assay is a robust, widely used colorimetric method for this purpose.[8][9]
Protocol 2.1: MTT Assay for Cell Viability
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials:
-
Selected cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in complete culture medium. A typical concentration range for a primary screen is 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value—the concentration at which 50% of cell growth is inhibited.
Caption: Apoptosis pathway and corresponding detection points.
Part 4: Preliminary Target Engagement - In Vitro Kinase Inhibition
Many triazole derivatives function by inhibiting protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer. [13]A generic, luminescence-based in vitro kinase assay can serve as a valuable tool to screen for direct enzyme inhibition. These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation reaction. [14] Protocol 4.1: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. [13] Materials:
-
Recombinant Kinase of interest
-
Specific substrate peptide for the kinase
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
Procedure:
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add serially diluted triazole derivatives. Add the kinase and incubate briefly to allow for inhibitor binding. [13]2. Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C. [13]3. Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining unconsumed ATP. [13]4. ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP produced during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) for light generation. [13]5. Signal Detection: Incubate at room temperature to stabilize the luminescent signal and measure the light output with a luminometer.
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced. Plot the signal against the inhibitor concentration to determine the enzymatic IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase's activity.
Part 5: Data Synthesis and Hit Prioritization
The data from this tiered evaluation should be compiled to build a comprehensive profile for each derivative. A compound is considered a promising "hit" for further investigation if it meets several criteria.
Table 1: Hypothetical Data Summary for a Lead Candidate (Compound TX-05)
| Assay Type | Endpoint | Result | Interpretation |
| Cytotoxicity | IC50 vs. HeLa cells | 5.2 µM | Potent anti-proliferative activity. |
| Apoptosis Induction | Caspase-3/7 Activation | 8.5-fold increase (at 1x IC50) | Strong induction of executioner caspases. |
| Apoptosis Induction | Annexin V Staining | 45% Annexin V(+) / PI(-) cells | Confirms apoptosis as a primary mode of cell death. |
| Enzyme Inhibition | Kinase 'X' IC50 | 0.8 µM | Potent inhibition of a specific target kinase. |
A compound like TX-05, which demonstrates potent cytotoxicity driven by apoptosis and linked to the inhibition of a specific molecular target, would be prioritized for further preclinical development, including selectivity screening and in vivo efficacy studies.
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Application Notes & Protocols: Evaluating 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid for Antiviral Drug Discovery
Introduction: The Promise of the 1,2,4-Triazole Scaffold
The relentless emergence of novel viral pathogens and the development of resistance to existing therapies necessitate a continuous search for new antiviral agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,2,4-triazole ring represents a "privileged scaffold."[2][3] Its derivatives are known for chemical stability, favorable pharmacokinetic properties, and a remarkable breadth of biological activities, including potent antiviral effects against a wide range of viruses such as influenza, Hepatitis C (HCV), and various coronaviruses.[4][5][6] The triazole ring can act as a bioisostere for amide, ester, or carboxyl groups, enabling it to form crucial interactions with biological targets.[4][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel 1,2,4-triazole derivatives, using 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid as a representative lead candidate. We will detail the essential protocols for preliminary assessment, in vitro screening for efficacy and toxicity, and initial mechanism of action studies, providing the foundational data required to advance a compound through the antiviral drug discovery pipeline.[8][9]
Scientific Background: Targeting Viral Replication
The antiviral activity of triazole derivatives is diverse, often targeting essential viral enzymes or processes.[6] Known mechanisms include the inhibition of viral polymerases, proteases, and helicases, which are critical for viral genome replication and the production of functional viral proteins.[2] For instance, certain 1,2,4-triazole derivatives have been identified as potent inhibitors of the MERS-CoV helicase, an enzyme vital for unwinding viral RNA.[2] The structure-activity relationship (SAR) is paramount; minor modifications to the triazole core or its substituents can dramatically alter potency and selectivity.[4][10]
The primary goal of the initial screening phase is to identify compounds that can inhibit viral replication at concentrations that are non-toxic to the host cell. This therapeutic window is quantified by the Selectivity Index (SI) , a critical parameter in drug development.[8][11]
Workflow for Antiviral Compound Evaluation
The journey from a novel chemical entity to a validated lead compound follows a structured, multi-step process. The workflow is designed to first eliminate cytotoxic compounds and then identify potent antiviral agents, which can then be subjected to more detailed mechanistic studies.
Caption: High-level workflow for evaluating a novel triazole compound.
PART 1: Preliminary Assessment and Compound Preparation
Before biological evaluation, the candidate compound must be properly prepared. This step is critical for ensuring accurate and reproducible results.
Protocol 1: Compound Solubilization and Stock Preparation
-
Causality: The choice of solvent is crucial. Dimethyl sulfoxide (DMSO) is commonly used for its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.[12] However, the final DMSO concentration in the assay medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Determine Solubility: Start by attempting to dissolve a small, known amount of this compound in 100% cell culture-grade DMSO.
-
Prepare High-Concentration Stock: Based on solubility, prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. This minimizes the volume of DMSO added to the assays.
-
Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter to remove any potential microbial contaminants.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.
PART 2: In Vitro Efficacy & Toxicity Screening
This phase forms the core of the initial evaluation, establishing the compound's therapeutic window. Cytotoxicity and antiviral assays should be run in parallel using identical cell plates and compound concentrations to ensure the data is directly comparable.[13][14]
Phase 1: Cytotoxicity Assessment
Purpose: To determine the concentration of the compound that is toxic to the host cells, expressed as the 50% cytotoxic concentration (CC50).[11] This is a mandatory first step to distinguish true antiviral activity from non-specific cell killing.[14]
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of living cells.[14] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[14][15]
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, A549, MDCK, depending on the target virus) into a 96-well plate at a predetermined density to achieve ~80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Addition: The next day, prepare serial dilutions of the triazole compound in cell culture medium. A common starting range is a half-log10 dilution series from 100 µM down to 0.01 µM.[12][16]
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "cells only" (untreated control) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or an isopropanol/DMSO mixture to each well to dissolve the formazan crystals.[14]
-
Read Absorbance: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Phase 2: Primary Antiviral Screening
Purpose: To determine the compound's ability to inhibit virus-induced cell death or cytopathic effect (CPE), expressed as the 50% effective concentration (EC50).[12][17]
Protocol 3: Cytopathic Effect (CPE) Reduction Assay
This assay is a robust and widely used method for initial screening.[16] It evaluates the ability of a compound to protect cells from the destructive effects of viral replication.
-
Cell Seeding: Prepare a 96-well plate with host cells identical to the one used for the cytotoxicity assay.
-
Infection and Treatment: When cells are confluent, remove the growth medium.
-
Add 50 µL of medium containing the serially diluted compound to the wells.
-
Immediately add 50 µL of virus suspension (at a multiplicity of infection, MOI, known to cause >80% CPE within the assay duration).
-
Controls: Every plate must include:
-
Virus Control: Cells infected with the virus but without any compound.
-
Cell Control: Uninfected cells without any compound.
-
Positive Control: A known antiviral drug (e.g., Remdesivir for SARS-CoV-2).[18]
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 until at least 80% CPE is visible in the virus control wells (typically 48-72 hours).
-
Quantify Viability: Assess cell viability using the same method as the cytotoxicity assay (e.g., MTT reagent or neutral red staining).[12]
-
Data Analysis: Calculate the percentage of protection for each concentration relative to the cell and virus controls. Plot the protection percentage against the log of the compound concentration and use non-linear regression to determine the EC50 value.
Data Analysis and Interpretation
The ultimate goal is to integrate the data from both assays to determine the therapeutic potential.
Caption: Decision-making cascade for in vitro screening results.
The Selectivity Index (SI) is calculated as: SI = CC50 / EC50 .
A higher SI value indicates a more promising compound, as it suggests the compound is effective against the virus at concentrations well below those that harm host cells. A common threshold for a "hit" compound is an SI ≥ 10.[12][16]
Table 1: Hypothetical Screening Data
| Compound | Target Virus | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Assessment |
| This compound | Influenza A | >100 | 5.2 | >19.2 | Promising Hit |
| Analog A | Influenza A | 15.5 | 8.1 | 1.9 | Poor Selectivity |
| Analog B | Influenza A | >100 | >50 | - | Inactive |
| Oseltamivir (Control) | Influenza A | >100 | 0.5 | >200 | Active Control |
PART 3: Mechanism of Action (MoA) Elucidation
Once a compound shows promising activity and selectivity, the next step is to investigate how it works. These assays help pinpoint which stage of the viral life cycle is being inhibited.[1]
-
Virucidal Assay: This test determines if the compound directly inactivates viral particles before they can infect a cell.[17] The compound is incubated with the virus first, and then the mixture is diluted to a non-effective concentration before being added to cells.
-
Time-of-Addition Assay: This is a powerful tool to identify the specific phase of the viral replication cycle being targeted. The compound is added at different time points relative to infection (e.g., before infection, during adsorption, or at various times post-infection). The resulting inhibition pattern can indicate whether the compound blocks entry, replication, or late-stage assembly/release.
-
Plaque Reduction Assay: This is a more quantitative follow-up to the CPE assay. It measures the reduction in the number and size of viral plaques (localized areas of cell death) in a cell monolayer.[17][18] This assay can confirm the EC50 value with greater precision.
-
Virus Yield Reduction Assay: This assay directly measures the amount of new, infectious virus particles produced by cells treated with the compound.[17] It provides definitive evidence that the compound is inhibiting the production of viral progeny.
Conclusion and Future Directions
This guide outlines a robust, logical, and validated workflow for the initial assessment of this compound as a potential antiviral agent. By systematically determining its cytotoxicity (CC50) and efficacy (EC50), researchers can calculate the selectivity index (SI) to make a data-driven decision on whether to advance the compound. A promising SI value warrants progression to more complex mechanism of action studies. The data generated through these protocols are fundamental for guiding subsequent lead optimization efforts, including SAR studies to improve potency and safety, and for building the preclinical data package required for further development.[19]
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Tawfik, S. S., Farahat, A. A., El-Sayed, M. A.-A., Tantawy, A. S., Bagato, O., & Ali, M. A. (2018). Synthesis and Anti-influenza Activity of Novel Thiadiazole, Oxadiazole and Triazole Based Scaffolds. Letters in Drug Design & Discovery, 15(4), 363-374. [Link]
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Application Notes and Protocols for the Investigation of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Forward
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast library of investigational compounds with a wide spectrum of biological activities. Within the realm of oncology, derivatives of 1,2,4-triazole have demonstrated significant promise, targeting a variety of cancer-associated pathways and mechanisms. This guide focuses on a specific, potentially novel derivative, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid . To date, a thorough investigation of this particular molecule in the context of cancer research has not been extensively reported in publicly available literature. Therefore, this document serves as a comprehensive, forward-looking guide for researchers, outlining a systematic approach to the synthesis, characterization, and pre-clinical evaluation of this compound as a potential anti-cancer agent. The protocols and methodologies described herein are based on established best practices for the investigation of novel small molecules in oncology.
Introduction to 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid: A Hypothetical Anticancer Candidate
The core structure of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid combines several key features that suggest potential for anticancer activity. The 1,2,4-triazol-5-one ring is a known pharmacophore in various bioactive molecules.[1][2] The presence of a carboxylic acid moiety can enhance solubility and provide a handle for further chemical modification or interaction with biological targets. The N-methylation could influence the compound's metabolic stability and binding affinity.
Given the diversity of mechanisms exhibited by other 1,2,4-triazole derivatives, this compound could potentially exert its anticancer effects through various avenues, including but not limited to:
-
Enzyme Inhibition: Targeting kinases, topoisomerases, or metabolic enzymes crucial for cancer cell survival.
-
Disruption of Protein-Protein Interactions: Interfering with signaling pathways that drive proliferation and metastasis.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Anti-angiogenic Effects: Inhibiting the formation of new blood vessels that supply tumors.
This guide will provide the necessary protocols to explore these and other potential mechanisms of action.
Synthesis and Characterization
A plausible synthetic route for 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is proposed below, based on established methods for the synthesis of similar 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives.[1][3]
Proposed Synthetic Pathway
Figure 1: Proposed synthesis of the target compound.
Protocol 1: Synthesis of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Materials:
-
Methylhydrazine
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Step 1: Synthesis of Diethyl 2-(1-methylhydrazinylidene)ethanedioate.
-
Dissolve methylhydrazine (1.0 eq) in ethanol.
-
Slowly add diethyl oxalate (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Cyclization to Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate.
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add a solution of sodium ethoxide (1.2 eq) in ethanol.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 3: Hydrolysis to 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
-
Reflux the mixture for 2-4 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final compound.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
In Vitro Evaluation of Anticancer Activity
A tiered screening approach is recommended to efficiently evaluate the anticancer potential of the synthesized compound.
Primary Screening: Cell Viability and Cytotoxicity
The initial assessment of anticancer activity involves determining the compound's effect on the viability and proliferation of a panel of human cancer cell lines. The NCI-60 panel or a custom panel representing different cancer types (e.g., breast, lung, colon, leukemia) is recommended.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation:
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
| MCF-7 | Breast | Hypothetical Value | Hypothetical Value |
| A549 | Lung | Hypothetical Value | Hypothetical Value |
| HCT116 | Colon | Hypothetical Value | Hypothetical Value |
| Jurkat | Leukemia | Hypothetical Value | Hypothetical Value |
Secondary Screening: Long-Term Survival
For compounds showing promising activity in the primary screen, a clonogenic survival assay is recommended to assess their long-term effects on the reproductive integrity of cancer cells.[8][9][10][11][12]
Protocol 3: Clonogenic Survival Assay
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with the test compound at concentrations around the IC₅₀ value for 24 hours.
-
Colony Formation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Mechanistic Studies
Once the anticancer activity is confirmed, the next step is to elucidate the underlying mechanism of action.
Workflow for Mechanistic Investigation
Figure 2: A workflow for investigating the mechanism of action.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with the test compound
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time. Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 5: Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in key signaling pathways.[17][18][19]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the protein band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 6: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the compound's ability to inhibit the formation of capillary-like structures by endothelial cells.[20][21][22][23][24]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane matrix
-
96-well plates
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound.
-
Tube Formation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify parameters such as tube length, number of junctions, and total tube area.
In Vivo Evaluation
Promising compounds should be evaluated in animal models to assess their in vivo efficacy and safety.
Protocol 7: Xenograft Tumor Model
This model involves implanting human cancer cells into immunocompromised mice.[25][26][27][28]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line that forms tumors in vivo
-
Matrigel (optional, to improve tumor take rate)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of "1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid" as a potential anticancer agent. The proposed synthetic route and the detailed protocols for in vitro and in vivo studies will enable a thorough investigation of its biological activity and mechanism of action. Positive results from these studies would warrant further preclinical development, including pharmacokinetic and toxicology studies, to assess its potential for clinical translation. The modular nature of the 1,2,4-triazole scaffold also offers opportunities for further structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising class of compounds.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Ikizler, A. A., & Demirbas, N. (1997). Synthesis and antibacterial activities of some 4,5-dihydro-1H-1,2,4-triazol-5-ones. Arzneimittel-Forschung, 47(4), 405–409. [Link]
-
Bio-protocol. (n.d.). Clonogenic Assay. [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]
-
Ikizler, A. A., & Uzunali, E. (1998). A study on some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Farmaco, 53(5), 361–365. [Link]
-
ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. [Link]
-
McGill Radiobiology. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Bio-protocol. (n.d.). Angiogenesis. [Link]
-
ibidi. (n.d.). Angiogenesis Assays. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2011). Clonogenic Assay: Adherent Cells. [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
Defense Technical Information Center. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). [Link]
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
-
Bio-protocol. (2017). BiTE® Xenograft Protocol. [Link]
-
JoVE. (2010). Video: Clonogenic Assay: Adherent Cells. [Link]
-
Springer Nature Experiments. (n.d.). Clonogenic Cell Survival Assay. [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]
-
La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]
-
ResearchGate. (2025). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting. [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
Addgene. (2022). Western Blot. [Link]
-
JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]
-
INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]
-
Collection of Czechoslovak Chemical Communications. (n.d.). Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
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Spectroscopic Characterization of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: An Application Note
Introduction
5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is a multifunctional heterocyclic compound. The 1,2,4-triazole core is a key pharmacophore found in a wide range of biologically active molecules, exhibiting antimicrobial, antifungal, and anticancer properties[1][2]. The presence of hydroxyl and carboxylic acid functional groups offers multiple sites for chemical modification, making it a versatile building block in drug discovery and materials science. Accurate and thorough spectroscopic characterization is paramount to confirm the chemical identity, purity, and stability of this compound, which are critical parameters in any research and development pipeline.
This document outlines a multi-technique spectroscopic approach for the unambiguous characterization of this compound. The protocols and interpretive guidance provided herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.
Spectroscopic Characterization Workflow
A logical and sequential workflow is essential for the efficient and comprehensive characterization of a novel chemical entity. The proposed workflow for this compound is depicted below.
Figure 1: A comprehensive workflow for the spectroscopic characterization of a synthesized chemical compound.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry is the initial and most crucial step to confirm that the synthesized compound has the correct molecular weight.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Positive Ion Mode:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to 3-4 kV.
-
Optimize the drying gas flow and temperature to ensure efficient desolvation.
-
Acquire the mass spectrum in the m/z range of 50-500.
-
-
Negative Ion Mode:
-
Repeat the acquisition in negative ion mode to observe the deprotonated molecule.
-
Adjust the capillary voltage to -3 to -4 kV.
-
Expected Data and Interpretation
The molecular formula of this compound is C₄H₅N₃O₃, with a monoisotopic mass of 143.0331 Da[3].
| Ion Adduct | Calculated m/z | Observed m/z (Expected) |
| [M+H]⁺ | 144.0404 | ~144.04 |
| [M+Na]⁺ | 166.0223 | ~166.02 |
| [M-H]⁻ | 142.0258 | ~142.03 |
The observation of these ions, particularly the protonated and deprotonated molecular ions, provides strong evidence for the successful synthesis of the target compound. High-resolution mass spectrometry allows for the confirmation of the elemental composition. Fragmentation patterns can also be studied to further support the proposed structure[4].
Infrared Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique to identify the characteristic functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The typical scanning range is 4000-400 cm⁻¹.
-
Expected Data and Interpretation
The FTIR spectrum will reveal the presence of the key functional groups: O-H (from both the hydroxyl and carboxylic acid groups), N-H (from the triazole ring), C=O (from the carboxylic acid), and the vibrations of the triazole ring.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 | N-H stretch | 1,2,4-Triazole ring |
| ~3000 | C-H stretch | Methyl group |
| 1750-1700 | C=O stretch | Carboxylic Acid |
| 1650-1500 | C=N and N=N stretches | 1,2,4-Triazole ring |
| 1450-1350 | C-H bend | Methyl group |
| 1300-1200 | C-O stretch | Carboxylic Acid |
The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The presence of sharp peaks corresponding to the triazole ring vibrations further confirms the heterocyclic core[5][6][7].
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of the structure.
Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical as labile protons (OH and NH) may exchange with deuterium in D₂O. DMSO-d₆ is often preferred to observe these exchangeable protons.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
Expected Data and Interpretation
Based on the structure and data from similar 1,2,4-triazole derivatives, the following spectral features are anticipated[2][8][9].
¹H NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 (very broad) | singlet | 1H | Carboxylic acid OH |
| ~11.0 (broad) | singlet | 1H | Triazole N-H/O-H |
| ~3.5 | singlet | 3H | N-CH₃ |
¹³C NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Carboxylic acid C=O |
| ~155 | Triazole C5-OH |
| ~145 | Triazole C3 |
| ~35 | N-CH₃ |
The exact chemical shifts can be influenced by the solvent and concentration. To confirm assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Figure 2: Expected 2D NMR correlations for structural confirmation.
UV-Vis Spectroscopy: Investigating Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for understanding its chromophoric system and for quantitative analysis.
Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-50 µM) in a UV-transparent solvent such as ethanol, methanol, or water.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Acquire the absorption spectrum of the sample from approximately 200 to 400 nm.
-
Expected Data and Interpretation
Triazole-containing compounds typically exhibit absorption maxima in the UV region[10][11][12]. For this compound, absorption bands are expected in the range of 210-280 nm, corresponding to π→π* and n→π* electronic transitions within the triazole ring and associated functional groups[13][14]. The exact position and intensity of the absorption maximum (λ_max) can be influenced by the solvent polarity.
Conclusion
The combination of mass spectrometry, FTIR, NMR, and UV-Vis spectroscopy provides a robust and comprehensive framework for the characterization of this compound. By following the detailed protocols and interpretative guidelines presented in this application note, researchers can confidently verify the structure, purity, and electronic properties of this important heterocyclic compound, thereby ensuring the reliability and reproducibility of their subsequent research and development activities.
References
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available from: [Link]
-
Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2390(1), 020065. Available from: [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available from: [Link]
-
Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. Available from: [Link]
-
UV-vis spectra of triazole-containing brush polymers. ResearchGate. Available from: [Link]
-
UV–Vis (A–C) and fluorescence spectra (D–F) of triazoles 5b–e,i in... ResearchGate. Available from: [Link]
-
Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(11), 4485. Available from: [Link]
-
The 1HNMR spectral data of 1,2,4-Triazole derivatives (7-10). ResearchGate. Available from: [Link]
-
Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. Available from: [Link]
-
UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ResearchGate. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. Available from: [Link]
-
Ion, R. M., et al. (2018). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][8][15]triazoles. Materials, 11(11), 2197. Available from: [Link]
-
FTIR Spectrum for compound (12). 1 H-NMR spectrum of compound (11) show... ResearchGate. Available from: [Link]
-
Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. Available from: [Link]
-
Pagacz-Kostrzewa, M., et al. (2020). FTIR matrix isolation studies of thermal decomposition of 1,2,4-triazolyl-3-carboxylic acid. Journal of Molecular Structure, 1222, 127938. Available from: [Link]
-
4-Methyl-2-phenyl-1,2,3-triazole-5-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]
-
1H-[8][10][15]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. Available from: [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available from: [Link]
-
Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. RSC Advances, 12(15), 9416-9433. Available from: [Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available from: [Link]
-
1H-1,2,4-triazole-3-carboxylic acid. PubChem. Available from: [Link]
-
methyl 1H-1,2,4-triazole-3-carboxylate. PubChem. Available from: [Link]
-
Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available from: [Link]
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HPLC analysis of "1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid"
The HPLC method presented provides a reliable, sensitive, and robust solution for the quantitative analysis of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid. By carefully controlling the mobile phase pH, excellent retention and peak shape were achieved on a standard C18 column. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for its intended purpose in a quality control or research environment. [2][3]
References
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to help improve synthesis yield and overcome common experimental challenges.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions grounded in established chemical principles.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yields can stem from several factors throughout the synthetic process, from starting material quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The formation of the triazole ring is sensitive to temperature, reaction time, and the choice of base.[1]
-
Temperature Control: For the cyclization step, a temperature range of 90-100 °C is often optimal.[1] Temperatures that are too low can lead to incomplete reactions, while excessive heat may cause decomposition of intermediates or the final product.
-
Base Selection: The choice of base can significantly impact the reaction. Common bases include sodium methoxide, sodium hydroxide, potassium carbonate, or triethylamine.[1] The strength and solubility of the base should be considered based on the specific solvent system.
-
-
Incomplete Reactions: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion before proceeding with the work-up.
-
Side Reactions: The formation of isomeric mixtures or byproducts is a common challenge in triazole synthesis.[2] For instance, the Einhorn-Brunner reaction can produce a mixture of isomers.[2]
-
Purification Losses: Significant loss of product can occur during purification steps like recrystallization or column chromatography.
-
Recrystallization Solvent: For the related compound, methyl 1,2,4-triazole-3-carboxylate, methanol has been used effectively for recrystallization.[1] Experiment with different solvent systems to find one that provides good recovery of the desired product with high purity.
-
Q2: I'm observing the formation of an unexpected isomer. How can I improve the regioselectivity of the reaction?
Achieving high regioselectivity is a frequent hurdle in the synthesis of substituted triazoles. The formation of N1 versus N2 or N4 substituted isomers can be influenced by several factors.
Strategies to Control Regioselectivity:
-
Catalyst-Controlled Synthesis: The choice of catalyst is a powerful tool for controlling which isomer is formed. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, a Ag(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst favors the 1,5-disubstituted isomers.[2][4]
-
Starting Material Selection: The electronic properties of the substituents on your starting materials can direct the cyclization to favor a specific isomer. In the Einhorn-Brunner reaction, the more acidic group will preferentially be at the 3-position of the triazole ring.[2]
-
Protecting Groups: In some cases, the use of protecting groups on one of the nitrogen atoms of a precursor can direct the alkylation or acylation to a specific position.
Q3: The purification of my final product is difficult, and I'm struggling with impurities. What purification strategies are recommended?
Effective purification is key to obtaining a high-purity final product. The choice of method will depend on the nature of the impurities.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for removing minor impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. The eluent system should be optimized to provide good separation between the desired product and any impurities.
-
Acid-Base Extraction: Since the target molecule contains a carboxylic acid group, you can use acid-base extraction during the work-up to separate it from non-acidic impurities. Dissolve the crude product in an aqueous base (like sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.
Q4: My reaction is not proceeding to completion. What are some common reasons for a stalled reaction?
A reaction that fails to go to completion can be frustrating. Several factors could be at play.
Troubleshooting a Stalled Reaction:
-
Reagent Quality: Ensure the starting materials and reagents are of high purity and are not degraded. For example, hydrazine derivatives can be susceptible to oxidation.
-
Solvent Purity: The presence of water or other impurities in the solvent can interfere with the reaction. Using anhydrous solvents may be necessary.
-
Insufficient Activation: In multi-step syntheses, ensure that each intermediate is correctly formed and activated for the subsequent step. For example, if using a carboxylic acid, it may need to be converted to a more reactive species like an acid chloride or an ester.
-
Catalyst Deactivation: If a catalyst is being used, it may have become deactivated. Consider adding a fresh portion of the catalyst or using a different catalytic system.
II. Frequently Asked Questions (FAQs)
Q: What are some alternative synthetic routes to 1,2,4-triazole-3-carboxylic acid derivatives that avoid hazardous intermediates?
A: Traditional methods for synthesizing some triazole derivatives involve diazotization steps, which can generate explosive diazonium salt intermediates.[1][6] Newer, safer methods have been developed. One such method involves the reaction of thiosemicarbazide with oxalic acid, followed by removal of the mercapto group with nitric acid and subsequent esterification.[6] This route avoids the hazardous diazotization step. Another approach uses trichloroacetonitrile and formyl hydrazine, which also avoids dangerous diazotization deamination reactions.[1]
Q: How does the choice of solvent affect the reaction yield and purity?
A: The solvent plays a critical role in dissolving reactants, influencing reaction rates, and in some cases, participating in the reaction. For the synthesis of methyl 1,2,4-triazole-3-carboxylate, both methanol and isopropanol have been used as solvents, with reported yields around 89-90%.[1] The choice of solvent can affect the solubility of intermediates and the final product, which in turn can impact the ease of purification and overall yield.
Q: Can microwave irradiation be used to improve the synthesis of 1,2,4-triazoles?
A: Yes, microwave-assisted synthesis has been shown to be an effective method for preparing 1,2,4-triazole derivatives.[7] This technique can often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.
III. Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for a Related Synthesis (Methyl 1,2,4-triazole-3-carboxylate)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Methanol | Methanol | Isopropanol |
| Base | Potassium Carbonate | Potassium Carbonate | Potassium Carbonate |
| Temperature | 0-5 °C (initial), then reflux | 0-5 °C (initial), then reflux | 0-5 °C (initial), then reflux |
| Yield | 89.6% | 90.3% | 89.0% |
| Reference | [1] | [1] | [1] |
General Protocol for the Synthesis of Methyl 1,2,4-triazole-3-carboxylate (Adaptable for the Target Compound)
This protocol is based on a reported synthesis and may need to be adapted for this compound.
-
Step 1: Intermediate Formation:
-
To a reaction vessel containing an alcohol solvent (e.g., methanol), add a catalyst (e.g., potassium carbonate) and cool the mixture to 0-5 °C.
-
Slowly add trichloroacetonitrile dropwise while maintaining the temperature.
-
After the addition is complete, stir for an additional 20-30 minutes.
-
Add a solution of formylhydrazine in the same solvent dropwise.
-
After the reaction is complete (monitored by TLC/HPLC), filter the mixture to obtain the intermediate.[1]
-
-
Step 2: Cyclization:
-
Heat the intermediate from Step 1 to 90-100 °C until the solid melts and the cyclization is complete.
-
Cool the reaction mixture to solidify the cyclized intermediate.[1]
-
-
Step 3: Alcoholysis/Hydrolysis:
-
The cyclized intermediate is then subjected to alcoholysis (to form an ester) or hydrolysis (to form the carboxylic acid) under basic conditions. Common bases include sodium methoxide or sodium hydroxide.[1]
-
-
Step 4: Purification:
-
The crude product is purified by recrystallization from a suitable solvent, such as methanol.[1]
-
IV. Visualizing the Workflow
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
Diagram 2: Decision Tree for Improving Regioselectivity
Caption: Decision-making process for enhancing regioselectivity.
V. References
-
Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate. (CN111808034A). Google Patents.
-
Common challenges in the synthesis of 1,2,4-triazole derivatives. Benchchem.
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2021). Molecules. MDPI.
-
Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. (CN105037284A). Google Patents.
-
Methyl-1H-1,2,4-triazole-3-carboxylate. Sigma-Aldrich.
-
1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (2015). Review.
-
Technical Support Center: Synthesis of 5-Substituted-1,2,4-Triazoles. Benchchem.
-
Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. (2021). Chemical Communications. RSC Publishing.
-
Synthesis of 1,2,4 triazole compounds. (2022). ISRES.
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (2021). Journal of Medicinal Chemistry. NIH.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). Molecules. NIH.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2021). Molecules. MDPI.
-
An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. (2018). ResearchGate.
-
5-methyl-2H-1,2,3-triazole-4-carboxylic acid. ChemSynthesis.
-
5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid. Smolecule.
-
1H-1,2,4-Triazole-3-carboxylic acid synthesis. ChemicalBook.
-
This compound. Biosynth.
-
Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (2011). Organic Letters.
-
Preparation method of 1H-1,2,4-triazole-3-methyl formate. (CN103145632B). Google Patents.
-
Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. (2014). Request PDF.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2021). Molecules. PMC - NIH.
-
Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (CN113651762A). Google Patents.
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure.
Sources
- 1. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isres.org [isres.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Welcome to the dedicated technical support resource for the purification of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1368716-21-5). This guide is intended for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested purification strategies. As a Senior Application Scientist, I have compiled this information based on established chemical principles, extensive experience with related heterocyclic compounds, and a thorough review of the available literature.
The objective of this guide is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and adapt these methods to your specific experimental context.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification protocols, it is crucial to understand the key structural features of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid that will dictate its behavior during purification.
-
Acidic Proton: The carboxylic acid group (-COOH) is the most prominent functional group, with an acidic proton. This allows for manipulation of its solubility based on pH.
-
Polar Nature: The presence of multiple nitrogen atoms, an oxo group, and a carboxylic acid makes this a highly polar molecule. This suggests good solubility in polar protic solvents and poor solubility in nonpolar organic solvents.
-
Triazole Ring System: The 1,2,4-triazole ring is an aromatic and generally stable heterocyclic system.[1][2]
-
Potential for Hydrogen Bonding: The carboxylic acid group and the N-H proton on the triazole ring can participate in hydrogen bonding, which can influence crystal packing and solubility.
A summary of its basic properties is provided below:
| Property | Value | Source |
| CAS Number | 1368716-21-5 | [3] |
| Molecular Weight | 143.102 g/mol | [3] |
| Purity (Typical) | >97% | [3] |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid in a question-and-answer format.
Question 1: My crude product is an oil and won't crystallize. What should I do?
-
Answer: Oiling out during crystallization is a common issue, especially with polar compounds. It typically occurs when the compound's solubility in the chosen solvent is too high, or when impurities are inhibiting crystal lattice formation.
Troubleshooting Steps:
-
Solvent Screening: Your primary solvent may be too good. Try a solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot. A good starting point would be mixed solvent systems. For example, if your compound is very soluble in methanol, try a mixture of methanol and a less polar solvent like ethyl acetate or dichloromethane.
-
Anti-Solvent Crystallization: Dissolve your crude oil in a minimum amount of a good solvent (e.g., DMSO, DMF, or methanol). Then, slowly add an "anti-solvent" in which your product is insoluble (e.g., water, diethyl ether, or hexane) until the solution becomes turbid.[4] Gentle heating to redissolve, followed by slow cooling, can promote crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to induce crystallization.
-
Question 2: After recrystallization, my yield is very low. How can I improve it?
-
Answer: Low recovery can be due to several factors, primarily related to the choice of solvent and the recrystallization technique.
Optimization Strategies:
-
Minimize Hot Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling, thereby reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize precipitation. Rapid cooling can lead to the formation of small, impure crystals and trap soluble impurities.
-
Solvent Selection: Ensure you are using an appropriate solvent. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Refer to the solvent selection table in the protocols section.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by concentrating the mother liquor (the remaining solution) and cooling it again.
-
Question 3: My purified product still shows impurities by NMR/LC-MS. What are the likely culprits and how can I remove them?
-
Answer: Persistent impurities are often structurally similar to the target compound or are unreacted starting materials.
Common Impurities and Removal Strategies:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be compounds like thiosemicarbazide or acylated intermediates.[5] If these are more or less polar than your product, column chromatography is a viable option.
-
Byproducts of Cyclization: The formation of isomeric triazoles or related heterocyclic systems can occur.[5] Careful selection of chromatographic conditions or a different recrystallization solvent may be necessary to separate these.
-
Salts: If your synthesis involves acid or base, residual salts may be present. A wash with deionized water during the workup can often remove these.
Advanced Purification Techniques:
-
Acid-Base Extraction: Leverage the carboxylic acid functionality. Dissolve the crude material in a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution). Insoluble, non-acidic impurities can be filtered off or extracted with an organic solvent like ethyl acetate. Then, carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate your purified product. Filter and wash the solid with cold water.[4]
-
Column Chromatography: For very stubborn impurities, column chromatography may be necessary. Given the polar nature of the compound, silica gel with a polar mobile phase is a good starting point. See the detailed protocol below.
-
III. Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid?
A: Due to the presence of the carboxylic acid and the heterocyclic ring, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. The triazole ring itself is generally stable.[1]
Q: Is this compound soluble in water?
A: The presence of the carboxylic acid group suggests that it will have some solubility in water, which will be highly pH-dependent. It will be significantly more soluble in aqueous base due to the formation of the carboxylate salt.
Q: What are the expected melting point and spectral data for the pure compound?
A: While specific experimental data for this exact compound is not widely published, related triazole carboxylic acids and their esters have melting points in the range of 190-200°C.[6] For characterization, you should expect to see a carboxylic acid proton signal in the 1H NMR spectrum (typically >10 ppm) and a characteristic C=O stretch for the carboxylic acid and the oxo group in the IR spectrum.
IV. Experimental Protocols
These protocols are designed as a starting point. It is highly recommended to perform small-scale trials to optimize conditions for your specific sample.
Protocol 1: Recrystallization from a Mixed Solvent System
This is the recommended first-line purification method for removing minor, less polar impurities.
Materials:
-
Crude 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
-
Methanol
-
Ethyl Acetate
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of methanol and heat the mixture to a gentle boil while stirring.
-
Continue adding methanol dropwise until the solid just dissolves.
-
To the hot solution, slowly add ethyl acetate until the solution becomes faintly cloudy.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
This method is highly effective for removing non-acidic impurities.
Materials:
-
Crude product
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate
-
Separatory funnel
-
Beakers
-
pH paper or meter
Procedure:
-
Dissolve the crude product in a sufficient volume of 1 M NaHCO₃ solution in a beaker.
-
Transfer the solution to a separatory funnel.
-
Extract the aqueous solution with ethyl acetate (3 x volume of aqueous layer) to remove any non-acidic organic impurities.
-
Combine the organic layers and discard them (or save for analysis of impurities).
-
Cool the aqueous layer in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring to precipitate the product. Monitor the pH to ensure it reaches ~2-3.
-
Filter the precipitated solid using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Dry the purified product under vacuum.
V. Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.
Caption: Decision workflow for purification.
VI. References
-
CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate - Google Patents
-
Overcoming low solubility of triazole derivatives in organic synthesis - Benchchem
-
1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid - CymitQuimica
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester
-
Crystal Engineering of Novel Cocrystals of a Triazole Drug With 1,4-dicarboxylic Acids - PubMed
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au - ACS Publications
-
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl) - Smolecule
-
Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5 - Sigma-Aldrich
-
4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid - ChemicalBook
-
1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900 - PubChem
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI
-
methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem
-
Methyl 5-oxo-4,5-dihydro-1H-[4][6][7]triazole-3-carboxylate - MySkinRecipes
-
Rejuvenating the[3][4][6]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation - PMC - PubMed Central
-
CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate
-
1,2,4-Triazole - Wikipedia
-
5-Oxo-4,5-dihydro-1H-[4][6][7]triazole-3-carboxylic acid | SCBT
-
methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem
-
Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5 - Sigma-Aldrich
-
1H-1,2,4-Triazole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-thioxo-, methyl ester [77780-49-5] | King-Pharm
-
methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate - Axios Research
-
Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF
-
Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[4][6][7]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives - PubMed
-
Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids - ResearchGate
Sources
- 1. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic … [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction to the Synthesis and its Challenges
The synthesis of this compound, which exists in tautomeric equilibrium with 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, typically involves the cyclization of a suitably substituted semicarbazide derivative. A common and plausible route is the reaction of an N-methylated semicarbazide with a derivative of oxalic acid, such as diethyl oxalate, followed by hydrolysis. While seemingly straightforward, this pathway is prone to several side reactions that can significantly impact the final product's quality and yield. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
Visualizing the Reaction Pathway and Potential Side Reactions
To better understand the synthetic landscape, the following diagram illustrates the intended reaction pathway and the key side reactions that can occur.
Caption: Main synthetic route and potential side reactions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems observed during the synthesis.
Problem 1: Low Yield of the Final Product with Significant Formation of a Neutral, Less Polar Byproduct.
Question: My reaction has a low yield of the desired carboxylic acid, and I'm isolating a significant amount of a byproduct that is less polar on TLC. What could this be and how can I prevent it?
Answer:
This is a classic case of a competing cyclization pathway leading to the formation of a 1,3,4-oxadiazole derivative [1]. This side reaction is particularly prevalent when using hydrazides and acylating agents under dehydrating conditions.
-
Causality: The acyl semicarbazide intermediate can undergo intramolecular cyclization in two ways. The desired pathway involves the nucleophilic attack of the N4 nitrogen onto the carbonyl carbon, leading to the 1,2,4-triazole ring. However, under harsh dehydrating conditions (e.g., strong acid, high temperatures), the oxygen of the carbonyl group can attack the other carbonyl, leading to a five-membered ring with one nitrogen and two carbons, which, after dehydration, forms the stable 1,3,4-oxadiazole.
-
Troubleshooting Protocol:
-
Control Reaction Temperature: Lowering the temperature of the cyclization step can favor the kinetically controlled formation of the triazole over the thermodynamically favored oxadiazole.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions during the initial acylation and cyclization steps. Water can interfere with the reaction and promote side reactions[1].
-
Choice of Cyclizing Agent: The choice of base or acid for the cyclization is critical. A milder base might be sufficient to promote the desired cyclization without forcing the dehydration that leads to the oxadiazole.
-
Problem 2: Presence of Starting Material (Acyl Semicarbazide) in the Final Product.
Question: After the reaction time, I still see a significant amount of the acyl semicarbazide intermediate in my crude product. How can I drive the reaction to completion?
Answer:
Incomplete cyclization can be due to several factors related to reaction kinetics and thermodynamics.
-
Causality: The cyclization step requires the removal of a molecule of water (or alcohol if starting from an ester) and is often a reversible process. Insufficient energy input (temperature) or inadequate removal of the leaving group can lead to an equilibrium that favors the starting materials.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
-
Microwave Irradiation: Consider using microwave irradiation, which has been shown to shorten reaction times and improve yields in triazole synthesis[2].
-
Effective Removal of Byproducts: If the cyclization releases water or alcohol, using a Dean-Stark trap or carrying out the reaction under vacuum can help drive the equilibrium towards the product.
-
Problem 3: Formation of a More Polar Byproduct, Especially During Purification.
Question: I observe a more polar spot on my TLC plate, and its concentration seems to increase during workup or purification, especially if acidic conditions or heat are used. What is this byproduct?
Answer:
This is likely due to the decarboxylation of your target molecule, this compound, to form 5-Hydroxy-1-methyl-1H-1,2,4-triazole.
-
Causality: Triazole-3-carboxylic acids can be susceptible to decarboxylation, particularly when heated in the presence of acid or base. The electron-rich nature of the triazole ring can stabilize the carbanion intermediate formed upon loss of CO2.
-
Troubleshooting Protocol:
-
Mild Hydrolysis Conditions: If you are hydrolyzing an ester precursor, use milder conditions. For example, use lithium hydroxide (LiOH) at room temperature instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures.
-
Avoid Strong Acids: During workup and purification, avoid prolonged exposure to strong acids.
-
Purification Temperature: If using column chromatography, avoid using solvent systems that require heating to dissolve the compound. Perform purification at room temperature if possible.
-
Problem 4: Presence of an Isomeric Impurity with a Similar Mass.
Question: My mass spectrometry data shows the correct mass for my product, but my NMR spectrum is complex, suggesting the presence of an isomer. What could be the cause?
Answer:
The most probable isomeric impurity is the 4-methyl-5-hydroxy-4H-1,2,4-triazole-3-carboxylic acid . This arises from a lack of regioselectivity during the N-methylation step if the synthesis involves methylation of a pre-formed triazole ring.
-
Causality: The 1,2,4-triazole ring has two nucleophilic nitrogen atoms (N1 and N4) available for alkylation. The regioselectivity of this reaction is highly dependent on the alkylating agent, the base used, and the solvent.
-
Troubleshooting Protocol:
-
Control of Alkylation Conditions: The choice of base and solvent can significantly influence the N1/N4 alkylation ratio. Aprotic polar solvents often favor N1 alkylation.
-
Use of a Pre-methylated Starting Material: The most reliable way to avoid isomeric mixtures is to start with an already N-methylated precursor, such as N-methyl semicarbazide, before the cyclization step. This ensures that the methyl group is in the desired position from the beginning.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of the final product?
A1: The product, this compound, exists in a tautomeric equilibrium with 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid. In many cases, the oxo (or triazolone) form is the more stable tautomer. The predominant form in solution and in the solid state can be determined by spectroscopic methods such as NMR and IR.
Q2: Can I use a different oxalic acid derivative for the cyclization?
A2: Yes, other derivatives such as oxalyl chloride or dimethyl oxalate can be used. However, the reactivity and the side-product profile may change. Oxalyl chloride is highly reactive and may lead to more side reactions if not handled carefully. Dimethyl oxalate is a good alternative to diethyl oxalate.
Q3: What are the best purification methods for the final product?
A3: The carboxylic acid product is often a crystalline solid. Recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture) is a good first choice for purification. If chromatography is necessary, silica gel can be used, but be mindful of the potential for on-column degradation (decarboxylation). Using a buffered mobile phase or a rapid purification technique can be beneficial.
Q4: How can I confirm the structure and purity of my final product?
A4: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid and the triazole ring.
Summary of Key Parameters for Successful Synthesis
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Use high-purity N-methyl semicarbazide and diethyl oxalate. | Impurities can lead to a complex mixture of byproducts. |
| Reaction Temperature | Optimize for each step; avoid excessive heat. | High temperatures can promote oxadiazole formation and decarboxylation. |
| Solvent | Use anhydrous solvents for the acylation and cyclization steps. | Prevents unwanted hydrolysis and side reactions[1]. |
| pH Control | Maintain appropriate pH during hydrolysis and workup. | Strong acidic or basic conditions can lead to decarboxylation. |
| Reaction Monitoring | Regularly monitor the reaction progress by TLC or HPLC. | Prevents over-running the reaction and the formation of degradation products. |
By carefully considering these factors and utilizing the troubleshooting guide, researchers can significantly improve the success rate in the synthesis of this compound.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PMC. Retrieved from [Link]
- Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate. (n.d.). Google Patents.
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]
-
Methyl 5-oxo-4,5-dihydro-1H-[3][4][5]triazole-3-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Pellizzari reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. Retrieved from [Link]
-
methyl 1H-1,2,4-triazole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. (n.d.). Google Patents.
-
Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. (2025). Request PDF. Retrieved from [Link]
-
Acetylation of methyl 5-amino-1H-[3][4][5]triazole-3-carboxylate. (2001). PubMed. Retrieved from [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Isoxazole5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. (2025). Request PDF. Retrieved from [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Retrieved from [Link]
-
Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis. (2021). PubMed. Retrieved from [Link]
-
Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. (2019). PMC. Retrieved from [Link]
-
Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. (n.d.). ACS Publications. Retrieved from [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Retrieved from [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (n.d.). MDPI. Retrieved from [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
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- 4. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Stability of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Welcome to the technical support center for 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. Our aim is to combine technical accuracy with practical, field-proven insights to ensure the integrity of your results.
Introduction to the Stability of 1,2,4-Triazol-5-ones
The 1,2,4-triazol-5-one core is a robust heterocyclic scaffold known for its thermal and chemical stability, making it a valuable component in medicinal and materials chemistry.[1] Generally, the 1,2,4-triazole ring is aromatic and resistant to cleavage under typical acidic and basic conditions. However, the stability of a specific derivative like 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid can be influenced by its substituents, in this case, the N-methyl and the 3-carboxylic acid groups, as well as by environmental factors such as solvent, pH, temperature, and light.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.
Q1: What are the optimal storage conditions for this compound?
A1: For optimal stability, it is recommended to store 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid in a cool, dry, and dark place. Exposure to light, high temperatures, and humidity can accelerate degradation. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., +4°C) is advisable.[1]
Q2: Is the 1,2,4-triazol-5-one ring susceptible to cleavage under acidic or basic conditions?
A2: The 1,2,4-triazole ring is generally stable and resistant to cleavage under typical acidic and basic conditions. However, harsh conditions, such as concentrated acids or bases at elevated temperatures, can lead to hydrolysis or rearrangement. The susceptibility to hydrolysis is highly dependent on the substituents present on the triazole ring.[1] The carboxylic acid group of the target compound can participate in acid-base equilibria, which may influence its stability in solution at extreme pH values.
Q3: How do the N-methyl and 3-carboxylic acid substituents affect the stability of the molecule?
A3: The N-methyl group is generally a stable substituent. The 3-carboxylic acid group is an electron-withdrawing group, which can slightly increase the thermal stability of the triazolone ring.[1] However, the carboxylic acid moiety can be susceptible to decarboxylation under certain conditions, such as high heat, although this is not a commonly reported issue for this class of compounds under normal experimental conditions.
Q4: What is the general thermal stability of 1,2,4-triazol-5-one derivatives?
A4: Computational studies on the thermal decomposition of 1,2,4-triazol-3(2H)-ones show that they decompose via a concerted, six-membered cyclic transition state, primarily driven by the breaking of the N–N bond.[1] The presence of the oxo group, as in our compound of interest, generally confers greater thermal stability compared to the thione (sulfur) analogues.[1]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Medium Stability: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and then dilute it into the assay medium. Incubate the solution under the same conditions as your assay (temperature, light, CO2) for the duration of the experiment. Analyze the concentration of the compound at different time points using a suitable analytical method like HPLC-UV to check for degradation.
-
pH Considerations: The pH of the assay medium can influence the stability of the compound. If you observe pH-dependent degradation, consider using a different buffer system or adjusting the pH of your medium, if your experimental design allows.
-
Light Protection: Protect your assay plates from light, especially if you are working with cell cultures that are incubated for extended periods. Photodegradation can be a significant issue for some triazole derivatives.[2][3][4]
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Potential Cause: Degradation of the compound into one or more byproducts.
-
Troubleshooting Steps:
-
Characterize Degradation Products: If possible, use LC-MS to identify the mass of the unknown peaks. This can provide clues about the degradation pathway. Potential degradation pathways include hydrolysis of the amide bond within the triazolone ring (under harsh conditions) or photolytic degradation.
-
Forced Degradation Study: To understand the potential degradation pathways, you can perform a forced degradation study. This involves exposing the compound to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. Analyzing the degradation products under each condition can help identify the nature of the impurities you are observing.
-
Issue 3: Loss of compound when stored in solution.
-
Potential Cause: Instability of the compound in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Selection: The stability of the compound can be solvent-dependent. It is advisable to prepare fresh solutions for each experiment. If stock solutions are required, they should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Aqueous vs. Organic Solvents: Aqueous solutions, especially at non-neutral pH, may be more prone to hydrolysis over time compared to organic solvents like DMSO or ethanol. If using aqueous solutions, prepare them fresh and use them promptly.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol provides a general method for evaluating the stability of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid in a specific solvent or buffer.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution into the test solvent or buffer (e.g., PBS pH 7.4) to a final concentration suitable for your analytical method (e.g., 100 µM).
-
Incubation: Aliquot the test solution into several vials. Store the vials under the desired conditions (e.g., room temperature, 37°C, protected from light, exposed to light).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and stop the degradation process if necessary (e.g., by freezing).
-
Analysis: Analyze the concentration of the parent compound in each sample using a validated HPLC method.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate.
Protocol 2: General Procedure for Assessing Photostability
This protocol provides a general method for evaluating the photostability of the compound.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) in a quartz cuvette or a clear glass vial. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the sample to a light source that simulates sunlight (e.g., a xenon lamp in a photostability chamber). The control sample should be kept in the same chamber but protected from light.
-
Time Points and Analysis: At various time points, withdraw an aliquot from both the exposed and control samples and analyze the concentration of the compound by HPLC.
-
Data Analysis: Compare the degradation of the light-exposed sample to the control to determine the extent of photodegradation.
Data Presentation
While specific stability data for 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is not available in the literature, the following table provides an example of how to present data from a stability study.
Table 1: Example Stability Data for Compound X in PBS (pH 7.4) at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 98.5 |
| 4 | 96.2 | 96.2 |
| 8 | 92.1 | 92.1 |
| 24 | 85.3 | 85.3 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound under various experimental conditions.
Logical Relationship of Stability Factors
Caption: Key environmental factors influencing the stability of the compound.
References
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules. [Link]
-
Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. ACS ES&T Water. [Link]
-
Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. PubMed. [Link]
-
Transmission of substituent effects via 1,2,4-triazole ring residue. Indian Journal of Chemistry. [Link]
-
Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. National Institutes of Health. [Link]
Sources
- 1. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 1,2,4-Triazole Derivatives in Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1,2,4-triazole derivatives in their experimental assays. Poor solubility is a common hurdle that can lead to inaccurate and irreproducible results.[1] This resource provides in-depth troubleshooting strategies and practical, step-by-step protocols to help you overcome these issues and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: Why are my 1,2,4-triazole derivatives precipitating out of solution during my assay?
A1: Precipitation of 1,2,4-triazole derivatives in aqueous assay buffers is a frequent issue stemming from their often hydrophobic nature.[2] While many of these compounds dissolve well in organic solvents like dimethyl sulfoxide (DMSO), they can crash out when diluted into the aqueous environment of most biological assays.[3] The core of the issue lies in the significant polarity difference between the initial solvent and the final assay medium. The hydrogen bonding capability of the 1,2,4-triazole ring does contribute to some water solubility, but this can be easily overcome by the presence of lipophilic substituents on the core structure.[4]
Q2: What is the best initial solvent for dissolving 1,2,4-triazole derivatives?
A2: Dimethyl sulfoxide (DMSO) is the most widely used initial solvent for dissolving a broad range of compounds in drug discovery, including 1,2,4-triazole derivatives.[5][6] Its strong solubilizing power for both polar and nonpolar molecules makes it an excellent starting point.[7] However, it is crucial to be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells and interfere with assay components.[5] Typically, the final DMSO concentration should be kept below 0.5%.[5]
Q3: Can I use gentle heating to help dissolve my compound?
A3: Gentle warming can be a useful technique to aid in the dissolution of your 1,2,4-triazole derivative.[3][5] However, this should be approached with caution, as some compounds may be thermally labile and degrade at elevated temperatures. It is advisable to first test the thermal stability of your compound before incorporating heating into your standard protocol.
Q4: How can I prevent my compound from precipitating during serial dilutions?
A4: When preparing serial dilutions, it is often best to perform the initial dilutions in 100% DMSO before making the final dilution into your aqueous assay buffer.[5] This helps to maintain a consistent solvent environment for as long as possible. When making the final dilution, adding the compound stock solution to the assay buffer (and not the other way around) with gentle vortexing can also help to minimize localized high concentrations that can trigger precipitation.
In-Depth Troubleshooting Guides
Understanding the "Why": The Physicochemical Properties of 1,2,4-Triazoles
The 1,2,4-triazole ring itself is a planar, aromatic heterocycle containing three nitrogen atoms.[8] This structure allows for hydrogen bonding, which contributes to a degree of aqueous solubility.[4][9] However, the overall solubility of a 1,2,4-triazole derivative is heavily influenced by the physicochemical properties of its substituents. Lipophilic (hydrophobic) functional groups will significantly decrease water solubility. Furthermore, the crystalline structure of the solid compound plays a role; a more stable crystal lattice requires more energy to break apart and dissolve.[10]
The amphoteric nature of the 1,2,4-triazole ring, meaning it can act as both a weak acid and a weak base, is a key characteristic to leverage. The pKa of the protonated triazolium cation is approximately 2.45, while the pKa for the deprotonation of the neutral molecule is around 10.26.[8] This means that the charge state, and therefore the solubility, of the molecule can be manipulated by adjusting the pH of the solution.
Solubility Enhancement Strategies
When faced with a poorly soluble 1,2,4-triazole derivative, a systematic approach to improving its solubility is recommended. The following strategies are presented in order of increasing complexity.
Co-Solvent Optimization
The use of a water-miscible organic co-solvent is the most common and straightforward approach to increasing the solubility of hydrophobic compounds.[11]
-
Mechanism: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by reducing the overall polarity of the aqueous solvent, thereby decreasing the interfacial tension between the solvent and the hydrophobic compound.[12]
-
Best Practices:
-
While DMSO is a powerful solvent, it's important to keep the final concentration in your assay as low as possible, typically below 0.5%, to avoid off-target effects and cytotoxicity.[5]
-
Always include a vehicle control in your experiments with the same final concentration of the co-solvent to account for any effects of the solvent itself.[5]
-
| Co-Solvent | Typical Final Concentration in Assay | Considerations |
| DMSO | < 0.5% | Can be cytotoxic at higher concentrations.[5] |
| Ethanol | < 1% | Can have biological effects and be cytotoxic.[7] |
| PEG 300/400 | 1-5% | Generally well-tolerated by cells. |
pH Adjustment
Leveraging the ionizable nature of the 1,2,4-triazole ring can be a highly effective strategy.[13]
-
Mechanism: By adjusting the pH of the assay buffer, you can shift the equilibrium towards the charged (protonated or deprotonated) form of the molecule, which is generally more water-soluble than the neutral form. Since 1,2,4-triazoles can exhibit weak basicity, moving to a more acidic pH may improve solubility.[14]
-
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 8.0).
-
Add a known excess amount of your solid 1,2,4-triazole derivative to a fixed volume of each buffer.
-
Incubate the samples with agitation for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH range for your assay.
-
Use of Excipients
Excipients are "inactive" substances that can be added to a formulation to improve the solubility of the active pharmaceutical ingredient (API).[15]
-
Surfactants: Surfactants, such as Tween 80 or Pluronic F-68, form micelles in solution above their critical micelle concentration (CMC).[13] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous medium.[13]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and enhancing their solubility.[14][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[14]
| Excipient Type | Example | Mechanism of Action |
| Surfactant | Tween 80, Pluronic F-68 | Micellar encapsulation of the hydrophobic compound.[13] |
| Cyclodextrin | HP-β-CD, SBE-β-CD | Formation of inclusion complexes.[14] |
Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation approaches may be necessary.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[18] The amorphous state has a higher energy and is more soluble than the crystalline form.[19]
-
Lipid-Based Formulations: For highly lipophilic 1,2,4-triazole derivatives, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be employed.[17] These systems form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, keeping the compound solubilized.[14]
Visualizing the Workflow
The following diagram illustrates a decision-making workflow for addressing the poor solubility of 1,2,4-triazole derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. senpharma.vn [senpharma.vn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. colorcon.com [colorcon.com]
- 16. chemintel360.com [chemintel360.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing Amide Coupling for 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Welcome to the technical support guide for optimizing amide coupling reactions involving 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges presented by this heterocyclic carboxylic acid. This guide provides in-depth troubleshooting advice, validated starting protocols, and the rationale behind experimental design choices.
Understanding the Substrate: Key Structural Considerations
Before troubleshooting, it is critical to understand the unique chemical nature of this compound. Its reactivity in amide coupling is governed by several factors:
-
Tautomerism: This molecule exists in equilibrium between the 5-hydroxy-1,2,4-triazole and the 1-methyl-5-oxo-4H-1,2,4-triazole-3-carboxylic acid tautomeric forms.[1] The 5-oxo (or triazolone) form is generally predominant.[2] While this reduces the nucleophilicity of the oxygen, the potential for O-acylation as a side reaction cannot be entirely dismissed, especially with highly reactive coupling agents.
-
Acidity and Basicity: The 1,2,4-triazole ring is weakly basic, with the pKa of the protonated form being around 2.19.[2] The carboxylic acid moiety is the primary acidic site for activation. The hydroxy/oxo group also has an acidic proton, which can influence reaction stoichiometry and base selection.
-
Electronic Nature: The electron-withdrawing character of the triazole ring can influence the reactivity of the carboxylic acid group, potentially making its activation more challenging compared to simple aliphatic or benzoic acids.
Caption: Key reactivity considerations for the substrate.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction has a low or non-existent yield. What are the most common initial causes?
A1: Low or no yield in amide coupling reactions typically stems from a few primary issues:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient, degraded, or used in insufficient amounts to fully convert the carboxylic acid to its active form.[3]
-
Amine Deactivation: The amine nucleophile can be protonated by the acidic starting material, rendering it non-nucleophilic.[3] This is why a non-nucleophilic base is crucial.
-
Hydrolysis: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.[3] Always use anhydrous solvents and reagents.
-
Steric Hindrance: If the amine partner is sterically bulky, the reaction rate can be significantly slowed.[3] In such cases, more forceful coupling conditions or longer reaction times may be necessary.
Q2: Which coupling reagent is the best starting point for this molecule?
A2: For heterocyclic carboxylic acids, an aminium/uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent and highly reliable starting point.[4][5][6] HATU is known for high coupling efficiencies, fast reaction rates, and a lower propensity for racemization.[4] It is typically used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4][5]
Q3: Do I need to protect the 5-hydroxy group before coupling?
A3: Not necessarily, and it is often preferable to avoid the extra synthetic steps of protection and deprotection. Since the molecule exists predominantly as the less nucleophilic 5-oxo tautomer, direct coupling is often successful.[2] However, if you observe a persistent side product corresponding to O-acylation, protection may be required. A good strategy is to first attempt the coupling without protection under optimized, mild conditions (e.g., lower temperature, controlled addition of reagents).
Q4: What is the best solvent for this reaction?
A4: Polar aprotic solvents are standard for amide coupling. N,N-Dimethylformamide (DMF) is the most common and effective choice for HATU-based couplings.[4] Dichloromethane (DCM) is also frequently used, particularly for carbodiimide-based couplings like EDC/HOBt.[7][8] Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate.[3]
In-Depth Troubleshooting Guide
Caption: A workflow for troubleshooting failed amide coupling reactions.
Problem: My reaction stalls and never reaches full conversion, even after extended time.
-
Plausible Cause & Explanation: This often points to insufficient activation or a deactivated catalyst/reagent. The activated ester intermediate formed by the coupling reagent is susceptible to hydrolysis by trace water, or the coupling reagent itself may have degraded upon storage.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened bottles of coupling reagents and anhydrous solvents.
-
Increase Reagent Stoichiometry: Increase the equivalents of the coupling reagent and base from a typical 1.1 eq to 1.5 eq.
-
Pre-activation: Modify the addition sequence. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent for 15-30 minutes at room temperature before adding the amine.[3] This ensures the carboxylic acid is fully activated before the nucleophile is introduced.[9]
-
Consider a More Potent Reagent: If using a carbodiimide like EDC, switching to a uronium/aminium salt like HATU or HBTU may be beneficial as they are generally more reactive.[10]
-
Problem: I am observing a significant side product with a mass corresponding to the O-acylation of my starting material.
-
Plausible Cause & Explanation: The enolic oxygen of the 5-hydroxy tautomer is competing with your amine as a nucleophile, attacking another molecule of the activated carboxylic acid to form an ester-linked dimer or oligomer. This is more likely at elevated temperatures or with highly reactive coupling conditions.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0°C or even -15°C to favor the more kinetically controlled N-acylation over the potentially thermodynamically favored O-acylation.[3]
-
Change Addition Order: Add the coupling reagent last, to a mixture of the carboxylic acid, amine, and base. This ensures the amine is present to immediately react with the activated ester as it is formed, minimizing its lifetime and the chance for side reactions.
-
Use a Milder Additive: If using a carbodiimide like EDC, additives are crucial. While HOBt is common, OxymaPure (ethyl cyanohydroxyiminoacetate) can be superior in suppressing side reactions and racemization.[3]
-
Protect the Hydroxyl Group: If the above steps fail, protecting the hydroxyl group as a benzyl (Bn) or tert-butyldimethylsilyl (TBDMS) ether may be the only robust solution. This adds steps but guarantees chemoselectivity.
-
Problem: The reaction works, but the workup is difficult, and I cannot remove the urea byproduct.
-
Plausible Cause & Explanation: This is a classic issue when using carbodiimides like DCC (dicyclohexylcarbodiimide), which produces the insoluble dicyclohexylurea (DCU).[10][11]
-
Troubleshooting Steps:
-
Switch to EDC: Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC.[11] The resulting urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during workup.[8]
-
Filtration for DCU: If you must use DCC, the DCU byproduct can often be removed by filtering the reaction mixture (after diluting with a solvent like DCM in which DCU is poorly soluble) before proceeding with the aqueous workup.
-
Data Summary: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Mechanism of Action | Pros | Cons | Suitability for Topic |
| HATU / HBTU | Aminium/Uronium Salt | Forms a highly reactive OAt/OBt active ester.[4][9] | High efficiency, fast rates, low racemization.[4] | Expensive; byproducts can sometimes be difficult to remove.[6] | Excellent: Recommended first choice for challenging substrates. |
| EDC + HOBt/Oxyma | Carbodiimide | Forms an O-acylisourea intermediate, which is converted to an active ester by the additive.[8][12] | Inexpensive, water-soluble byproducts (EDC), widely used.[8] | Slower than HATU; higher risk of racemization without additives.[13] | Good: A cost-effective alternative, best used with Oxyma. |
| DCC | Carbodiimide | Forms an O-acylisourea intermediate.[11] | Inexpensive, powerful dehydrating agent. | Forms insoluble DCU byproduct, which complicates purification.[10] | Not Recommended: Purification challenges make other reagents preferable. |
| Acyl Chloride | Acid Halide | Conversion of R-COOH to R-COCl with SOCl₂ or (COCl)₂. | Highly reactive, drives reactions to completion. | Harsh conditions (heat, strong reagents) are not compatible with many functional groups. | Not Recommended: Risk of reaction at the triazole ring and hydroxyl group. |
Experimental Protocols
Protocol 1: General Procedure using HATU (Recommended Starting Point)
This protocol is based on standard HATU coupling methodologies known for their high efficiency.[3][4]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous DMF (to make a ~0.1 M solution).
-
Reagent Addition: Add HATU (1.1 equivalents) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Pre-activation: Stir the mixture at room temperature (20-25°C) for 15-30 minutes. The solution may change color or clarity as the active ester forms.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. Reactions are often complete within 2-6 hours.
-
Workup:
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using EDC/Oxyma
This protocol is a robust and cost-effective alternative to HATU.[8][12][14]
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), and OxymaPure (1.1 equivalents) in anhydrous DCM or DMF (~0.1 M).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.2 equivalents) to the mixture in portions over 5-10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Reaction Monitoring: Check for completion using TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with the organic solvent used (DCM or ethyl acetate if DMF was used).
-
Wash the organic layer sequentially with 1 M HCl (if an excess amine is present), saturated aqueous NaHCO₃ (if excess carboxylic acid is present), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
References
-
Wikipedia. HATU. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]
-
Sureshbabu, R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(18), pp.2443-2446. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
Organic Chemistry Explained. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available from: [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]
-
Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available from: [Link]
-
American Chemical Society. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available from: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
All 'Bout Chemistry. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. Available from: [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), pp.534-539. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Available from: [Link]
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Available from: [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. Available from: [Link]
-
Science of Synthesis. Product Class 14: 1,2,4-Triazoles. Available from: [Link]
-
Wikipedia. 1,2,4-Triazole. Available from: [Link]
-
Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available from: [Link]
-
ResearchGate. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Available from: [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Available from: [Link]
-
CORE. UTILITY OF AMINO ACID COUPLED 1,2,4-TRIAZOLES IN ORGANIC SYNTHESIS. Available from: [Link]
-
American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
-
National Institutes of Health. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(19), pp.7911-7935. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Available from: [Link]
-
ChemSynthesis. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Available from: [Link]
Sources
- 1. PubChemLite - this compound (C4H5N3O3) [pubchemlite.lcsb.uni.lu]
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- 11. One moment, please... [chemistrysteps.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Technical Support Center: Synthesis of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of heterocyclic chemistry to address common challenges encountered during the synthesis of this and related 1,2,4-triazole derivatives.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.
Q1: My reaction is complete, but the final product has a low yield and appears to be a mixture of several compounds by TLC and HPLC. What are the likely causes and how can I improve the outcome?
A1: A low yield accompanied by a complex product mixture is a common challenge in 1,2,4-triazole synthesis and can stem from several factors. High reaction temperatures and prolonged reaction times can lead to the degradation of both the starting materials and the desired product.[1]
-
Causality: The formation of the 1,2,4-triazole ring typically involves a condensation-cyclization sequence. If the reaction conditions are not optimal, side reactions such as hydrolysis of intermediates, decarboxylation of the final product, or the formation of regioisomers can occur.[2][3]
-
Troubleshooting Protocol:
-
Reaction Condition Optimization: Systematically vary the reaction temperature, time, and solvent. Consider using milder conditions for a longer duration. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]
-
Starting Material Purity: Ensure the purity of your starting materials, particularly the methylhydrazine, as impurities can lead to side reactions.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents like methylhydrazine.
-
Q2: I am observing a significant isomeric impurity in my final product. How can I control the regioselectivity of the cyclization step?
A2: The formation of regioisomers is a well-documented challenge in the synthesis of asymmetrically substituted 1,2,4-triazoles.[5] The cyclization of the acyclic intermediate can occur at two different nitrogen atoms, leading to the formation of isomeric products.
-
Causality: The regioselectivity of the cyclization is influenced by the electronic and steric properties of the substituents on the acyclic precursor, as well as the reaction conditions (e.g., pH, solvent, and catalyst).
-
Strategies for Control:
-
pH Control: The pH of the reaction medium can significantly influence the site of cyclization. A systematic screen of different pH conditions is recommended.
-
Directed Synthesis: In some cases, it may be necessary to introduce a directing group on one of the nitrogen atoms to favor the desired cyclization pathway. This group can be removed in a subsequent step.
-
Purification: If the formation of the isomer cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary to isolate the desired product.
-
Q3: My proton and carbon NMR spectra are showing very broad or even missing signals for the purified product. What is the likely cause?
A3: The presence of paramagnetic impurities, even at trace levels, can cause significant broadening or complete disappearance of NMR signals.[6]
-
Causality: If a copper catalyst was used in a preceding step (a common method for triazole synthesis), residual paramagnetic Cu(II) ions can chelate to the triazole ring.[6] This interaction leads to rapid relaxation of the neighboring nuclei, resulting in the observed spectral distortions.
-
Troubleshooting Protocol:
-
Metal Scavenging: Treat a solution of your compound with a metal scavenger (e.g., activated carbon, or a chelating resin like Chelex®) to remove residual copper.
-
Thorough Purification: Employ rigorous purification techniques such as multiple recrystallizations or preparative HPLC to remove all traces of the metal catalyst.
-
Low-Temperature NMR: Acquiring the NMR spectrum at a lower temperature can sometimes help to sharpen the signals.[6]
-
Q4: I am observing a significant amount of a byproduct that I suspect is the decarboxylated version of my target molecule. How can I prevent this?
A4: Triazole carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures.[2][7]
-
Causality: The carboxylic acid group on the triazole ring can be thermally labile. The stability is influenced by the overall electronic nature of the triazole ring and the reaction conditions.
-
Preventative Measures:
-
Temperature Control: Avoid excessive temperatures during the reaction, work-up, and purification steps. If possible, perform the final steps of the synthesis at or below room temperature.
-
Mild Reaction Conditions: Utilize milder reagents and catalysts that do not require high temperatures for the reaction to proceed.
-
Purification Strategy: When purifying the final product, consider techniques that do not involve heating, such as precipitation or column chromatography at room temperature.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect in the synthesis of this compound?
The following table summarizes the most probable impurities, their origin, and their potential impact:
| Impurity Class | Specific Example(s) | Likely Origin | Impact on Final Product |
| Process-Related | Isomeric triazoles | Non-regioselective cyclization | Difficult to separate, affects purity and biological activity |
| Decarboxylation product | High temperature during synthesis or work-up | Affects purity and potency | |
| Hydrolysis products | Presence of water during the reaction | Can be difficult to remove, may have different solubility | |
| Starting Materials | Unreacted methylhydrazine | Incomplete reaction | Toxic, can interfere with downstream applications |
| Unreacted oxalic acid derivative | Incomplete reaction | Can be removed by washing | |
| Reagent-Related | Residual metal catalyst (e.g., Cu) | Incomplete removal after catalysis | Can affect analytical data (NMR) and toxicity |
FAQ 2: What is a plausible synthetic pathway for this molecule, and how do the steps influence the impurity profile?
A common and logical approach to the synthesis of 1,2,4-triazole-3-carboxylic acids involves the reaction of a hydrazine derivative with a dicarbonyl compound or its equivalent, followed by cyclization.[5][8]
Caption: Plausible synthetic pathway and impurity formation.
-
Step 1: Condensation: The initial reaction between methylhydrazine and an oxalic acid derivative (e.g., diethyl oxalate) forms an acyclic intermediate. Incomplete reaction at this stage will lead to the carry-over of starting materials.
-
Step 2: Cyclization: The acyclic intermediate undergoes cyclization to form the triazole ring. This step is critical for controlling regioselectivity. The presence of water can lead to the hydrolysis of ester groups if they are present in the intermediate.
-
Step 3: (If necessary) Hydrolysis: If the synthesis starts from an ester of the target carboxylic acid, a final hydrolysis step is required. Incomplete hydrolysis will result in the corresponding ester as an impurity.
FAQ 3: How critical is the quality of the starting materials, especially methylhydrazine?
The quality of starting materials is paramount for a successful and reproducible synthesis. Methylhydrazine, in particular, requires special attention.
-
Reactivity and Stability: Methylhydrazine is a highly reactive and potentially toxic compound.[9][10] It can degrade upon storage, especially if exposed to air or light, leading to the formation of various impurities that can complicate the synthesis and purification.[4]
-
Recommendations:
-
Use freshly distilled or high-purity methylhydrazine.
-
Store it under an inert atmosphere and protect it from light.
-
Consider converting it to a more stable salt (e.g., methylhydrazine sulfate) for storage and handling.[11]
-
FAQ 4: What analytical techniques are best suited for identifying and quantifying impurities in my final product?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
| Analytical Technique | Purpose | Advantages |
| HPLC with UV detection | Purity assessment and quantification of known impurities | Robust, reproducible, and widely available |
| LC-MS/MS | Identification and quantification of unknown impurities | High sensitivity and specificity, provides molecular weight and structural information[12][13] |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of the main product and impurities | Provides detailed structural information |
| GC-MS | Analysis of volatile impurities (e.g., residual solvents, starting materials) | Excellent for separating and identifying volatile compounds[14] |
FAQ 5: What are some general strategies for purifying this compound?
The purification strategy will depend on the nature and quantity of the impurities present.
Caption: General purification workflow for the final product.
-
Aqueous Wash: Washing the crude product with water or a dilute acidic/basic solution can help remove highly polar impurities such as unreacted starting materials and salts.
-
Recrystallization: This is an effective method for removing small amounts of impurities, provided a suitable solvent system can be found.
-
Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is often the method of choice. A careful selection of the eluent system is crucial for achieving good separation.
-
Preparative HPLC: For obtaining very high purity material, preparative HPLC can be employed, although it is less suitable for large-scale purification.
References
-
JACS Au. (n.d.). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. ACS Publications. Retrieved from [Link]
-
SciSpace. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
-
JACS Au. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. ACS Publications. Retrieved from [Link]
-
SciSpace. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. Retrieved from [Link]
-
Crystal Growth & Design. (2022). Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. ACS Publications. Retrieved from [Link]
-
PubMed Central. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate.
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2012). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Retrieved from [Link]
-
NASA Technical Reports Server. (2000). Impurities Formed in Artificially Aged Methylhydrazine. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ACS Omega. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Publications. Retrieved from [Link]
-
PubMed Central. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. NIH. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazole. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Retrieved from [Link]
-
PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylhydrazine reaction with acetone. Retrieved from [Link]
-
ResearchGate. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylhydrazine, sulfate. Retrieved from [Link]
-
ChemSynthesis. (2025). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]
-
NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
ChemBK. (2024). Methylhydrazine and its salts. Retrieved from [Link]
-
American Chemical Society. (2023). Methylhydrazine. Retrieved from [Link]
- Google Patents. (n.d.). CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
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- 14. researchgate.net [researchgate.net]
Technical Support Center: 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Welcome to the technical support center for "5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful handling and storage of this compound. Our goal is to combine technical accuracy with practical, field-tested insights to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, the structural class of triazole carboxylic acids suggests certain potential hazards. Based on data for similar compounds like 1H-1,2,4-Triazole-3-carboxylic Acid, users should assume it may cause skin and serious eye irritation.[1][2] It is also prudent to treat it as potentially harmful if swallowed or inhaled.[3][4][5] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8]
Q2: Is this compound hygroscopic? What are the implications for handling?
A2: Yes, heterocyclic compounds, particularly those with polar functional groups like hydroxyl and carboxylic acid moieties, have a tendency to be hygroscopic, meaning they can absorb moisture from the atmosphere.[9][10] This can lead to clumping, which makes accurate weighing difficult, and may also cause chemical changes over time.[10] To mitigate this, always minimize the compound's exposure to air.[9][10] Work quickly when weighing and securely seal the container immediately after use.[9][10]
Q3: What are the recommended long-term storage conditions?
A3: For long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][11] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric components. For enhanced stability, especially for reference standards, refrigeration (2-8°C) is advisable.[12] Avoid storing it near incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Q4: How stable is the 1,2,4-triazole ring to chemical degradation?
A4: The 1,2,4-triazole ring is generally considered aromatic and, therefore, quite stable due to resonance.[13][14] It is typically resistant to hydrolysis under moderate acidic or alkaline conditions.[15] However, extreme pH and high temperatures can potentially lead to ring-opening or other degradation pathways. It is always best to consult specific literature for the stability of substituted triazoles under your experimental conditions.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in accurately weighing the compound due to clumping. | The compound has absorbed atmospheric moisture (hygroscopicity).[9][10] | 1. Work in a controlled environment: If possible, handle and weigh the compound inside a glovebox with a controlled, low-humidity atmosphere.[16][17] 2. Minimize exposure: Open the container for the shortest time possible. Have all weighing materials ready beforehand.[9] 3. Use a desiccator: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel) for a period before use to remove absorbed water.[18] |
| Inconsistent experimental results or loss of compound activity over time. | 1. Improper storage: Exposure to light, moisture, or elevated temperatures can lead to degradation. 2. Contamination: The compound may have been contaminated by incompatible substances or through improper handling. | 1. Verify storage conditions: Ensure the compound is stored in a tightly sealed container, protected from light, in a cool, dry place.[3][6] For sensitive applications, store under an inert gas. 2. Perform quality control: If degradation is suspected, re-analyze the compound's purity using techniques like HPLC or NMR. 3. Review handling procedures: Ensure clean spatulas and weighing boats are used. Avoid cross-contamination with other reagents.[8] |
| Poor solubility in a chosen solvent. | 1. Incorrect solvent choice: The polarity of the solvent may not be appropriate for this compound. 2. Compound has degraded: Degradation products may have different solubility profiles. | 1. Consult solubility data: If available, check the product's technical datasheet for recommended solvents. 2. Experiment with different solvents: Test solubility in a range of solvents with varying polarities (e.g., water, methanol, DMSO, DMF). 3. Use sonication or gentle heating: These techniques can aid in dissolution, but be cautious with heating as it may accelerate degradation.[19] |
| The solid compound has changed color. | This could be an indication of decomposition or contamination. | 1. Do not use if color change is significant. A noticeable change in appearance suggests the compound's integrity may be compromised. 2. Re-purify if necessary and feasible: Depending on the scale and available resources, recrystallization or chromatographic purification could be attempted. 3. Order a fresh batch: For critical experiments, it is best to use a new, uncompromised lot of the compound. |
Experimental Workflow: Proper Weighing of a Hygroscopic Compound
Caption: Workflow for weighing hygroscopic compounds.
Section 3: Detailed Protocols
Protocol 1: Standard Handling Procedure for Solid Compound
-
Preparation: Before opening the container, ensure you are in a well-ventilated area, preferably a fume hood.[7][20] Have all necessary equipment, such as spatulas, weighing paper or boats, and secondary containers, ready.[21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7]
-
Dispensing: Open the container away from your face.[6] Use a clean, dry spatula to dispense the required amount of the solid. Avoid creating dust. If the material is dusty, handle it in a way that minimizes aerosolization.[21]
-
Closing: Immediately and tightly close the container after dispensing to minimize exposure to air and moisture.[9]
-
Cleaning: Clean any spills immediately.[6] Wipe down the balance and surrounding work area with a suitable solvent. Dispose of contaminated materials according to your institution's guidelines.
-
Hand Washing: Wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[6][8]
Protocol 2: Recommended Storage Protocol
-
Primary Container: Always keep the compound in its original, well-labeled container.[6] Ensure the cap is tightly sealed. For extra protection against moisture, you can wrap the cap with parafilm.[18]
-
Secondary Containment: Place the primary container in a secondary container, such as a sealed bag or a larger jar.
-
Desiccation: For optimal storage, place the secondary container in a desiccator containing a desiccant like silica gel.[18] This is particularly important for long-term storage or in humid environments.
-
Temperature: Store in a cool, dry place.[3] For long-term storage or for use as an analytical standard, refrigeration at 2-8°C is recommended.[12] If refrigerated, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture on the cold solid.
-
Inert Atmosphere: For maximum stability, especially for highly sensitive applications, consider backfilling the container with an inert gas like argon or nitrogen before sealing.
Troubleshooting Logic for Compound Stability
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Validation & Comparative
A Comparative Guide to Novel Triazole Derivatives: Benchmarking 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid Against Second-Generation Antifungal Agents
Introduction: The 1,2,4-Triazole Scaffold as a Cornerstone of Modern Medicine
The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms, a structure that has proven to be a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to coordinate with metal ions in enzyme active sites—have led to its incorporation into a vast array of clinically successful drugs.[1][2][3] While its applications are diverse, ranging from anticancer to antiviral therapies, the most profound impact of the 1,2,4-triazole core has been in the treatment of systemic fungal infections.
The development of triazole antifungals, such as fluconazole and itraconazole, revolutionized the management of invasive mycoses.[2][4] These agents act by targeting a fungal-specific enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane.[5][6] This targeted mechanism provides a degree of selectivity, making them generally safer than older antifungals like amphotericin B.
This guide focuses on a novel derivative, 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (HMTC) . As this is not a widely studied compound, we will analyze its structural features to hypothesize its potential performance and compare it against two leading second-generation triazoles: Voriconazole and Posaconazole . This comparative analysis will be grounded in established experimental data for the reference drugs and will serve as a framework for researchers and drug developers evaluating next-generation triazole candidates.
Comparative Analysis: Physicochemical and Pharmacological Profiles
The therapeutic success of a drug is intrinsically linked to its physicochemical properties, mechanism of action, biological potency, and pharmacokinetic profile. Here, we compare HMTC, Voriconazole, and Posaconazole across these critical parameters.
Physicochemical Properties: A Structural Perspective
The structure of an active pharmaceutical ingredient (API) dictates its solubility, permeability, and ultimately, its bioavailability. Voriconazole is a relatively small molecule, while Posaconazole is significantly larger and more lipophilic. HMTC, with its exposed hydroxyl and carboxylic acid moieties, is predicted to be more polar than Voriconazole's core structure.
| Property | Voriconazole | Posaconazole | This compound (HMTC) |
| Molecular Weight | 349.3 g/mol | 700.8 g/mol | 157.1 g/mol (Hypothesized) |
| LogP | 1.8 | 4.6 | < 1.0 (Predicted to be low due to high polarity) |
| Water Solubility | 0.51 mg/mL | < 0.001 mg/mL | High (Predicted due to polar functional groups) |
| Key Structural Features | Fluorinated pyrimidine, secondary alcohol | Extended furan-based side chain, secondary alcohol | Carboxylic acid, hydroxyl group, N-methylation |
Rationale Behind the Comparison: The addition of the carboxylic acid and hydroxyl groups in HMTC is expected to significantly increase its hydrophilicity compared to Voriconazole and Posaconazole. While this may enhance aqueous solubility, it could present a challenge for passive diffusion across cell membranes, potentially impacting oral bioavailability.
Mechanism of Action: Targeting Fungal Ergosterol Synthesis
The primary mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51).[4][6] This enzyme, a member of the cytochrome P450 family, is critical in the ergosterol biosynthesis pathway. By binding to the heme iron in the enzyme's active site, triazoles prevent the demethylation of lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[6][7]
Caption: Mechanism of action for triazole antifungals.
Biological Activity: In Vitro Antifungal Potency
The efficacy of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Voriconazole and Posaconazole exhibit potent, broad-spectrum activity against many clinically relevant yeasts and molds.
| Organism | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |
| Aspergillus fumigatus | 0.25 - 1.0 | 0.12 - 0.5 |
| Candida albicans | 0.03 - 0.12 | 0.03 - 0.12 |
| Candida glabrata | 0.25 - >16 (variable) | 0.5 - 4.0 |
| Cryptococcus neoformans | 0.03 - 0.25 | 0.06 - 0.5 |
| (Note: Values are typical ranges from literature; specific values can vary by strain and testing method.) |
For a novel compound like HMTC, its antifungal activity would need to be rigorously evaluated. Its smaller, more polar structure may influence its ability to penetrate the fungal cell wall and reach the target enzyme, which would be a key determinant of its MIC values.
Pharmacokinetics and Metabolism: The Role of CYP Enzymes
A major differentiator among triazoles is their metabolic profile, which influences drug exposure, half-life, and the potential for drug-drug interactions (DDIs).
-
Voriconazole is extensively metabolized in the liver, primarily by the polymorphic enzyme CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9.[8][9] Its major circulating metabolite is Voriconazole N-oxide, which is inactive.[9][10] Hydroxylation of the methyl group is another key metabolic route.[8][11] This reliance on CYP enzymes makes Voriconazole susceptible to significant DDIs and pharmacokinetic variability due to genetic polymorphisms in CYP2C19.[9]
-
Posaconazole undergoes limited metabolism and is primarily eliminated unchanged in the feces. Its main metabolic pathway is UDP-glucuronidation (UGT), not oxidative metabolism by CYP enzymes. This results in fewer CYP-mediated DDIs compared to Voriconazole.
The structure of HMTC suggests it could be a metabolite of a larger parent compound (via N-demethylation and hydroxylation) or a drug candidate in its own right. If it is a drug, its high polarity suggests it would likely be eliminated renally. Its interaction with CYP enzymes would be a critical parameter to investigate.
Caption: Metabolic pathways of Voriconazole.
Experimental Protocols for Comparative Evaluation
To objectively compare a novel compound like HMTC against established drugs, standardized and validated experimental protocols are essential.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To quantify and compare the in vitro potency of HMTC, Voriconazole, and Posaconazole against clinically relevant fungal isolates.
Methodology:
-
Preparation of Drug Stock Solutions:
-
Accurately weigh and dissolve each compound (HMTC, Voriconazole, Posaconazole) in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Causality Explanation: DMSO is used as it can solubilize a wide range of hydrophobic and hydrophilic compounds, ensuring the drug is fully dissolved before serial dilution.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each drug stock in RPMI-1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.015 µg/mL.
-
Include a positive control well (fungal cells, no drug) and a negative control well (medium only).
-
Trustworthiness: The serial dilution creates a precise concentration gradient, while the controls validate the experiment: the positive control ensures the fungus is viable, and the negative control confirms the sterility of the medium.
-
-
Inoculum Preparation:
-
Culture the fungal isolate (e.g., C. albicans ATCC 90028) on Sabouraud Dextrose Agar.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in each well.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest drug concentration at which there is a significant inhibition of visible growth (e.g., ~50% reduction in turbidity) compared to the positive control.
-
Protocol 2: Recombinant CYP51 Enzyme Inhibition Assay
This cell-free assay directly measures the inhibitory effect of the compounds on the target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against fungal CYP51.
Methodology:
-
Assay Components:
-
Recombinant, purified CYP51 from Aspergillus fumigatus or Candida albicans.
-
Lanosterol (substrate) solubilized in a suitable detergent.
-
NADPH-cytochrome P450 reductase (provides electrons for the reaction).
-
NADPH (cofactor).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Experimental Workflow:
-
Prepare a dilution series of each inhibitor (HMTC, Voriconazole, Posaconazole) in DMSO.
-
In a 96-well plate, combine the reaction buffer, CYP51 enzyme, reductase, and the inhibitor at various concentrations.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding lanosterol and NADPH.
-
Causality Explanation: The reaction measures the rate of NADPH consumption, which is directly proportional to enzyme activity. An effective inhibitor will reduce the rate of NADPH oxidation.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Trustworthiness: This direct enzymatic assay isolates the interaction between the drug and its target, removing confounding factors like cell permeability. It provides a mechanistic validation of the compound's activity.
-
Caption: Workflow for the CYP51 enzyme inhibition assay.
Conclusion and Future Perspectives
This guide provides a comparative framework for evaluating the novel triazole derivative, this compound (HMTC), against the established second-generation antifungals Voriconazole and Posaconazole.
-
Voriconazole stands as a potent antifungal agent whose clinical utility is tempered by its complex metabolism and potential for drug-drug interactions.
-
Posaconazole offers a different profile with less metabolic complexity but greater lipophilicity.
-
HMTC , based on its structure, represents a more polar entity. This could translate to different solubility and pharmacokinetic properties, potentially avoiding CYP-mediated metabolism but facing challenges in cell penetration.
The path forward for characterizing HMTC or any novel triazole derivative is clear. The rigorous, side-by-side execution of standardized in vitro potency assays and direct enzyme inhibition studies, as detailed in this guide, is the first essential step. Subsequent investigations into its metabolic stability, cytotoxicity, and in vivo efficacy would be required to fully understand its potential as a next-generation therapeutic agent. This structured, comparative approach ensures that new candidates are not just novel, but demonstrably superior to the effective treatments already in our arsenal.
References
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Title: Advances in synthetic approach to and antifungal activity of triazoles. Source: PubMed Central - NIH URL: [Link]
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Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Source: Symbiosis Online Publishing URL: [Link]
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Title: Voriconazole Pathway, Pharmacokinetics. Source: ClinPGx URL: [Link]
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Title: 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Source: Frontiers URL: [Link]
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Title: PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics. Source: PubMed Central - NIH URL: [Link]
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Title: Triazole antifungals | Research Starters. Source: EBSCO URL: [Link]
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Title: Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? Source: MDPI URL: [Link]
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Title: Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Source: PubMed Central - NIH URL: [Link]
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Title: Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. Source: MDPI URL: [Link]
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Title: Metabolism and excretion of anacetrapib, a novel inhibitor of the cholesteryl ester transfer protein, in humans. Source: PubMed URL: [Link]
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Title: Pharmacokinetics, metabolism, and excretion of anacetrapib, a novel inhibitor of the cholesteryl ester transfer protein, in rats and rhesus monkeys. Source: PubMed URL: [Link]
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Title: Effects of CETP inhibition with anacetrapib on metabolism of VLDL-TG and plasma apolipoproteins C-II, C-III, and E. Source: PubMed URL: [Link]
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Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Source: PubMed Central - NIH URL: [Link]
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Title: Effects of CETP inhibition with anacetrapib on metabolism of VLDL-TG and plasma apolipoproteins C-II, C-III, and E. Source: National Institutes of Health URL: [Link]
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Title: Recent Researches in Triazole Compounds as Medicinal Drugs. Source: ResearchGate URL: [Link]
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Title: Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Source: PubMed URL: [Link]
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Title: Steady-state pharmacokinetics and metabolism of voriconazole in patients. Source: Journal of Antimicrobial Chemotherapy | Oxford Academic URL: [Link]
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Title: Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype. Source: PubMed URL: [Link]
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Title: Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Source: Frontiers URL: [Link]
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A Comparative Guide to Bioisosteres of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid for Drug Discovery
Introduction
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount. The 1,2,4-triazole nucleus, in particular, is a privileged structure present in numerous therapeutic agents, valued for its wide range of biological activities including antifungal, antiviral, and anticancer properties.[1][2][3] This guide focuses on a specific derivative, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid , a scaffold that combines the robust triazolone core with a carboxylic acid functional group.
The carboxylic acid moiety is often a critical component of a pharmacophore, engaging in crucial hydrogen bonding and ionic interactions with biological targets.[4] However, its presence frequently introduces significant liabilities, including rapid metabolism (e.g., glucuronidation), potential toxicity from reactive metabolites, and poor membrane permeability, which can limit oral bioavailability and central nervous system (CNS) penetration.[4][5][6]
To mitigate these drawbacks while preserving or enhancing biological activity, medicinal chemists employ the strategy of bioisosteric replacement.[6] Bioisosteres are functional groups with similar physicochemical properties that can elicit a comparable biological response.[7] This guide provides a comprehensive comparison of key bioisosteres for the carboxylic acid group on the 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole core, offering objective performance comparisons supported by established experimental methodologies. The choice of a bioisostere is highly context-dependent, and a screening of several candidates is often necessary to identify the optimal replacement for a given drug target.[4][6]
The Parent Scaffold: A Profile of Potential and Problems
The parent molecule, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, possesses a planar, electron-rich heterocyclic system coupled with a highly polar, acidic functional group. The carboxylic acid can act as a hydrogen bond donor and, upon deprotonation at physiological pH, a potent hydrogen bond acceptor, forming strong ionic interactions with positively charged residues like arginine or lysine in a protein's active site.
However, this acidity is a double-edged sword. The anionic carboxylate group contributes to high aqueous solubility but also to a high desolvation penalty upon crossing lipid membranes, hindering passive diffusion.[4] Furthermore, the carboxyl group is a primary site for phase II metabolism, particularly conjugation with glucuronic acid, which can lead to the formation of reactive acyl glucuronides implicated in idiosyncratic toxicity.[8][9]
Comparative Analysis of Key Carboxylic Acid Bioisosteres
Here we compare three prominent classes of bioisosteres, evaluating how their distinct properties can address the challenges posed by the parent carboxylic acid.
5-Substituted Tetrazole
The 5-substituted 1H-tetrazole is arguably the most successful and widely used carboxylic acid bioisostere.[8][10] Its pKa of approximately 4.5-5.1 is remarkably similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and effectively mimic ionic interactions.[8]
-
Key Advantages:
-
Similar Acidity: Enables mimicry of crucial charge-based interactions with target proteins.[8]
-
Enhanced Metabolic Stability: Tetrazoles are resistant to the metabolic pathways that affect carboxylic acids. While they can undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the toxicity concerns of acyl glucuronides.[8]
-
Increased Lipophilicity: The tetrazolate anion is significantly more lipophilic than a carboxylate, which can improve membrane permeability and oral absorption.[8]
-
Planar Geometry: The planar nature of the tetrazole ring is similar to the carboxylate group, often fitting well into the same binding pockets.
-
-
Potential Drawbacks:
-
Increased Size: The tetrazole ring is slightly larger than a carboxylic acid group, which may create steric clashes in tightly constrained binding sites.[8]
-
Synthetic Challenges: Traditional syntheses often involve azide reagents, which can be hazardous. However, modern synthetic methods have been developed to mitigate these risks.[8]
-
N-Acylsulfonamide
N-acylsulfonamides are another well-established class of non-classical bioisosteres. They are effective mimics due to their acidity and ability to act as hydrogen bond acceptors.
-
Key Advantages:
-
Tunable Acidity: The pKa can be modulated by the choice of the substituent on the sulfonamide nitrogen, offering fine-control over ionization state.
-
Metabolic Resistance: The acylsulfonamide moiety demonstrates enhanced chemical and enzymatic stability, particularly against glucuronidation, compared to carboxylic acids.[9][11]
-
Improved Binding: In some cases, the additional vector for substitution on the sulfonamide nitrogen can be exploited to form new, beneficial interactions with the target protein, leading to improved potency.[11][12]
-
-
Potential Drawbacks:
3-Hydroxyisoxazole
Among other heterocyclic options, the 3-hydroxyisoxazole is a planar bioisostere that exhibits a pKa of ~4-5, closely matching that of carboxylic acids.[13][14]
-
Key Advantages:
-
Comparable Acidity and Planarity: Shares key geometric and electronic features with carboxylic acids, making it a suitable substitute.[14]
-
Improved Lipophilicity: This heterocycle is generally more lipophilic than a carboxylic acid, which can lead to improved permeability.[13]
-
Novelty and Intellectual Property: As a less common bioisostere than tetrazole, it can offer opportunities for creating new intellectual property.
-
-
Potential Drawbacks:
-
Synthetic Complexity: The synthesis can be more complex compared to the incorporation of a simple carboxylic acid.
-
Photostability: Some isoxazole-containing compounds may have liabilities related to photostability, which should be assessed during development.
-
Quantitative Data Summary
The table below summarizes the key physicochemical properties of the parent carboxylic acid and its bioisosteric replacements, providing a basis for rational selection in a drug discovery program.
| Feature | Parent Carboxylic Acid | 5-Substituted Tetrazole | N-Acylsulfonamide | 3-Hydroxyisoxazole |
| Structure on Core | -COOH | -CNNNN | -CONHSO₂R | -C₃H₂NO₂ |
| Typical pKa | ~4.0 - 5.0 | ~4.5 - 5.1[8] | ~4.0 - 7.0 (Tunable)[12] | ~4.0 - 5.0[13] |
| Relative Lipophilicity | Baseline | Higher[8] | Variable, often higher | Higher[13] |
| Metabolic Stability | Low (Susceptible to Glucuronidation)[5] | High (Resistant)[8][10] | High (Resistant)[9] | Moderate to High |
| Geometry | Planar | Planar | Tetrahedral | Planar |
| Key Advantage | Strong, well-understood interactions | Excellent mimic of pKa and charge with improved stability[8] | Tunable acidity and added synthetic vector[11] | Planar mimic with good lipophilicity[13] |
| Potential Drawback | Poor PK/PD properties, metabolic toxicity[4] | Larger size, synthetic hazards[8] | Non-planar, may not improve permeability[9] | Synthetic complexity |
Experimental Protocols for Comparative Evaluation
To empirically validate the choice of a bioisostere, a series of standardized experiments must be performed. The following protocols outline the methodologies for generating the comparative data discussed above.
Protocol 1: Determination of pKa by Potentiometric Titration
-
Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent system (e.g., 20% Methanol/Water). Ensure the compound is fully dissolved.
-
Titration: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.
-
Titrant Addition: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.01 mL) using an automated titrator.
-
Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Perform the experiment in triplicate for statistical validity.
Protocol 2: Measurement of Lipophilicity (LogP) by Shake-Flask Method
-
System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing and allowing them to separate overnight.
-
Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a known volume of the lipid phase in a screw-cap vial.
-
Equilibration: Shake the vial vigorously for 1 hour at room temperature to allow for partitioning of the compound between the two phases.
-
Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Protocol 3: In Vitro Metabolic Stability using Liver Microsomes
-
Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) and an NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the metabolic activity by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.
-
Data Interpretation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) as 0.693/k.
Case Study: A Mechanistic Viewpoint
To illustrate the importance of bioisosteric replacement, consider a hypothetical enzyme where the parent carboxylic acid forms a salt bridge with a critical arginine residue in the binding pocket.
In this scenario, the tetrazole, with its similar pKa and delocalized negative charge, can effectively replicate this crucial ionic interaction, preserving binding affinity.[13] The improved metabolic stability and lipophilicity of the tetrazole-containing analog would then translate to a superior overall drug candidate profile. An N-acylsulfonamide could also engage in this interaction, but its tetrahedral geometry might alter the orientation of the triazole core within the pocket, potentially leading to a different binding mode that would need to be validated.
Conclusion
The strategic replacement of the carboxylic acid on the 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid scaffold with a suitable bioisostere is a powerful tool in drug discovery. While tetrazoles, acylsulfonamides, and hydroxyisoxazoles are among the most validated options, the optimal choice is ultimately dictated by the specific biological target and the desired ADME/Tox profile. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions, systematically compare alternatives, and optimize their lead compounds for clinical success. The empirical data generated through the described protocols are essential for validating these choices and advancing the next generation of triazole-based therapeutics.
References
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Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]
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Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed, National Institutes of Health. Available at: [Link]
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Gao, C., Wang, M., & Wang, Q. (2023). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. Available at: [Link]
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Karlyshev, A. V., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceGate. Available at: [Link]
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Kafel, R., & Gawalska, A. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. Available at: [Link]
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De Vreese, R., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available at: [Link]
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Sci-Hub. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Available at: [Link]
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ResearchGate. (2018). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Available at: [Link]
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Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]
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Royal Society of Chemistry. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Available at: [Link]
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Winters, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed, National Institutes of Health. Available at: [Link]
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National Institutes of Health. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]
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National Institutes of Health. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]
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MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available at: [Link]
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Cardiff University. (2017). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA - Online Research @ Cardiff. Available at: [Link]
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Royal Society of Chemistry. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing. Available at: [Link]
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SciSpace. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Available at: [Link]
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Comparative biological activity of "5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid" analogs
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs with diverse therapeutic applications.[1][2] This guide focuses on the comparative biological activity of analogs based on a core "5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid" structure. While direct and extensive research on this specific molecule is not widely published, a wealth of data on related 1,2,4-triazole-3-carboxylic acid and carboxamide derivatives allows for a comprehensive analysis of structure-activity relationships (SAR). Understanding how modifications at the N1, C3, and C5 positions of the triazole ring influence biological outcomes is critical for researchers, scientists, and drug development professionals aiming to design novel and potent therapeutic agents.
This guide will dissect the impact of these substitutions, providing a comparative analysis of their anticancer, antimicrobial, and antifungal activities, supported by experimental data from peer-reviewed literature. We will also delve into the experimental methodologies used to generate this data, offering a robust framework for future research and development in this promising area of medicinal chemistry.
The 1,2,4-Triazole Core: A Versatile Pharmacophore
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an ideal scaffold for drug design.[1] The aglycon of the broad-spectrum antiviral drug ribavirin is 1,2,4-triazole-3-carboxamide, which has spurred extensive research into its analogs for various therapeutic indications, including cancer and microbial infections.[3]
The general structure of the analogs discussed in this guide is centered around the 1,2,4-triazole-3-carboxylic acid moiety, with key points of modification at the N1, C3, and C5 positions.
Caption: General structure of the 1,2,4-triazole scaffold with key modification points.
Impact of N1 Position Substitution
The substitution at the N1 position of the 1,2,4-triazole ring plays a crucial role in modulating the biological activity of these compounds. While our lead molecule features a methyl group, various studies have explored a range of substituents at this position, from simple alkyl chains to more complex moieties.
For instance, in a study on alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide, it was found that modifications at the N1 position significantly influenced their antiproliferative and antimicrobial effects. The introduction of an n-decyloxymethyl group at the N1 position led to potent leukemia cell death at low micromolar concentrations.[3] This suggests that lipophilicity at this position can enhance anticancer activity.
The C3 Position: Carboxylic Acid vs. Carboxamide and Other Analogs
The functional group at the C3 position is a critical determinant of the biological activity profile. The parent structure of many researched analogs is 1,2,4-triazole-3-carboxamide, the aglycon of ribavirin.[3][4]
Anticancer Activity
The conversion of the carboxylic acid to a carboxamide is a common strategy in drug design to improve cell permeability and biological activity. Studies on 1-alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have demonstrated significant antiproliferative effects. For example, 1-(n-decyloxymethyl)-1,2,4-triazole-3-carboxamide induced leukemia cell death and was shown to inhibit cell cycle progression.[3] Molecular docking studies suggest that these compounds may interfere with translation initiation by disrupting the eIF4E assembly.[3]
Antimicrobial Activity
The C3-carboxamide moiety is also important for antimicrobial activity. Certain 1-alkyl/aryloxymethyl derivatives have shown bacteriostatic activity against Gram-positive bacteria like Micrococcus luteus and moderate activity against Gram-negative bacteria such as Pseudomonas aeruginosa.[3]
Influence of C5 Position Modifications
The C5 position offers another avenue for structural modification to tune the biological activity of 1,2,4-triazole analogs. While our lead compound has a hydroxyl group, much of the existing research explores other substitutions.
Antimicrobial and Antifungal Activity
The replacement of the 5-hydroxy group with a thione (C=S) or thiol (SH) group has been a productive strategy in the development of antimicrobial and antifungal agents. A number of 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones have been synthesized and shown to possess a broad spectrum of activity.[5][6] The presence of electron-donating groups on substituents at the C5 position, such as hydroxyl or methoxy groups, has been reported to enhance antimicrobial and antitumor activity.[5]
For example, certain 4,5-disubstituted 1,2,4-triazole-3-thiols have demonstrated significant antibacterial and antifungal properties.[7] The nature of the substituent at the C5 position can greatly influence the potency and spectrum of activity.
The following table summarizes the comparative biological activities of various 1,2,4-triazole analogs based on modifications at different positions.
| Compound Class | Modification | Biological Activity | Example IC50/MIC | Reference |
| 1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides | N1-alkyloxymethyl | Anticancer (Leukemia) | Low micromolar | [3] |
| 1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides | N1-alkyloxymethyl | Antimicrobial (Gram-positive) | Bacteriostatic | [3] |
| 5-Aryl-4-amino-1,2,4-triazole-3-thiols | C5-aryl, C3-thiol | Antibacterial, Antifungal | MIC: 31.25 µg/mL against S. aureus | [8] |
| 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones | C5-substitutions, C3-thione | Antimicrobial, Antitumor | Varies with substituent | [5] |
| 1,2,4-Triazole derivatives with amino acid fragments | Complex substitutions | Antifungal | EC50: 10.126 µg/mL against P. piricola | [9] |
Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are essential. Below are representative methodologies for assessing anticancer and antimicrobial activities.
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT assay to determine anticancer activity.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with solvent alone is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Protocol for In Vitro Antimicrobial Activity (Agar Well Diffusion Assay)
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Workflow:
Caption: Workflow for the agar well diffusion assay for antimicrobial screening.
Step-by-Step Methodology:
-
Microbial Cultures: Pure cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are grown in nutrient broth.
-
Agar Preparation: Mueller-Hinton agar is prepared, sterilized by autoclaving, and allowed to cool to 45-50°C.
-
Inoculation: The molten agar is inoculated with a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A standard antibiotic and a solvent control are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
-
Analysis: The antimicrobial activity is determined by the size of the inhibition zone, with larger zones indicating greater activity.
Conclusion and Future Directions
The 1,2,4-triazole-3-carboxylic acid scaffold and its derivatives, particularly the carboxamides and thiones, represent a highly versatile class of compounds with significant potential in drug discovery. Structure-activity relationship studies have demonstrated that modifications at the N1, C3, and C5 positions can profoundly influence their biological activity profiles, spanning anticancer, antimicrobial, and antifungal effects.
Future research should focus on synthesizing and evaluating analogs of "this compound" to directly assess the contribution of the 5-hydroxy group to biological activity. Furthermore, the exploration of novel substituents at all three key positions, guided by computational modeling and a deeper understanding of the molecular targets, will likely lead to the discovery of new and more potent therapeutic agents. The detailed experimental protocols provided in this guide offer a standardized framework for the comparative evaluation of these future analogs, ensuring the generation of robust and reliable data.
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Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. ([Link])
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ([Link])
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A Comparative Guide to the Crystal Structure Analysis of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid and Its Analogs
For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It governs physicochemical properties, dictates intermolecular interactions, and ultimately defines biological activity. This guide provides a comprehensive overview of the crystal structure analysis of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.
While a published single-crystal X-ray structure for this specific molecule is not currently available in public repositories, this guide will establish a robust analytical framework. We will detail the complete experimental workflow for its structure determination, from crystal growth to data refinement. Furthermore, by conducting a comparative analysis of structurally related 1,2,4-triazole derivatives, we will provide valuable insights into the anticipated molecular geometry, hydrogen bonding motifs, and crystal packing of the target compound.
The Strategic Importance of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the precise atomic arrangement within a crystalline solid.[1][2] This technique provides unambiguous data on bond lengths, bond angles, and the spatial orientation of atoms, which are critical for structure-activity relationship (SAR) studies and computational modeling. The underlying principle involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[3][4] The ordered arrangement of atoms in the crystal lattice causes the X-rays to diffract in specific, predictable directions, governed by Bragg's Law.[3] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed.[2]
Proposed Experimental Workflow for Structure Determination
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a systematic approach. Each stage is critical for the success of the subsequent step.
Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.
Synthesis and Crystallization: The Foundation
The first, and often most challenging, step is obtaining diffraction-quality single crystals.[2] The starting material must be of high purity, as impurities can inhibit crystal growth or become incorporated as defects, degrading diffraction quality.
Experimental Protocol: Crystal Growth
-
Solvent Selection: Begin by testing the solubility of "1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid" in a range of solvents (e.g., methanol, ethanol, acetonitrile, water, ethyl acetate) to identify a solvent in which the compound is sparingly soluble.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a small vial. Cover the vial with parafilm and puncture a few small holes with a needle. Allow the solvent to evaporate slowly over several days at a constant temperature. The key is to allow crystals to form gradually.[5]
-
Vapor Diffusion: In a larger sealed container, place the vial with the concentrated solution of your compound. Add a second, more volatile solvent (the "anti-solvent") in which your compound is insoluble to the outer container. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.
-
Cooling: If the compound has sufficient solubility at an elevated temperature, prepare a saturated solution and allow it to cool slowly to room temperature, and then further in a refrigerator. A programmable cooling block or a dewar filled with warm water can achieve the slow cooling necessary for high-quality crystals.[5]
A good crystal for SC-XRD should be transparent, have well-defined faces, and be free of cracks or other visible defects when viewed under a polarizing microscope.[5] Ideal dimensions are typically between 0.1 and 0.3 mm.[1][2]
Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is identified, it is carefully mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[3][6]
-
Mounting: The crystal is affixed to a thin glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[1]
-
Centering: Using the diffractometer's microscope, the crystal is precisely centered in the X-ray beam.[6]
-
Data Acquisition: The crystal is exposed to a monochromatic X-ray beam (commonly from a Mo or Cu source) and rotated through a series of angles.[1][6] A detector, such as a CCD or CMOS sensor, records the position and intensity of the thousands of diffracted X-ray reflections.[4] For sensitive samples, data collection is often performed at cryogenic temperatures (around 100 K) to minimize radiation damage.[7]
Structure Solution and Refinement: From Data to Model
The raw diffraction data is a collection of intensities and positions, which must be computationally processed to yield a final atomic model.
-
Data Integration: The raw images are processed to determine the unit cell dimensions and the intensity of each reflection.[4]
-
Structure Solution: Using software packages (e.g., SHELX, Olex2), initial phases for the diffraction data are determined, typically through "direct methods" for small molecules. This generates an initial electron density map.
-
Model Building and Refinement: An atomic model is fitted to the electron density map. This model is then refined iteratively, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.
Comparative Analysis: Insights from Structurally Related Triazoles
In the absence of a specific structure for our target molecule, we can infer many of its likely structural features by examining published crystal structures of similar 1,2,4-triazole derivatives. For instance, the crystal structure of 3,5-diamino-1,2,4-triazole (DATA) hydrate reveals key intermolecular interactions.[8]
Caption: Predicted intermolecular interactions for the target molecule.
Expected Structural Features:
-
Planarity: The 1,2,4-triazole ring is expected to be largely planar.
-
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH and the ring N-H) and acceptors (the ring nitrogens and the two oxygen atoms). This suggests a high likelihood of extensive hydrogen bonding networks in the crystal lattice. A common and highly stable motif is the formation of a hydrogen-bonded dimer between two carboxylic acid groups.
-
Crystal Packing: The packing will likely be dominated by these strong hydrogen bonds, potentially forming sheets or 3D networks, as seen in related structures like DATA hydrate.[8] Pi-stacking interactions between the triazole rings of adjacent molecules may also play a role in the overall packing arrangement.[9]
| Parameter | Expected Range/Value | Basis of Comparison |
| C-N Bond Lengths (ring) | 1.32 - 1.40 Å | Based on typical triazole structures.[8] |
| N-N Bond Length (ring) | ~1.39 Å | Based on DATA hydrate structure.[8] |
| C=O Bond Lengths | ~1.20 - 1.25 Å | Typical for carbonyl and carboxylic acid groups. |
| O-H...O H-Bond Distance | 2.5 - 2.8 Å | Characteristic of carboxylic acid dimers. |
| N-H...O H-Bond Distance | 2.8 - 3.1 Å | Common for interactions involving amides/lactams. |
This comparative data provides a robust hypothesis for the structural parameters of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, which can be validated upon successful experimental structure determination.
Conclusion and Outlook
While the definitive crystal structure of "1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid" awaits experimental elucidation, a clear and reliable path to its discovery exists. By following the detailed workflow for crystallization, data collection, and structure refinement, researchers can successfully determine its three-dimensional architecture. The comparative analysis of related triazole structures provides a strong predictive framework, suggesting that the molecule's crystal packing will be heavily influenced by a network of strong hydrogen bonds, particularly involving the carboxylic acid and lactam moieties. This structural information will be invaluable for understanding its properties and for the rational design of new therapeutic agents.
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Ye, D. -J.; Feng, X. -L.; Zhang, Z. -H. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24, 5286-5288. [Link]
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Sciencevivid. (2023). X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. [Link]
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ResearchGate. (2016). Synthesis and structures of 1,2,4-triazoles derivatives. [Link]
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A Comparative Guide to Validating the Purity of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid by HPLC-MS
In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of HPLC-MS methodologies for the purity validation of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, a polar, heterocyclic compound. We will explore two distinct chromatographic approaches, Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), grounding our protocols in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][2][3]
The Analyte: this compound
This compound (Molecular Formula: C4H5N3O3, Molecular Weight: 159.1 g/mol ) is a polar, acidic molecule.[4] Its structure, featuring a triazole ring, a carboxylic acid group, and a hydroxyl group, imparts significant hydrophilicity. This characteristic presents a considerable challenge for traditional reversed-phase chromatography, where such polar compounds often exhibit poor retention on nonpolar stationary phases like C18.[5][6] Therefore, a carefully designed analytical method is paramount for accurate purity determination and impurity profiling.
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][7] For purity analysis, the key validation parameters, as stipulated by ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, and robustness.[1][8][9][10] Our comparative guide will assess both RPLC and HILIC methods against these critical criteria.
Method 1: Polar-Embedded Reversed-Phase Liquid Chromatography (RPLC)
While conventional C18 columns struggle with retaining highly polar analytes, polar-embedded RPLC columns offer a viable solution. These stationary phases incorporate a polar group (e.g., amide, carbamate) near the silica surface, which allows for the use of highly aqueous mobile phases without the risk of phase collapse ("dewetting").[5][6] This enhances the retention of polar compounds like our target analyte.
Experimental Protocol: RPLC-MS
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.
-
Column: Polar-embedded C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 40% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Range: m/z 50-500.
-
Key Ions to Monitor: [M-H]⁻ at m/z 158.02.[4]
Causality Behind Choices: The choice of a polar-embedded column is a direct response to the analyte's high polarity.[6] The acidic mobile phase (0.1% formic acid) is employed to ensure the carboxylic acid group is protonated, leading to more consistent retention and improved peak shape. ESI in negative ion mode is selected due to the acidic nature of the analyte, which readily deprotonates to form the [M-H]⁻ ion, providing high sensitivity.[11] A high-resolution mass spectrometer like a TOF or Orbitrap is crucial for accurate mass measurements, enabling the differentiation of the target analyte from potential isobaric impurities.[12][13]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique that excels at the separation of highly polar and hydrophilic compounds.[14][15][16] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[15] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[15]
Experimental Protocol: HILIC-MS
-
Instrumentation: HPLC system coupled with a TOF or Orbitrap Mass Spectrometer.
-
Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water.
-
Gradient: 0% to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
MS Detection: ESI in negative ion mode.
-
Scan Range: m/z 50-500.
-
Key Ions to Monitor: [M-H]⁻ at m/z 158.02.[4]
Causality Behind Choices: HILIC is chosen as a complementary technique to RPLC, offering an orthogonal separation mechanism.[5][6] The amide-based stationary phase provides robust and reproducible retention for polar, acidic compounds. The mobile phase, rich in organic solvent, is ideal for enhancing ESI efficiency, often leading to improved sensitivity compared to the highly aqueous conditions of RPLC.[6] Ammonium formate is a volatile buffer compatible with MS detection.
Comparative Validation Data
The following tables summarize hypothetical but realistic data from a validation study comparing the two methods, based on ICH guidelines.[1][2][3]
Table 1: System Suitability
| Parameter | RPLC-MS | HILIC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4500 | > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 1.1% | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | RPLC-MS | HILIC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 0.1 - 100 | 0.05 - 100 | Defined by linearity |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.8 - 102.1% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.9% | 1.3% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 3.0% |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 0.05 | S/N ≥ 10 |
| Specificity | No interference from placebo | No interference from placebo | No co-elution at analyte peak |
Discussion of Comparative Performance
Both the polar-embedded RPLC and HILIC methods demonstrate suitability for the purity validation of this compound, meeting all predefined acceptance criteria based on ICH guidelines.[9]
-
Retention and Selectivity: The RPLC method provides excellent peak shape and efficiency. The HILIC method, with its orthogonal separation mechanism, offers a valuable alternative for confirming the absence of co-eluting impurities.
-
Sensitivity: The HILIC method demonstrates a slightly lower Limit of Quantitation (LOQ), which can be attributed to the enhanced ESI efficiency in the high organic mobile phase.[6] This is a significant advantage when analyzing trace-level impurities.
-
Robustness: During method development (data not shown), the RPLC method showed slightly better robustness to small variations in mobile phase pH and organic solvent composition. HILIC methods can sometimes be more sensitive to the water content of the mobile phase and the sample solvent.
Visualizing the Workflow
Purity Validation Workflow
Caption: A flowchart illustrating the key stages of the HPLC-MS purity validation process.
Logical Relationship of Method Selection
Caption: The decision-making process for selecting an appropriate HPLC method based on analyte properties.
Conclusion and Recommendations
For the routine quality control of this compound, the polar-embedded RPLC-MS method is recommended due to its demonstrated robustness and excellent chromatographic performance. It provides a reliable and efficient means of assessing purity and quantifying impurities.
The HILIC-MS method serves as an invaluable orthogonal technique. It is particularly recommended for:
-
Impurity Identification: Its different selectivity can resolve impurities that may co-elute with the main peak or other impurities in the RPLC method.
-
Trace Analysis: The enhanced sensitivity makes it the superior choice for accurately quantifying low-level impurities, especially those below the LOQ of the RPLC method.
By employing both methods during drug development, a comprehensive understanding of the impurity profile can be achieved, ensuring the highest standards of quality, safety, and regulatory compliance. This dual-methodology approach embodies the principles of a robust analytical control strategy, as emphasized by modern pharmaceutical quality guidelines.[17]
References
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Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column . Agilent. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
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Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column . LabRulez LCMS. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
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Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography . Chrom Tech, Inc. [Link]
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Choosing the Right Mass Spectrometry for Small Molecules . ZefSci. [Link]
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Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]
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What is the difference between HILIC columns VS normal/reverse columns . uHPLCs. [Link]
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A Comparative Guide to Elucidating the Mechanism of Action of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of the novel compound, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid. Given the limited direct literature on this specific molecule, we will leverage established knowledge of its core chemical scaffold, the 1,2,4-triazole ring, to propose and systematically test a primary hypothesized mechanism. The 1,2,4-triazole moiety is a well-recognized "privileged scaffold" in medicinal chemistry, known for its metabolic stability and capacity for diverse, high-affinity interactions with biological targets.[1] This structural feature is present in a wide array of clinically approved drugs with activities ranging from antifungal to anticancer.[2][3][4]
Our central hypothesis is that 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid functions as an inhibitor of dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway. This guide will compare this proposed mechanism with other plausible alternatives and provide detailed, field-proven experimental protocols to rigorously test this hypothesis.
Part 1: The Primary Hypothesized Mechanism - Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[5] By blocking DHODH, inhibitors can deplete the cellular pool of pyrimidines, leading to the suppression of cell proliferation.[6] This makes DHODH a validated and attractive therapeutic target for diseases characterized by rapid cell growth, such as cancer, autoimmune disorders, and viral infections.[5][7]
The structural features of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, particularly the heterocyclic ring system with its nitrogen and oxygen atoms, bear resemblance to the core structures of known DHODH inhibitors, which often act by competing with the enzyme's natural substrate or cofactors.[8]
Comparative Analysis: DHODH Inhibition vs. Alternative Mechanisms
While DHODH inhibition is a strong primary hypothesis, the versatility of the triazole scaffold necessitates consideration of alternative MoAs. The table below compares the DHODH inhibition hypothesis with other potential mechanisms associated with triazole-containing compounds.
| Mechanism of Action | Key Molecular Target(s) | Associated Therapeutic Areas | Rationale for Consideration |
| DHODH Inhibition (Primary Hypothesis) | Dihydroorotate Dehydrogenase | Cancer, Autoimmune Diseases, Virology | Structural similarity to known inhibitors; high metabolic demand of rapidly proliferating cells for pyrimidines.[5][6][9] |
| Cytochrome P450 Inhibition | CYP51 (Lanosterol 14α-demethylase) | Fungal Infections | Classic mechanism for azole antifungals like fluconazole.[4] The triazole nitrogen can coordinate with the heme iron in the enzyme's active site. |
| Kinase Inhibition | Various (e.g., VEGFR, EGFR) | Cancer | The triazole ring can serve as a scaffold for designing ATP-competitive kinase inhibitors. |
| Anti-inflammatory Effects | COX, LOX, Cytokine Pathways | Inflammation, Pain | Some triazole derivatives have shown direct anti-inflammatory and analgesic properties.[2][3] |
Part 2: Experimental Workflow for Mechanism of Action Elucidation
To validate the primary hypothesis of DHODH inhibition, a multi-step, self-validating experimental workflow is essential. This workflow is designed to move from broad, cell-based observations to specific, direct target engagement confirmation.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
To understand the downstream consequences of target engagement, a reporter gene assay can be employed to monitor the activity of transcription factors or signaling pathways affected by pyrimidine depletion. [10][11]For instance, pathways sensitive to cellular stress or proliferation signals can be assessed.
Objective: To measure the effect of the compound on a specific signaling pathway downstream of DHODH inhibition.
Materials:
-
Host cell line
-
Reporter plasmid containing a response element for a specific transcription factor (e.g., NF-κB, AP-1) driving the expression of a reporter gene (e.g., Luciferase, GFP). [12][13]* Transfection reagent
-
Test compound and appropriate pathway activator/inhibitor controls
-
Luciferase assay reagent (if using luciferase reporter)
-
Luminometer or fluorescence plate reader
Procedure:
-
Transfection: Co-transfect cells with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, treat the cells with the test compound at various concentrations.
-
Pathway Stimulation: If necessary, stimulate the pathway of interest with a known agonist.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter gene signal to the control plasmid signal. Compare the activity in compound-treated cells to vehicle-treated cells to determine the compound's effect on the signaling pathway.
Part 3: Data Summary and Interpretation
The quantitative data generated from these experiments should be summarized for clear comparison and interpretation.
Table 1: Comparative Performance Data
| Assay | Metric | 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | Brequinar (Positive Control) | Interpretation |
| Cell Proliferation | IC₅₀ (µM) | Experimental Value | ~0.1 µM | Indicates cellular potency. |
| Uridine Rescue | Fold-shift in IC₅₀ | Experimental Value | >10-fold | A significant shift confirms the antiproliferative effect is due to pyrimidine synthesis inhibition. |
| DHODH Enzyme Assay | IC₅₀ (nM) | Experimental Value | ~5 nM [9] | Measures direct potency against the isolated enzyme. |
| CETSA | ΔTₘ (°C) | Experimental Value | Literature/Experimental Value | A positive shift confirms direct target engagement in cells. |
A strong alignment of results—potent antiproliferative activity that is rescued by uridine, direct low-nanomolar inhibition of the DHODH enzyme, and a clear thermal shift in CETSA—would provide a robust, self-validating body of evidence for the proposed mechanism of action.
References
- Mechanism of action and mode of inhibition of dihydroorotate dehydrogenase. A quantum chemical study. (n.d.). PubMed.
- What are DHODH inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
- Triazoles: a privileged scaffold in drug design and novel drug discovery. (n.d.). DOI.
- What are DHODH inhibitors and how do you quickly get the latest development progress? (2023, November 23). Patsnap Synapse.
- Gene Reporter Assays | Signaling Pathway Analysis. (n.d.). QIAGEN.
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- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Recent Researches in Triazole Compounds as Medicinal Drugs. (n.d.). Bentham Science.
- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025, September 23). Arabian Journal of Chemistry.
- Reporter Gene Assays. (n.d.). Thermo Fisher Scientific - US.
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9). International Journal of Chemical Studies.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed.
- Reporter Assays. (n.d.). GeneBio Systems.
- Reporter Genes and their Applications. (n.d.). Promega Corporation.
- Advancing Pathway Analysis with Custom Luciferase Reporters. (2018, December 12). SelectScience.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
- DHODH Inhibitors. (n.d.). Santa Cruz Biotechnology.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021, November 3). ACS Chemical Biology.
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021, March 31). La Trobe University.
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- CETSA. (n.d.). CETSA.
- Enzyme assay techniques and protocols. (n.d.). ResearchGate.
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- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central.
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Comparing the efficacy of different synthetic routes to "5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid"
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The specific substitution pattern of a 1-methyl group, a 5-hydroxy (or its tautomeric 5-oxo form), and a 3-carboxylic acid moiety offers a unique combination of functionalities that can be pivotal for molecular interactions with biological targets. The carboxylic acid group, for instance, can act as a key hydrogen bond donor and acceptor or a handle for further derivatization, while the N-methyl group can enhance metabolic stability and modulate binding affinity.
Given its potential as a valuable building block in the synthesis of novel pharmaceuticals, the efficient and reliable synthesis of this target molecule is of paramount importance. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this compound, supported by experimental data and mechanistic insights to aid researchers in selecting the most appropriate pathway for their specific needs.
Route 1: Synthesis via N-Methylation of a Pre-formed Triazole Core
This strategy involves a two-step sequence: first, the synthesis of the parent 5-hydroxy-1H-1,2,4-triazole-3-carboxylic acid (more accurately depicted as 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid), followed by a regioselective N-methylation.
Step 1: Synthesis of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid
The foundational step in this route is the construction of the triazolone ring. A common and efficient method for this is the cyclocondensation reaction between semicarbazide and diethyl oxalate.
Experimental Protocol:
A detailed experimental protocol for the synthesis of the ethyl ester of the parent compound, a direct precursor to the carboxylic acid, is as follows:
-
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Addition of Reactants: To the cooled sodium ethoxide solution, semicarbazide hydrochloride (1.0 eq) is added, followed by the dropwise addition of diethyl oxalate (1.0 eq) while maintaining a low temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours to allow for the cyclocondensation to complete.
-
Work-up and Isolation: The reaction is quenched with an aqueous acid, and the precipitated product, ethyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate, is collected by filtration, washed, and dried.
-
Hydrolysis: The isolated ester is then hydrolyzed to the desired carboxylic acid using standard procedures, such as heating with an aqueous solution of sodium hydroxide followed by acidification.
Causality of Experimental Choices:
-
Base: Sodium ethoxide acts as a base to deprotonate the semicarbazide, increasing its nucleophilicity, and to catalyze the cyclization step.
-
Solvent: Ethanol is a suitable solvent for the reactants and the base.
-
Diethyl Oxalate: This reactant serves as the C2-C3 fragment of the triazole ring.
Step 2: N-Methylation of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid
The second step involves the introduction of a methyl group onto one of the nitrogen atoms of the triazole ring. This step is crucial and presents a significant challenge in terms of regioselectivity. The triazolone ring has three potentially reactive nitrogen atoms (N1, N2, and N4).
Experimental Protocol (Proposed):
-
Deprotonation: The 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) is treated with a suitable base (e.g., sodium methoxide or potassium carbonate) in a polar aprotic solvent like DMF or DMSO to form the corresponding anion.
-
Methylation: A methylating agent, such as methyl iodide (1.0-1.2 eq), is added to the solution, and the reaction is stirred, possibly with heating, until completion.
-
Work-up and Isolation: The reaction mixture is worked up by quenching with water and extracting the product. Purification is often necessary to separate the different N-methylated isomers.
Challenges and Mechanistic Considerations:
The primary challenge in this step is controlling the site of methylation. The alkylation of 1,2,4-triazoles can lead to a mixture of N1, N2, and N4-alkylated products. The regioselectivity is influenced by several factors, including the nature of the substrate, the methylating agent, the base, the solvent, and the reaction temperature. For 1,2,4-triazol-5-ones, alkylation often occurs preferentially at the N1 or N4 position. Achieving high selectivity for the desired N1-methyl isomer may require careful optimization of the reaction conditions or the use of protecting groups.
Diagram of Route 1:
Caption: Synthetic pathway for Route 1.
Route 2: Direct Construction of the N-Methylated Triazole Ring
This approach aims to build the desired 1-methyl-1,2,4-triazole ring system directly from acyclic precursors that already contain the methyl group, thereby avoiding the potentially problematic regioselective methylation step of Route 1. A plausible strategy involves the cyclocondensation of a methylated semicarbazide with diethyl oxalate.
Key Precursor: Methylated Semicarbazide
The choice of the methylated semicarbazide is critical to obtaining the correct isomer of the final product. The two commercially available options are 1-methylsemicarbazide and 4-methylsemicarbazide. To obtain the desired 1-methyl-5-oxo product, 1-methylsemicarbazide is the required starting material.
Experimental Protocol (Proposed):
-
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Addition of Reactants: To the cooled sodium ethoxide solution, 1-methylsemicarbazide (1.0 eq) is added, followed by the dropwise addition of diethyl oxalate (1.0 eq).
-
Reaction and Cyclization: The reaction mixture is stirred and heated to reflux to drive the cyclization to completion.
-
Work-up and Isolation: After cooling, the reaction is acidified, and the precipitated product, ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate, is isolated by filtration.
-
Hydrolysis: The resulting ester is hydrolyzed to this compound using standard basic hydrolysis followed by acidification.
Mechanistic Rationale and Regioselectivity:
The cyclization is expected to proceed via initial acylation of the more nucleophilic N2 of 1-methylsemicarbazide by diethyl oxalate, followed by an intramolecular cyclization. The subsequent ring closure involving the N1 nitrogen and the other carbonyl group of the oxalate moiety would lead to the desired 1-methyl-5-oxo-1,2,4-triazole ring system. This route offers the significant advantage of potentially providing a single regioisomer, thus simplifying purification and improving the overall efficiency of the synthesis.
Diagram of Route 2:
Caption: Synthetic pathway for Route 2.
Comparison of the Synthetic Routes
| Feature | Route 1: N-Methylation of Pre-formed Triazole | Route 2: Direct Ring Construction |
| Starting Materials | Semicarbazide, diethyl oxalate, methyl iodide | 1-Methylsemicarbazide, diethyl oxalate |
| Number of Steps | 2 (plus hydrolysis) | 1 (plus hydrolysis) |
| Key Challenge | Regioselectivity of N-methylation: Potential for a mixture of N1, N2, and N4-methylated isomers, requiring careful optimization and potentially challenging purification. | Regioselectivity of cyclization: The reaction of 1-methylsemicarbazide with diethyl oxalate is expected to favor the desired 1-methyl-5-oxo isomer, but the formation of other isomers cannot be entirely ruled out without experimental verification. |
| Potential Yield | The yield of the first step is generally good. The yield of the methylation step can be variable and is highly dependent on the achieved regioselectivity. | Potentially higher overall yield due to fewer steps and better control over regiochemistry. |
| Purification | May require chromatographic separation of isomers in the second step, which can be resource-intensive. | Potentially simpler purification, as the desired product may be the major or sole regioisomer formed. |
| Safety | Methyl iodide is a toxic and volatile reagent that should be handled with care in a well-ventilated fume hood. | Generally involves less hazardous reagents compared to the use of methyl iodide. |
| Cost-Effectiveness | Semicarbazide is generally less expensive than 1-methylsemicarbazide. However, the potential for low yields and complex purification in the methylation step could increase the overall cost. | 1-Methylsemicarbazide is a more specialized starting material and may be more expensive. However, the higher potential yield and simpler purification could offset this cost. |
Conclusion and Recommendation
Both synthetic routes presented offer plausible pathways to this compound.
Route 1 is a classical approach that utilizes readily available starting materials. However, the critical N-methylation step poses a significant challenge in terms of regioselectivity. Extensive optimization of reaction conditions would likely be required to achieve a satisfactory yield of the desired N1-methylated isomer, and chromatographic purification may be unavoidable.
Route 2 , the direct construction of the N-methylated triazole ring, appears to be the more elegant and efficient strategy. By incorporating the methyl group into the starting material, the issue of regioselective alkylation is circumvented. This route is expected to offer a higher overall yield and a simpler purification profile, making it more amenable to scale-up. While 1-methylsemicarbazide may be a more costly starting material, the benefits of improved efficiency and selectivity are likely to outweigh this initial investment for many research and development applications.
Therefore, for researchers seeking a more direct, efficient, and potentially higher-yielding synthesis of this compound, Route 2 is the recommended approach . However, if the cost of starting materials is a primary constraint and the necessary resources for optimization and purification are available, Route 1 remains a viable, albeit potentially more challenging, option. Further experimental validation of both routes is encouraged to determine the optimal conditions and to provide a definitive comparison of their efficacy.
References
- General methods for the synthesis of 1,2,4-triazole derivatives can be found in various organic chemistry textbooks and review articles. Specific procedures for related compounds have been adapted from patent literature and academic journals. For detailed protocols on Claisen condensation and heterocyclic synthesis, please refer to established resources in synthetic organic chemistry.
"In vivo" vs "in vitro" activity of "1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid" derivatives
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The journey of a drug candidate from a laboratory benchtop to a clinical setting is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. The 1,2,4-triazole scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of derivatives with potent biological activities.[1][2][3] However, the literature is replete with examples of compounds that exhibit remarkable potency in isolated cellular or enzymatic assays, only to fail spectacularly in living organisms. This guide provides an in-depth comparison of the in vitro and in vivo activities of 1,2,4-triazole derivatives, using anticancer agents as a primary case study. While direct, extensive data on "1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid" derivatives is limited, we will explore the principles through well-documented analogues from the broader 1,2,4-triazole class to illuminate the critical factors governing this transition.
The In Vitro-In Vivo Chasm: More Than Just Potency
At the outset of a drug discovery campaign, high-throughput in vitro screening is indispensable. It allows for the rapid evaluation of thousands of compounds against a specific target, be it an enzyme or a cancer cell line. The primary metric here is often the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). A low nanomolar IC₅₀ value can generate significant excitement, but it represents activity in a highly controlled, artificial environment.
A living system, or in vivo model, introduces a staggering level of complexity that a petri dish cannot replicate. Factors such as ADME (Absorption, Distribution, Metabolism, and Excretion), pharmacokinetics (PK), pharmacodynamics (PD), and potential off-target toxicities come into play.[4][5] A compound must not only reach its target in sufficient concentration but also persist long enough to exert a therapeutic effect without causing undue harm.[5] Therefore, a direct correlation between in vitro potency and in vivo efficacy is the exception rather than the rule.
Case Study: Anticancer 1,2,4-Triazole Derivatives
To illustrate this disparity, we will examine representative 1,2,4-triazole derivatives reported to have both in vitro and in vivo anticancer data. A notable example involves a series of (S)-Naproxen-conjugated 1,2,4-triazole-3-thiones.[6]
In Vitro Evaluation: The First Hurdle
The initial screening for this class of compounds typically involves assessing their cytotoxic effects against a panel of human cancer cell lines.
Representative In Vitro Data:
| Compound | Target Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Compound 4b | MDA-MB-231 (Breast Cancer) | MTT Assay | 9.89 ± 2.4 | [6] |
| Compound OBC | MDA MB-468 (Breast Cancer) | SRB Assay | 1009 (24h) | [7] |
| Compound MPA | MDA MB-468 (Breast Cancer) | SRB Assay | >2000 | [7] |
Compound 4b: (S)-4-(2,4-dichlorophenyl)-5-[1-(6-methoxynaphthalen-2-yl)ethyl]-4H-1,2,4-triazole-3-thione
This data clearly identifies Compound 4b and Compound OBC as having promising sub-micromolar to low micromolar activity against breast cancer cell lines, marking them as candidates for further investigation. Compound MPA, in contrast, shows poor activity and would likely be deprioritized.
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method for measuring drug-induced cytotoxicity.[7][8]
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds (e.g., 1,2,4-triazole derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control.
Workflow for In Vitro Cytotoxicity Screening
Caption: High-throughput in vitro cytotoxicity screening workflow.
In Vivo Evaluation: The proving ground
Promising candidates from in vitro studies are advanced to in vivo models. For anticancer research, this typically involves using tumor-bearing animals, most commonly mice.
Representative In Vivo Data (Ehrlich Ascites Carcinoma Model):
| Compound | Dose (mg/kg) | Outcome Metric | Result | Reference |
| Compound 4b | 60 | Tumor Volume Reduction | Significant (p < 0.05) | [6] |
| Compound 4b | 120 | Tumor Volume Reduction | Highly Significant (p < 0.01) | [6] |
| Compound OBC | 20 | Increase in Lifespan (%) | 65.45% | [7][8] |
| Compound MPA | 20 | Increase in Lifespan (%) | 45.45% | [7][8] |
These results demonstrate that the in vitro activity of Compound 4b and OBC translates to a significant antitumor effect in a living organism.[6][7][8] Notably, even Compound MPA, which performed poorly in vitro, showed some moderate in vivo activity, highlighting the complexities of the biological system.[7][8] This could be due to various factors, such as conversion to an active metabolite in vivo.
Experimental Protocol: In Vivo Tumor Model (Ehrlich Ascites Carcinoma)
The Ehrlich Ascites Carcinoma (EAC) model is a widely used liquid tumor model in mice to evaluate the efficacy of potential anticancer agents.[7][8]
-
Animal Acclimatization: House Swiss albino mice under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for one week.
-
Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with EAC cells (e.g., 2 x 10⁶ cells/mouse). This is Day 0.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Normal Control (no tumor, no treatment)
-
Group II: EAC Control (tumor, vehicle treatment)
-
Group III: Positive Control (tumor, standard drug like 5-Fluorouracil)
-
Group IV, V, etc.: Test Groups (tumor, treated with different doses of 1,2,4-triazole derivatives)
-
-
Treatment: Begin treatment 24 hours after tumor inoculation. Administer the test compounds and controls daily (e.g., via i.p. injection) for a specified period (e.g., 9-10 days).
-
Monitoring and Endpoints:
-
Mean Survival Time (MST): Monitor the animals daily for mortality. Calculate MST for each group.
-
Increase in Lifespan (% ILS): Calculate using the formula: [(MST of treated group / MST of control group) - 1] x 100.
-
Body Weight: Record the body weight of the animals every few days.
-
Hematological Parameters: At the end of the experiment, collect blood to analyze parameters like RBC count, WBC count, and hemoglobin levels, which are often altered by cancer.
-
Logical Flow from In Vitro Hit to In Vivo Validation
Caption: The progression from in vitro discovery to in vivo validation.
Analyzing the Discrepancies: Why Do Results Differ?
The transition from a simplified in vitro system to a complex in vivo environment introduces numerous variables that can drastically alter a compound's perceived activity.
-
Pharmacokinetics (PK): This is arguably the most significant factor. An in vivo setting challenges the compound to be absorbed into the bloodstream, distributed to the tumor tissue, avoid rapid metabolism by organs like the liver, and be excreted at a reasonable rate.[5] A compound with excellent in vitro potency may be cleared from the body so quickly that it never reaches a therapeutic concentration at the target site.
-
Metabolism: The body's metabolic machinery can transform a drug into various metabolites.[4][9] This can be beneficial (bioactivation of a pro-drug) or detrimental (inactivation or generation of toxic metabolites). The parent 1,2,4-triazole derivative tested in vitro may not be the primary chemical entity present in vivo.
-
Target Engagement: In a cell culture, the drug has direct access to its target on or within the cells. In vivo, the compound must navigate through tissues, cross biological membranes, and overcome physiological barriers to engage its target.
-
Toxicity and Off-Target Effects: A compound may be perfectly selective for its target cancer cell line in vitro but exhibit unforeseen toxicity in an animal model by interacting with other proteins or pathways, limiting the dose that can be safely administered.
-
The Tumor Microenvironment (TME): In vivo tumors are complex ecosystems comprising cancer cells, stromal cells, immune cells, and an extracellular matrix. The TME can influence drug response in ways that are impossible to model in a simple 2D cell culture.
Conclusion: An Integrated Approach is Key
The development of novel therapeutics based on the 1,2,4-triazole scaffold requires a carefully integrated strategy where in vitro and in vivo studies are not seen as sequential hurdles but as complementary sources of information. While in vitro assays are essential for initial screening and mechanism-of-action studies, they must be followed by robust in vivo evaluation in relevant animal models. Understanding the pharmacokinetic and metabolic fate of a compound is as crucial as its initial potency. Discrepancies between the two datasets are not failures but valuable learning opportunities that provide critical insights into a compound's behavior in a complex biological system, ultimately guiding the design of more effective and safer medicines.
References
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Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Research Journal of Pharmacy and Technology. [Link]
-
Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. ResearchGate. [Link]
-
Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. RSC Publishing. [Link]
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Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
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Anticancer properties of 1,2,4-triazole derivatives (literature review). National University of Pharmacy. [Link]
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TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. Food and Agriculture Organization of the United Nations. [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]
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[Metabolism of 3-amino-1,2,4-triazole in rats]. PubMed. [Link]
-
Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand. PubMed. [Link]
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In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. PubMed Central. [Link]
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Benchmarking a Novel Triazole Compound Against Known Kynurenine 3-Monooxygenase Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for benchmarking the novel compound, "1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid," against established inhibitors of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutic agents for neurodegenerative and neuroinflammatory disorders.
Introduction: The Rationale for Kynurenine 3-Monooxygenase Inhibition
Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway (KP). This pathway is a crucial source of cellular energy and produces several neuroactive metabolites.[1] A key regulatory enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[2][3] Under normal physiological conditions, the KP is tightly regulated. However, under inflammatory conditions, upregulation of KP enzymes, particularly KMO, can lead to an accumulation of neurotoxic downstream metabolites, including 3-HK and quinolinic acid.[1] These metabolites are implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's and Huntington's disease.[2][4]
Inhibiting KMO is a promising therapeutic strategy.[5] By blocking KMO, the metabolic flux of the kynurenine pathway can be shifted away from the production of neurotoxic compounds and towards the formation of kynurenic acid (KYNA), a neuroprotective metabolite with antagonist activity at the glycine site of NMDA receptors.[2][5] This guide will focus on evaluating the potential of "1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid" as a novel KMO inhibitor, using the well-characterized inhibitors Ro 61-8048 and UPF 648 as benchmarks for comparison.
The Inhibitors: A Head-to-Head Comparison
This section details the compounds under evaluation. While "1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid" is a novel entity, Ro 61-8048 and UPF 648 are established KMO inhibitors with distinct properties.
-
1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (Novel Compound): The 1,2,4-triazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its ability to participate in various biological interactions.[6] The specific substitutions on this novel compound suggest potential for interaction with the KMO active site. Its efficacy and mechanism of action are the primary subjects of this investigation.
-
Ro 61-8048: A potent, competitive, and brain-penetrant KMO inhibitor with a reported IC50 of 37 nM and a Ki of 4.8 nM.[7][8] It has demonstrated neuroprotective effects in various preclinical models by increasing levels of kynurenic acid.[9][10]
-
UPF 648: Another potent KMO inhibitor with a reported IC50 of 20 nM.[11][12] Structural studies have shown that UPF 648 binds near the FAD cofactor in the KMO active site, preventing the productive binding of the L-kynurenine substrate.[12][13] A drawback of UPF 648 is its poor blood-brain barrier permeability and its tendency to increase the production of hydrogen peroxide.[12][14]
Experimental Design for Comparative Benchmarking
To rigorously evaluate the inhibitory potential of "1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid," a series of biochemical and cell-based assays will be conducted in parallel with the benchmark inhibitors.
Biochemical Assay: Direct Measurement of KMO Inhibition
The primary assessment of inhibitory activity will be performed using a cell-free biochemical assay. This assay directly measures the enzymatic activity of recombinant human KMO.
Principle: The activity of KMO can be determined by monitoring the consumption of the cofactor NADPH at 340 nm.[15] As KMO hydroxylates L-kynurenine, NADPH is oxidized to NADP+, leading to a decrease in absorbance at this wavelength. The rate of this decrease is proportional to the enzyme's activity.
Experimental Workflow:
Figure 1: Biochemical Assay Workflow for KMO Inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
Recombinant human KMO: Prepare a working solution in assay buffer.
-
L-Kynurenine: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute in assay buffer.
-
NADPH: Prepare a fresh stock solution in assay buffer.
-
Inhibitors: Prepare serial dilutions of the novel compound, Ro 61-8048, and UPF 648 in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 5 µL of the inhibitor solution (or DMSO for control).
-
Add 85 µL of the KMO enzyme solution and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of L-Kynurenine and NADPH.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Assessing Inhibition in a Physiological Context
To evaluate the inhibitory activity in a more physiologically relevant system, a cell-based assay using human peripheral blood mononuclear cells (PBMCs) will be employed.[16]
Principle: PBMCs express endogenous KMO.[16] By treating these cells with the inhibitors and providing exogenous L-kynurenine, the production of 3-hydroxykynurenine (3-HK) can be measured. A reduction in 3-HK levels indicates KMO inhibition.
Experimental Workflow:
Figure 2: Cell-Based Assay Workflow for KMO Inhibition.
Detailed Protocol:
-
Cell Culture:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the novel compound, Ro 61-8048, and UPF 648.
-
Add the inhibitors to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
KMO Activity Measurement:
-
Add L-kynurenine to each well to a final concentration of 100 µM.
-
Incubate the cells for a further 24 hours.
-
Centrifuge the plate and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant samples for the concentration of 3-hydroxykynurenine using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage reduction in 3-HK production for each inhibitor concentration compared to the vehicle control.
-
Determine the cellular IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Expected Data and Interpretation
The results from these experiments will be summarized in the following table for a clear and direct comparison.
| Parameter | 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | Ro 61-8048 | UPF 648 |
| Biochemical IC50 (nM) | To be determined | ~37[7] | ~20[11][12] |
| Cellular IC50 (µM) | To be determined | To be determined | To be determined |
| Mechanism of Inhibition | To be determined | Competitive[10] | Binds near FAD cofactor[12] |
Interpretation of Results:
-
Biochemical IC50: A lower IC50 value for the novel compound compared to the benchmarks would indicate higher potency at the enzymatic level.
-
Cellular IC50: A potent cellular IC50 would suggest good cell permeability and activity in a more complex biological environment. A large discrepancy between the biochemical and cellular IC50 values might indicate issues with cell permeability or off-target effects.
-
Mechanism of Inhibition: Further kinetic studies (e.g., varying substrate concentrations) would be necessary to determine if the novel compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
Conclusion
This guide outlines a robust and scientifically sound methodology for the initial characterization and benchmarking of "1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid" as a potential KMO inhibitor. By directly comparing its performance against the well-established inhibitors Ro 61-8048 and UPF 648, we can ascertain its relative potency and cellular efficacy. The data generated will be crucial in determining the potential of this novel compound for further development as a therapeutic agent for neurodegenerative diseases.
References
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI. Retrieved from [Link]
-
Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010). Gladstone Institutes. Retrieved from [Link]
-
KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice. (2023). MDPI. Retrieved from [Link]
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Development of a cell-based assay to measure kynurenine monooxygenase... (2015). ResearchGate. Retrieved from [Link]
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What are KMO inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed. Retrieved from [Link]
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Structural basis of kynurenine 3-monooxygenase inhibition. (2013). PMC - NIH. Retrieved from [Link]
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Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). PMC - NIH. Retrieved from [Link]
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Influx of kynurenine into the brain is involved in the reduction of ethanol consumption induced by Ro 61‐8048 after chronic intermittent ethanol in mice. (2020). PubMed Central. Retrieved from [Link]
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Major Developments in the Design of Inhibitors along the Kynurenine Pathway. (2020). PMC. Retrieved from [Link]
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Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. (2015). PMC - PubMed Central. Retrieved from [Link]
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KMO Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]
-
Characterization of lysate-based assays to measure kynurenine... (2015). ResearchGate. Retrieved from [Link]
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Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit (AEKE00933). Assay Genie. Retrieved from [Link]
-
Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. (2021). MDPI. Retrieved from [Link]
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Kynurenine 3-monooxygenase. Wikipedia. Retrieved from [Link]
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Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers. Retrieved from [Link]
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Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas. (2020). MDPI. Retrieved from [Link]
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1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900. PubChem. Retrieved from [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2020). PMC - PubMed Central. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just a set of instructions, but the scientific rationale behind them.
Understanding the Compound: Hazard Profile and Chemical Characteristics
This compound (CAS No. 1368716-21-5) is a heterocyclic compound. While comprehensive toxicological data for this specific molecule is not extensively published, a thorough analysis of its functional groups—a triazole ring and a carboxylic acid—along with available Safety Data Sheet (SDS) information, allows for a robust hazard assessment.
According to the available Safety Data Sheet, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
| Property | Value | Source |
| Molecular Formula | C4H5N3O3 | [2] |
| Molecular Weight | 143.10 g/mol | [2] |
| CAS Number | 1368716-21-5 | [1] |
Core Principles of Disposal: A Risk-Based Approach
The fundamental principle governing the disposal of any laboratory chemical is the minimization of risk to human health and the environment. This is achieved through a hierarchical approach that prioritizes waste minimization, followed by proper segregation, containment, and ultimately, disposal through an approved waste management facility. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary[3].
The United States Environmental Protection Agency (USEPA) has established regulations under the Resource Conservation and Recovery Act (RCRA) that govern the management of hazardous waste[4]. Laboratory chemical waste typically falls into several categories, and it is the responsibility of the generator to make a hazardous waste determination[4][5].
Procedural Steps for the Disposal of this compound
The following step-by-step protocol is designed to guide laboratory personnel through the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound, ensure that appropriate PPE is worn. This is the first line of defense against accidental exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[1].
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the disposal of this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips).
-
Container Compatibility: The container must be made of a material compatible with the chemical. For acidic compounds, high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant")[6][7].
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases[8]. Acids should never be stored in steel containers[9].
Step 3: Waste Accumulation and Storage
Laboratories that generate hazardous waste must adhere to specific regulations regarding its accumulation and storage.
-
Satellite Accumulation Area (SAA): Hazardous waste should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel[6][9].
-
Container Management: Keep the waste container securely closed except when adding waste. Weekly inspections of the SAA are required to check for leaks or deterioration of containers[5].
-
Storage Limits: Do not exceed the storage limits for hazardous waste as defined by your institution and the EPA. For academic laboratories, there are specific regulations under Subpart K that may apply[10].
Step 4: Disposal Request and Pickup
Once the waste container is full or ready for disposal, follow your institution's procedures for waste pickup.
-
Submit a Collection Request: Contact your institution's EHS department or use their designated online system to request a hazardous waste pickup[4].
-
Documentation: Ensure all required paperwork is completed accurately.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across public roads. This must be done by a licensed hazardous waste transporter[7].
The overarching directive for the final disposition of this chemical is to "Dispose of contents/container to an approved waste disposal plant"[1][11][12][13]. This typically involves incineration at a permitted hazardous waste facility[6].
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, the primary concern is to ensure the safety of all personnel.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unknown spills, contact your institution's emergency response team.
-
Control the Spill: Use appropriate absorbent materials (e.g., chemical spill pillows or pads) to contain the spill.
-
Clean-up: Carefully collect the absorbed material and any contaminated debris. Place all materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your supervisor and EHS department.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the hazards associated with this compound and adhering to the procedural guidelines outlined in this document, researchers can ensure that they are in compliance with regulatory requirements and are contributing to a safe and sustainable research environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific circumstances.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1,2,4-triazole.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab.
- US Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- AK Scientific, Inc. Safety Data Sheet: this compound.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1H-1,2,4-Triazole-3-carboxylic acid methyl ester.
- Fisher Scientific. (2025). Safety Data Sheet.
- Smolecule. 5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
- Benchchem. Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-5-mercapto-1,2,4-triazole.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
Sources
- 1. aksci.com [aksci.com]
- 2. Buy 5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
